Niraparib hydrochloride
Description
The exact mass of the compound 2-(4-(Piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H21ClN4O |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H20N4O.ClH/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);1H |
InChI Key |
YXYDNYFWAFBCAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.Cl |
Synonyms |
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide MK 4827 MK-4827 MK4827 niraparib niraparib hydrochloride Zejula |
Origin of Product |
United States |
Foundational & Exploratory
The Crystalline Architecture of a PARP Inhibitor: A Technical Guide to Niraparib Tosylate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solid-state structure of niraparib tosylate monohydrate, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes and the active ingredient in the anti-cancer drug Zejula®. A thorough understanding of the crystal structure is paramount for drug development, influencing critical parameters such as solubility, stability, and bioavailability. This document synthesizes crystallographic data, details experimental methodologies for its characterization, and illustrates the drug's mechanism of action.
Introduction
Niraparib is a key therapeutic agent for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in a complete or partial response to platinum-based chemotherapy.[1][2] It is administered orally as a tosylate monohydrate salt.[3] The systematic name for this salt is 2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide 4-methylbenzenesulfonate hydrate (1:1:1).[3] The stability and biopharmaceutical properties of the solid dosage form are intrinsically linked to its crystalline structure. This guide focuses on Form I, the stable monohydrate form.
Crystal Structure and Physicochemical Properties
The crystal structure of niraparib tosylate monohydrate Form I has been elucidated using synchrotron X-ray powder diffraction data and further optimized with density functional theory (DFT) techniques.[1][3][4] The compound crystallizes in the triclinic space group P-1.[1][4]
Crystallographic Data
The fundamental crystallographic parameters for niraparib tosylate monohydrate Form I at 298 K are summarized in the table below.[1][4]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 (#2) |
| a (Å) | 7.22060(7) |
| b (Å) | 12.76475(20) |
| c (Å) | 13.37488(16) |
| α (°) | 88.7536(18) |
| β (°) | 88.0774(10) |
| γ (°) | 82.2609(6) |
| Volume (ų) | 1220.650(16) |
| Z | 2 |
| Formula | (C₁₉H₂₁N₄O)⁺ · (C₇H₇O₃S)⁻ · H₂O |
| Molecular Weight | 510.61 g/mol |
Molecular Packing and Intermolecular Interactions
The crystal structure of niraparib tosylate monohydrate is characterized by alternating double layers of niraparib cations and tosylate anions, with water molecules integrated into the anionic layers.[1] This layered arrangement is parallel to the ab-plane.[1]
A prominent feature of the crystal packing is an extensive network of hydrogen bonds.[1][3] The water molecule plays a crucial role, acting as a hydrogen bond donor to two different oxygen atoms of the tosylate anion and as an acceptor from a hydrogen atom of the protonated piperidine ring of the niraparib cation.[1][4] Further hydrogen bonding is observed between the piperidyl N-H group and the carbonyl group of an adjacent cation.[1] The amide group of the niraparib cation participates in both an intermolecular N-H···O hydrogen bond to the tosylate anion and an intramolecular N-H···N hydrogen bond to the indazole ring.[1] These interactions create robust hydrogen-bonded clusters involving four cations, two anions, and two water molecules, which then link to form complex chains along the b-axis, ultimately resulting in a three-dimensional framework.[5]
Experimental Protocols
The determination of the crystal structure of niraparib tosylate monohydrate involved a combination of advanced experimental and computational techniques.
Synchrotron X-ray Powder Diffraction (SXRPD)
The high-resolution powder diffraction data was essential for solving and refining the crystal structure.
-
Sample Preparation : A commercial, as-received white powder of niraparib tosylate monohydrate was packed into a 0.5-mm-diameter Kapton capillary. The capillary was rotated during data collection to ensure random orientation of the crystallites.[3]
-
Data Collection : The powder pattern was measured at 298 K at the Canadian Light Source, utilizing a wavelength of 0.819563(2) Å (15.1 keV). Data was collected over a 2θ range of 1.6° to 75.0° with a step size of 0.0025° and a collection time of 3 minutes.[3]
-
Structure Solution and Refinement : The crystal structure was solved from the powder diffraction data. The subsequent structural refinement was performed using the Rietveld method, a technique that minimizes the difference between the experimental and calculated diffraction patterns.
Density Functional Theory (DFT) Optimization
To further refine the positions of the atoms, particularly the hydrogen atoms which are difficult to locate accurately with X-ray diffraction, the crystal structure was optimized using DFT.
-
Software : The Vienna Ab initio Simulation Package (VASP) was employed for the calculations.[1]
-
Methodology : The optimization was performed with a fixed experimental unit cell. The GGA-PBE functional was used to describe the exchange-correlation energy. A plane-wave cutoff energy of 400.0 eV and a k-point spacing of 0.5 Å⁻¹ were applied.[1]
Mechanism of Action: PARP Inhibition
Niraparib exerts its anti-cancer effects by inhibiting the PARP-1 and PARP-2 enzymes.[2] These enzymes are critical components of the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[3]
In cancer cells that have a deficiency in other DNA repair pathways, such as the homologous recombination repair (HRR) pathway (often due to mutations in genes like BRCA1 and BRCA2), the inhibition of PARP leads to a phenomenon known as synthetic lethality. When SSBs are not repaired by PARP, they can stall replication forks, leading to the formation of double-strand breaks (DSBs).[3] In HRR-deficient cells, these DSBs cannot be effectively repaired, resulting in genomic instability and ultimately, apoptosis (programmed cell death).[1]
Furthermore, niraparib is known to "trap" the PARP enzyme on the DNA at the site of damage.[4] This PARP-DNA complex is highly cytotoxic and further contributes to the anti-tumor activity of the drug.[3]
Conclusion
The well-defined crystalline structure of niraparib tosylate monohydrate Form I, characterized by a robust hydrogen-bonding network, underpins its stability as a solid dosage form. The detailed understanding of its crystal packing and the experimental methodologies used for its characterization are crucial for quality control and the development of new formulations. Furthermore, the elucidation of its mechanism of action as a PARP inhibitor, leading to synthetic lethality in HRR-deficient cancer cells, provides the rationale for its clinical efficacy. This guide serves as a critical resource for professionals in the pharmaceutical sciences, offering a foundational understanding of the solid-state chemistry and pharmacology of this important anti-cancer agent.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. ascopubs.org [ascopubs.org]
- 3. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 4. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Synthesis and Purification of Niraparib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Niraparib, with the chemical name 2-[4-((3S)-3-piperidinyl)phenyl]-2H-indazole-7-carboxamide, is a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2][3] It is utilized in the treatment of recurrent epithelial ovarian, fallopian tube, and primary peritoneal cancers, particularly in patients with BRCA gene mutations.[1][4][5] The mechanism of action involves inhibiting DNA damage repair in cancer cells, leading to apoptosis.[1][3][6] The efficacy and safety of niraparib as an active pharmaceutical ingredient (API) are critically dependent on the robustness and control of its chemical synthesis and purification processes. This guide provides a detailed overview of the synthetic routes, purification strategies, and analytical considerations for niraparib hydrochloride.
I. Chemical Synthesis of Niraparib
The synthesis of niraparib is a multi-step process that has evolved from initial medicinal chemistry routes to more streamlined and scalable manufacturing processes. Key to the synthesis is the construction of the indazole core and the chiral 3-arylpiperidine moiety, followed by their coupling.
A. Convergent Synthetic Strategy
A common approach to niraparib synthesis is a convergent strategy, where the indazole and piperidine fragments are synthesized separately and then coupled in the later stages. This approach allows for efficient production and purification of the key intermediates.
One prominent route involves a copper-catalyzed N-arylation of 2H-indazole-7-carboxamide with a protected (S)-3-(4-bromophenyl)piperidine derivative.[7]
Experimental Protocol: Copper-Catalyzed N-Arylation
A representative protocol for the late-stage coupling is as follows:
-
To a reaction vessel, add 2H-indazole-7-carboxamide, (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate, copper(I) iodide (CuI), and a suitable ligand (e.g., an N,N'-dimethyl-1,2-cyclohexanediamine).
-
Add a base, such as potassium carbonate (K₂CO₃), and a high-boiling point solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 100°C to 130°C for several hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected niraparib, (S)-tert-butyl 3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate.
B. Alternative Synthetic Approaches
Other synthetic strategies have also been developed, including those that build the piperidine ring on a pre-formed aryl-indazole structure. Some routes may employ a Suzuki coupling to form the C-C bond between the phenyl and piperidine precursors.[8][9] More recent innovations include the use of biocatalytic methods, such as transaminase-mediated dynamic kinetic resolutions, to establish the stereocenter of the piperidine ring with high enantioselectivity.[7][10]
Deprotection and Salt Formation
The final step in the synthesis of this compound is the removal of the protecting group (commonly a Boc group) from the piperidine nitrogen, followed by salt formation.
Experimental Protocol: Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the Boc-protected niraparib intermediate in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.[1]
-
Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like isopropanol or dioxane, to the solution.[1][11]
-
Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by TLC or HPLC.[1]
-
If not already in the hydrochloride form, neutralize the reaction mixture and extract the free base.
-
Dissolve the niraparib free base in a suitable solvent (e.g., methanol or ethanol) and add a solution of hydrochloric acid.
-
The this compound salt will precipitate out of the solution. The solid can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Below is a diagram illustrating a general synthetic workflow for niraparib.
Caption: General convergent synthesis workflow for this compound.
II. Purification of this compound
The purification of this compound is crucial to ensure that the final API meets the stringent purity requirements set by regulatory agencies like the FDA and EMA.[4] The primary methods for purification are crystallization and chromatographic techniques.
A. Crystallization
Crystallization is the most common method for purifying the final product and isolating the desired polymorphic form. Niraparib tosylate monohydrate is a known stable crystalline form.[12][13] For this compound, the choice of solvent system is critical for achieving high purity and yield.
Experimental Protocol: Recrystallization of this compound
-
Dissolve the crude this compound in a suitable solvent or solvent mixture (e.g., methanol/water, ethanol/isopropanol) at an elevated temperature.
-
Optionally, treat the solution with activated carbon to remove colored impurities.
-
Filter the hot solution to remove any insoluble materials.
-
Allow the solution to cool slowly to induce crystallization. The cooling rate can be controlled to influence crystal size and purity.
-
Once crystallization is complete, collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Dry the purified this compound crystals under vacuum at a suitable temperature.
B. Chiral Purification
Since niraparib is a chiral molecule, controlling the enantiomeric purity is essential. The desired enantiomer is the (S)-enantiomer. Enantiomeric excess (ee) can be upgraded through various techniques:
-
Chiral Resolution: This can be performed on an intermediate, such as the racemic piperidine precursor, using chiral acids to form diastereomeric salts that can be separated by crystallization.
-
Preparative Chiral Chromatography: Techniques like supercritical fluid chromatography (SFC) can be used to separate the enantiomers of a racemic intermediate or the final product, although this is often more expensive for large-scale production.[14]
-
Asymmetric Synthesis: Modern routes aim to introduce the chirality early in the synthesis using chiral catalysts or biocatalysts, minimizing the need for late-stage resolution.[7][10]
III. Impurity Profiling
Impurities in niraparib can originate from starting materials, intermediates, by-products of the synthesis, or degradation of the API.[4][15] A thorough impurity profile is required for regulatory approval.
Common Types of Impurities:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions.[4] An example is the regioisomer formed during the C-N cross-coupling reaction.[16]
-
Degradation Impurities: These can form during storage or manufacturing due to exposure to heat, light, moisture, or oxygen.[4]
-
Residual Solvents: Solvents used in the synthesis and purification steps that are not completely removed.[4]
-
Elemental Impurities: Trace metals that may be present from catalysts or reactors.[4]
Analytical Techniques for Impurity Detection:
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of niraparib and its impurities.[4][17] Gas Chromatography (GC) is often used to determine the content of residual solvents.
Table 1: Known Impurities and Related Compounds of Niraparib
| Compound Name | CAS Number | Molecular Formula | Notes |
| ent-Niraparib ((R)-enantiomer) | Not Available | C₁₉H₂₀N₄O | Enantiomeric impurity |
| Niraparib Carboxylic Acid | 1476777-06-6 | C₁₉H₁₉N₃O₂ | Potential degradation product |
| (S)-tert-butyl 3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate | 1038916-11-8 | C₂₄H₂₈N₄O₃ | Key protected intermediate |
| (S)-4-(Piperidin-3-yl)aniline | Not Available | C₁₁H₁₆N₂ | Intermediate |
| N-Nitroso Niraparib | Not Available | C₁₉H₁₉N₅O₂ | Potential genotoxic impurity |
Data sourced from various chemical suppliers and literature.[4][18]
IV. Quantitative Data Summary
The efficiency of a synthetic route is measured by its overall yield and the purity of the final product.
Table 2: Comparison of Synthetic Route Parameters
| Parameter | Medicinal Chemistry Route[14] | Improved Process Chemistry Route[14] | Biocatalytic Route[7][10] |
| Number of Steps (LLS*) | 7 | ~8 | 5 (to key intermediate) |
| Overall Yield | 3-4% | 11% | Improved efficiency |
| Chiral Step | Resolution / Prep SFC | Crystallization-induced ee upgrade | Enzymatic kinetic resolution |
| Key Advantage | Facilitated analogue synthesis | Improved yield and scalability | High enantioselectivity, fewer steps |
*Longest Linear Sequence
Table 3: Analytical and Purity Data
| Parameter | Method | Typical Specification |
| Assay (Niraparib HCl) | HPLC | 99.0% - 101.0% |
| Enantiomeric Purity ((S)-form) | Chiral HPLC | >99.5% ee |
| Individual Impurity | HPLC | < 0.10% |
| Total Impurities | HPLC | < 0.5% |
| Residual Solvents | GC | Per ICH Q3C limits |
Specifications are typical and may vary based on the pharmacopeial monograph and specific manufacturing process.
The purification workflow is summarized in the diagram below.
Caption: General workflow for the purification and analysis of Niraparib HCl.
V. Conclusion
The chemical synthesis and purification of this compound are complex processes that require careful control over reaction conditions, chiral purity, and impurity levels. The development of more efficient, scalable, and environmentally friendly synthetic routes, including those employing biocatalysis, continues to be an area of active research. Robust purification methods, primarily crystallization, are essential for producing a final API that meets the high standards of quality and safety required for therapeutic use. The detailed protocols and data presented in this guide offer a comprehensive technical overview for professionals involved in the research and development of this important anticancer drug.
References
- 1. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 2. Niraparib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 4. veeprho.com [veeprho.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. US11629137B2 - Methods of manufacturing of niraparib - Google Patents [patents.google.com]
- 12. A zwitterionic salt–cocrystal: in vitro insights from niraparib tosylate, an anti-cancer drug - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. Crystal structure of niraparib tosylate monohydrate Form I, (C19H21N4O)(C7H7O3S)(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. pharmaffiliates.com [pharmaffiliates.com]
Niraparib: A Technical Guide to In Vitro PARP1 and PARP2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro inhibition of Poly(ADP-ribose) Polymerase 1 (PARP1) and PARP2 by the targeted anti-cancer agent, niraparib. This document details the quantitative inhibition constants, outlines the experimental methodologies used to determine these values, and illustrates the relevant biological pathways and experimental workflows.
Core Data Presentation: Niraparib Inhibition Constants
Niraparib is a potent and highly selective inhibitor of both PARP1 and PARP2.[1] The following table summarizes the key in vitro inhibition constants (IC50) reported in the scientific literature. These values represent the concentration of niraparib required to inhibit 50% of the enzymatic activity of PARP1 and PARP2 in cell-free assays.
| Target | Inhibition Constant (IC50) | Reference |
| PARP1 | 3.8 nM | [1] |
| PARP2 | 2.1 nM | [1] |
Experimental Protocols
The determination of niraparib's inhibitory activity against PARP1 and PARP2 involves several key in vitro assays. The following sections provide detailed methodologies for these essential experiments.
Enzymatic Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of purified PARP enzymes in the presence of varying concentrations of an inhibitor.
Principle: This method measures the incorporation of radiolabeled NAD+ into acid-precipitable PAR polymers catalyzed by PARP enzymes. A decrease in radioactivity in the presence of the inhibitor corresponds to its inhibitory potency.
Detailed Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 0.1 mg/mL sonicated salmon sperm DNA (as a PARP activator), and 1 mg/mL histone H1 (as a PAR acceptor protein).
-
Inhibitor Dilution: Prepare a serial dilution of niraparib in the reaction buffer.
-
Enzyme Addition: Add purified recombinant human PARP1 or PARP2 enzyme to each well of a 96-well plate.
-
Inhibitor Incubation: Add the diluted niraparib solutions to the wells containing the enzyme and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the PARP reaction by adding a mixture of unlabeled NAD+ and [32P]-NAD+ to a final concentration of 100 µM.
-
Reaction Incubation: Incubate the reaction plate at 30°C for 15 minutes.
-
Reaction Termination and Precipitation: Stop the reaction by adding ice-cold 20% trichloroacetic acid (TCA). Incubate on ice for 10 minutes to precipitate the proteins and PAR polymers.
-
Washing: Transfer the precipitated material to a filter plate and wash multiple times with 10% TCA to remove unincorporated [32P]-NAD+.
-
Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each niraparib concentration relative to a vehicle control (DMSO). Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Whole-Cell PARylation Assay
This assay measures the ability of an inhibitor to block PARP activity within intact cells, providing a more physiologically relevant assessment of potency.
Principle: Cells are treated with a DNA-damaging agent to induce PARP activity, followed by treatment with the inhibitor. The levels of poly(ADP-ribose) (PAR) are then quantified, typically by ELISA or Western blotting.
Detailed Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or A549) in 96-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of niraparib for 1 hour.
-
Induction of DNA Damage: Induce DNA damage and stimulate PARP activity by adding a DNA-damaging agent, such as hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS), and incubate for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease inhibitors.
-
Quantification of PAR:
-
ELISA-based method: Use a commercial PAR ELISA kit. Add the cell lysates to the pre-coated plate, followed by incubation with an anti-PAR antibody and a secondary HRP-conjugated antibody. Develop the signal with a substrate and measure the absorbance.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against PAR. Use a secondary HRP-conjugated antibody and a chemiluminescent substrate for detection.
-
-
Data Analysis: Normalize the PAR signal to the total protein concentration or a loading control (e.g., GAPDH or β-actin). Calculate the percentage of inhibition for each niraparib concentration and determine the IC50 value.
PARP Trapping Assay (Chromatin Fractionation)
This assay assesses the ability of a PARP inhibitor to "trap" PARP enzymes on DNA, a key mechanism contributing to their cytotoxicity.
Principle: Cells are treated with the inhibitor, and then fractionated to separate soluble nuclear proteins from chromatin-bound proteins. An increase in the amount of PARP in the chromatin fraction indicates trapping.
Detailed Methodology:
-
Cell Treatment: Treat cells with varying concentrations of niraparib for a defined period (e.g., 4-24 hours).
-
Cell Harvesting and Lysis: Harvest the cells and perform subcellular fractionation using a commercial kit or a protocol involving sequential detergent extractions to isolate the chromatin-bound protein fraction.
-
Protein Quantification: Determine the protein concentration of the chromatin fraction for each sample.
-
Western Blotting: Separate equal amounts of protein from the chromatin fractions by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies against PARP1 and PARP2. Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.
-
Quantification and Analysis: Quantify the band intensities for PARP1, PARP2, and the loading control. Normalize the PARP signals to the loading control. An increase in the normalized PARP signal in the niraparib-treated samples compared to the vehicle control indicates PARP trapping.
Mandatory Visualizations
Experimental Workflow for Determining PARP Inhibition
Caption: Workflow for in vitro characterization of niraparib's PARP inhibition.
PARP Signaling and Niraparib's Mechanism of Action
Caption: Mechanism of niraparib-induced synthetic lethality in BRCA-deficient cells.
References
Navigating Niraparib Hydrochloride: A Technical Guide to its Solubility in Organic Solvents
For Immediate Release
[City, State] – December 8, 2025 – In a significant resource for the scientific community, this technical guide provides an in-depth analysis of the solubility of niraparib hydrochloride, a critical poly (ADP-ribose) polymerase (PARP) inhibitor, in dimethyl sulfoxide (DMSO) and other common organic solvents. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized repository of quantitative data, detailed experimental methodologies, and a visual representation of its core signaling pathways.
Niraparib, marketed as Zejula®, is a potent inhibitor of PARP-1 and PARP-2 enzymes, which are integral to the repair of single-strand DNA breaks. Its clinical efficacy, particularly in the treatment of ovarian, fallopian tube, and primary peritoneal cancers, has made it a subject of extensive research. A thorough understanding of its solubility is paramount for the design of in vitro assays, formulation development, and preclinical studies.
Quantitative Solubility of this compound
The solubility of this compound in various organic solvents is a critical parameter for its laboratory application. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as the specific salt form, crystalline structure (polymorphism), temperature, and the purity of both the solute and the solvent. Discrepancies in reported values can often be attributed to these variables.
| Solvent | Chemical Formula | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 31.25 - 65.63 | 87.57 - 183.92 | Multiple sources report high solubility, with some variation.[1][2] Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[3] |
| Ethanol (EtOH) | C₂H₅OH | 60 - 64 | 168.13 - 179.34 | Good solubility reported.[2][3] |
| Methanol (MeOH) | CH₃OH | Slightly Soluble | Data not available | Precise quantitative data is not readily available in the literature. |
| Water | H₂O | Insoluble | Data not available | Generally reported as insoluble or not soluble.[4] The aqueous free base has a solubility of 0.7 to 1.1 mg/mL.[5][6] One source predicts a solubility of 0.0149 mg/mL for the hydrochloride salt.[7] |
| Isopropanol | C₃H₈O | Data not available | Data not available | - |
| Acetone | C₃H₆O | Data not available | Data not available | - |
| Acetonitrile (ACN) | C₂H₃N | Data not available | Data not available | - |
| Tetrahydrofuran (THF) | C₄H₈O | Data not available | Data not available | - |
| Dimethylformamide (DMF) | C₃H₇NO | Data not available | Data not available | - |
Molecular Weight of this compound: 356.85 g/mol
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The "shake-flask" method is a widely recognized and reliable technique for establishing thermodynamic solubility. Below is a generalized protocol representative of this method.
Thermodynamic Solubility Determination via Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound powder
-
High-purity organic solvents (e.g., DMSO, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary.
-
Sample Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Add a known volume of the organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation.
-
Agitation: Place the vial in an orbital shaker set to a constant speed and temperature (e.g., 25°C). Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the clear filtrate with the appropriate mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A UV detector set to the wavelength of maximum absorbance for niraparib (e.g., ~240 nm) is typically used.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Recent research has also shed light on the immunomodulatory effects of PARP inhibitors. Niraparib has been shown to activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. The accumulation of DNA damage can lead to the formation of micronuclei and cytosolic DNA fragments. These are detected by cGAS, which then synthesizes cGAMP. cGAMP, in turn, activates STING, leading to the production of type I interferons and other inflammatory cytokines. This process can enhance the anti-tumor immune response.
Niraparib's Activation of the cGAS-STING Pathway
This technical guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate experimental design and accelerate the pace of discovery in the ongoing effort to leverage PARP inhibitors for cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Niraparib | MK-4827 | PARP inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. US20210038585A1 - Niraparib formulations - Google Patents [patents.google.com]
- 7. go.drugbank.com [go.drugbank.com]
Unveiling the Preclinical Journey of Niraparib: A Technical Guide to its Pharmacokinetics and Bioavailability
For Immediate Release
WALTHAM, MA – December 8, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the preclinical pharmacokinetics and bioavailability of niraparib, a potent and selective poly (ADP-ribose) polymerase (PARP) inhibitor. This whitepaper provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to support ongoing and future research in oncology.
Niraparib is an orally bioavailable PARP-1 and PARP-2 inhibitor approved for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in a complete or partial response to platinum-based chemotherapy.[1][2] Its efficacy is rooted in the concept of synthetic lethality, where in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, the inhibition of PARP leads to cell death.[3] Understanding its behavior in preclinical models is paramount for optimizing its clinical application and exploring new therapeutic avenues.
Quantitative Pharmacokinetic Profile
The preclinical pharmacokinetic parameters of niraparib have been evaluated in several species, including mice, rats, and dogs. The data consistently demonstrates good oral absorption and distribution.
Table 1: Oral Bioavailability of Niraparib in Preclinical Species
| Species | Strain | Oral Bioavailability (%) | Reference |
| Rat | Sprague-Dawley | 27 | [4] |
| Dog | Beagle | 57 | [4] |
Table 2: Pharmacokinetic Parameters of Niraparib in Tumor-Bearing Mouse Models
Data from steady-state pharmacokinetic studies in mouse xenograft models highlight niraparib's favorable distribution to tumor tissue.
| Model | Dose (mg/kg, oral) | Tissue | Cmax (ng/mL or ng/g) | Tmax (hr) | AUC (ngh/mL or ngh/g) | Reference |
| MDA-MB-436 (TNBC) | 75 (qd) | Plasma | 3847 | 4 | 43600 | [5] |
| Tumor | 11400 | 8 | 179000 | [5] | ||
| Brain | 1100 | 8 | 17800 | [5] | ||
| OVC134 (Ovarian) | 50 (qd) | Plasma | 2535 | 4 | 29100 | [5] |
| Tumor | 6700 | 8 | 95700 | [5] | ||
| Brain | 543 | 8 | 9100 | [5] |
Cmax: Maximum concentration, Tmax: Time to maximum concentration, AUC: Area under the curve, TNBC: Triple-Negative Breast Cancer, qd: once daily.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the typical procedures employed in the pharmacokinetic evaluation of niraparib.
Animal Models and Housing
Preclinical studies are commonly conducted in rodent models, such as Sprague-Dawley rats and various strains of mice (e.g., NOD/SCID, BALB/c nude), as well as in beagle dogs.[2][4][6] Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water, unless fasting is required for specific procedures.[6]
Drug Formulation and Administration
For oral administration in preclinical models, niraparib is often formulated as a suspension. A common vehicle for this is 0.5% methylcellulose in water.[2] In some instances, niraparib tosylate monohydrate is used in capsule formulations for oral dosing.[7][8] Administration is typically performed via oral gavage for rodents.[9]
Blood and Tissue Sample Collection
Rodents: Blood samples are collected at predetermined time points following drug administration. Common techniques include saphenous vein or submandibular plexus puncture for survival bleeding, and cardiac puncture for terminal collection.[10] For tissue distribution studies, animals are euthanized at various time points, and tissues of interest (e.g., tumor, brain, liver, kidney) are harvested, weighed, and homogenized for analysis.[2]
Dogs: In canine studies, blood samples are typically collected from the cephalic or jugular vein.[11] For intravenous administration studies, a catheter may be placed for ease of repeated sampling.[11]
Bioanalytical Method
Quantification of niraparib in plasma and tissue homogenates is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][12] This highly sensitive and specific method allows for the accurate determination of drug concentrations. The general workflow involves protein precipitation from the biological matrix, followed by chromatographic separation and mass spectrometric detection.[10][12]
Visualizing the Mechanism and Process
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action of niraparib via synthetic lethality.
Caption: General workflow for a preclinical pharmacokinetic study.
This technical guide serves as a critical resource for the scientific community, providing a foundational understanding of the preclinical characteristics of niraparib. The compiled data and methodologies are intended to facilitate the design of future studies and accelerate the development of innovative cancer therapies.
References
- 1. ijapbjournal.com [ijapbjournal.com]
- 2. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the absolute oral bioavailability of niraparib by simultaneous administration of a 14C-microtracer and therapeutic dose in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. mdpi.com [mdpi.com]
- 7. US20210038585A1 - Niraparib formulations - Google Patents [patents.google.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Development and Validation of Bioanalytical Method for Estimation of Niraparib in Rat Plasma Using High Performance LC-MS/MS And Its Application to Pharmacokinetic Study | Semantic Scholar [semanticscholar.org]
- 11. A Comparative Oncology Study of Iniparib Defines Its Pharmacokinetic Profile and Biological Activity in a Naturally-Occurring Canine Cancer Model | PLOS One [journals.plos.org]
- 12. files.core.ac.uk [files.core.ac.uk]
A Technical Guide to the Metabolism of Niraparib and its Major Inactive Metabolite M1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, is an established therapeutic agent for various cancers. A thorough understanding of its metabolic fate is critical for optimizing its clinical application and predicting potential drug-drug interactions. This technical guide provides a comprehensive overview of the metabolism of niraparib, with a particular focus on its primary metabolic pathway leading to the formation of the major inactive metabolite, M1. This document details the enzymatic processes involved, presents quantitative pharmacokinetic data, and outlines the experimental methodologies used to elucidate the metabolic profile of niraparib.
Introduction
Niraparib exerts its therapeutic effect by inhibiting PARP-1 and PARP-2, enzymes crucial for DNA repair. This inhibition leads to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The efficacy and safety of niraparib are influenced by its pharmacokinetic properties, which are largely determined by its metabolic clearance. This guide delves into the core aspects of niraparib metabolism to provide a detailed resource for the scientific community.
Metabolic Pathway of Niraparib
The primary metabolic transformation of niraparib is a two-step process involving hydrolysis followed by glucuronidation.
Primary Metabolism: Hydrolysis to M1
Niraparib is predominantly metabolized by carboxylesterases (CEs), specifically CES1 and CES2, which are abundant in the liver and intestines.[1][2] These enzymes catalyze the hydrolysis of the amide bond in the niraparib molecule, leading to the formation of its major metabolite, M1.[3] M1 is a carboxylic acid derivative of niraparib and is pharmacologically inactive.[3] This hydrolytic conversion is the principal clearance pathway for niraparib.
Secondary Metabolism: Glucuronidation of M1
The M1 metabolite subsequently undergoes Phase II metabolism through glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to the M1 molecule to form the M10 metabolite.[4] Glucuronidation increases the water solubility of the metabolite, facilitating its excretion from the body.
Minor Metabolic Pathways
While the carboxylesterase-mediated pathway is dominant, minor oxidative metabolism of niraparib has been observed. In vitro studies suggest a negligible role for cytochrome P450 (CYP) enzymes in the overall clearance of niraparib.[3]
The metabolic pathway of niraparib can be visualized as follows:
Quantitative Pharmacokinetic Data
A human mass balance study using radiolabeled [¹⁴C]-niraparib has provided key quantitative data on the absorption, metabolism, and excretion of the drug.
Absorption and Distribution
-
Absolute Bioavailability: Approximately 73%.[4]
-
Time to Peak Plasma Concentration (Tmax): About 3 hours.[4]
-
Plasma Protein Binding: 83%.[4]
-
Apparent Volume of Distribution (Vd/F): 1220 L (± 1114 L).[4]
Excretion
Following a single 300 mg oral dose of [¹⁴C]-niraparib, the total recovery of radioactivity was approximately 86.3% over 21 days.[5]
| Excretion Route | Mean Recovery (% of Administered Dose) | Range (% of Administered Dose) |
| Urine | 47.5% | 33.4% - 60.2% |
| Feces | 38.8% | 28.3% - 47.0% |
| Table 1: Recovery of Radioactivity after a Single Oral Dose of [¹⁴C]-Niraparib.[5] |
Metabolite Profiling
Analysis of plasma, urine, and feces revealed the relative abundance of niraparib and its major metabolites.
| Analyte | Plasma (% of total radioactivity) | Urine (% of administered dose) | Feces (% of administered dose) |
| Niraparib (Unchanged) | Major circulating component | 11% | 19% |
| M1 | Major circulating metabolite | 20.0% | 2.4% |
| M10 (M1-glucuronide) | Major circulating metabolite | Present | Not a major component |
| Table 2: Distribution of Niraparib and its Major Metabolites.[4][5] |
Experimental Protocols
This section details the methodologies employed in key studies to characterize the metabolism and quantification of niraparib and its metabolites.
Human Mass Balance and Metabolite Profiling Study
This study is fundamental to understanding the overall disposition of niraparib in humans.
Protocol Details:
-
Study Design: Open-label, single-dose study in patients with advanced solid tumors.
-
Dosing: A single oral dose of 300 mg niraparib containing 100 µCi of [¹⁴C]-niraparib.
-
Sample Collection: Blood, urine, and feces were collected at predefined intervals for up to 21 days.
-
Total Radioactivity Measurement: Total radioactivity in all samples was determined by liquid scintillation counting (LSC).
-
Metabolite Profiling and Identification: Plasma, urine, and feces samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite profiling. High-resolution mass spectrometry (HRMS) was used for the structural elucidation of metabolites.
Quantification of Niraparib and M1 by LC-MS/MS
Accurate quantification of niraparib and its M1 metabolite is essential for pharmacokinetic analysis.
Representative LC-MS/MS Protocol:
-
Sample Preparation:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.[6]
-
Detection: Multiple Reaction Monitoring (MRM) for specific detection and quantification of niraparib and M1.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
In Vitro Metabolism Studies
In vitro assays are crucial for identifying the enzymes responsible for drug metabolism.
4.3.1. Carboxylesterase (CES) Activity Assay
This assay determines the role of CES1 and CES2 in the hydrolysis of niraparib to M1.
-
Enzyme Source: Recombinant human CES1 and CES2 enzymes or human liver S9 fractions.[7]
-
Substrate: Niraparib (e.g., 1 µM).[7]
-
Incubation:
-
The reaction mixture typically contains the enzyme source, niraparib, and a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
The reaction is initiated and incubated at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analysis: The formation of the M1 metabolite is quantified by LC-MS/MS.
-
Controls:
-
Positive Control: A known CES1 substrate (e.g., trandolapril) and a known CES2 substrate (e.g., irinotecan) are included to confirm enzyme activity.[7]
-
Negative Control: Incubations are performed without the enzyme or without the substrate to account for non-enzymatic degradation.
-
4.3.2. UDP-Glucuronosyltransferase (UGT) Activity Assay
This assay identifies the UGT isoforms involved in the glucuronidation of the M1 metabolite.
-
Enzyme Source: A panel of recombinant human UGT isoforms or human liver microsomes.
-
Substrate: Niraparib M1 metabolite.
-
Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA) is required for the glucuronidation reaction.
-
Incubation:
-
The reaction mixture includes the enzyme source, M1, UDPGA, and a buffer (e.g., Tris-HCl, pH 7.4) containing MgCl₂.
-
The mixture is pre-incubated at 37°C before initiating the reaction by adding UDPGA.
-
-
Reaction Termination: The reaction is stopped, typically with a cold organic solvent.
-
Analysis: The formation of the M1-glucuronide (M10) is monitored by LC-MS/MS.
-
Controls: Known substrates for different UGT isoforms are used as positive controls to ensure the activity of each enzyme in the panel.
Summary and Conclusions
The metabolism of niraparib is well-characterized, with the primary pathway being carboxylesterase-mediated hydrolysis to the inactive metabolite M1, followed by UGT-catalyzed glucuronidation to M10. The minimal involvement of CYP450 enzymes in its clearance suggests a low potential for clinically significant drug-drug interactions mediated by this system. The quantitative data from human studies provide a clear picture of the drug's disposition. The detailed experimental protocols outlined in this guide offer a framework for researchers to conduct further investigations into the metabolism of niraparib and other related compounds. This comprehensive understanding is invaluable for the continued safe and effective use of niraparib in cancer therapy.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. The glucuronidation of mycophenolic acid by human liver, kidney and jejunum microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucuronide and glucoside conjugation of mycophenolic acid by human liver, kidney and intestinal microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry assay for the quantification of niraparib and its metabolite M1 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carboxylesterase Reaction Phenotyping | Evotec [evotec.com]
A Comprehensive Technical Guide to Niraparib Hydrochloride: Physicochemical Properties, Mechanism of Action, and Experimental Frameworks
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niraparib, a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2, is a critical therapeutic agent in oncology, particularly for ovarian cancer. This technical guide provides an in-depth overview of the physicochemical properties of niraparib hydrochloride, its mechanism of action, and detailed experimental protocols relevant to its study. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Physicochemical Properties of Niraparib and its Hydrochloride Salt
Niraparib is most commonly utilized as a hydrochloride salt to enhance its pharmaceutical properties. The fundamental physicochemical characteristics of both the free base and the hydrochloride salt are summarized below.
Table 1: Molecular Formula and Weight
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Niraparib (free base) | C₁₉H₂₀N₄O | 320.39 | 1038915-60-4 |
| This compound | C₁₉H₂₁ClN₄O | 356.85 | 1038915-64-8 |
Mechanism of Action: PARP Inhibition and Beyond
Niraparib's primary mechanism of action is the inhibition of PARP-1 and PARP-2, enzymes crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2] By inhibiting PARP, niraparib leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[2] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.[2][5] This concept is known as synthetic lethality.
A key aspect of niraparib's efficacy is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps the PARP-DNA complex at the site of damage.[2] These trapped complexes are highly cytotoxic and further contribute to the drug's anti-tumor activity.[2]
Recent studies have elucidated additional mechanisms contributing to niraparib's therapeutic effect, including the activation of the cGAS/STING (cyclic GMP-AMP synthase/stimulator of interferon genes) signaling pathway, which can trigger an anti-tumor immune response.[1] Furthermore, niraparib has been shown to inhibit the STAT3 signaling pathway, which is involved in apoptosis.[6]
Mechanism of PARP Inhibition by Niraparib.
Experimental Protocols
This section outlines methodologies for key in vitro and in vivo experiments used to characterize the activity of niraparib.
In Vitro Assays
This assay quantifies the inhibition of PARP enzyme activity in cells.
-
Cell Culture and Treatment: Plate cells (e.g., IGROV-1 ovarian cancer cells) and allow them to adhere. Treat the cells with varying concentrations of niraparib (e.g., 1 µM) or a vehicle control for a specified duration (e.g., 1 hour).[7]
-
Cell Permeabilization and PARP Activation: Harvest and permeabilize the cells. Induce PARP activity by adding NAD+ substrate and a double-stranded oligonucleotide.[7]
-
Detection of Poly(ADP-ribose) (PAR): Detect the formation of PAR chains using an immunological method, such as an ELISA with an anti-PAR antibody (e.g., 10H Ab).[7]
-
Data Analysis: Calculate the percentage of PARP activity relative to untreated control cells.
This assay measures the effect of niraparib on cell proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MIA PaCa-2, PANC-1) in 96-well plates at a density of approximately 3,000 cells per well.[6]
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with a range of niraparib concentrations for a designated period (e.g., 48 hours).[6]
-
Viability Measurement: Assess cell viability using a luminescent assay such as CellTiter-Glo®, which measures ATP levels.[6]
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
This assay assesses the long-term survival and proliferative capacity of cells after drug treatment.
-
Cell Plating: Plate cells in 6-well plates at a low density (e.g., 3,000 cells per well).[6]
-
Treatment: The following day, treat the cells with the desired concentration of niraparib (e.g., 10 µM) or a vehicle control.[6]
-
Incubation: Incubate the cells for 7-10 days to allow for colony formation.[6]
-
Staining and Counting: Fix the colonies with a methanol solution and stain with crystal violet. Count the number of colonies in each well.[6]
General Workflow for In Vitro Evaluation of Niraparib.
In Vivo Pharmacokinetic and Efficacy Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) of niraparib.
-
Animal Models: Utilize appropriate animal models, such as CD-1 mice.[8]
-
Dosing: Administer niraparib orally at a specified dose (e.g., 50 mg/kg).[8]
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., pre-dose, 1, 2, 4, 8, 12, and 24 hours).[3]
-
Bioanalysis: Determine the concentration of niraparib in plasma using a validated method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Parameter Calculation: Calculate key PK parameters, including Cmax (maximum concentration), tmax (time to Cmax), and AUC (area under the curve), using noncompartmental methods.[3]
Table 2: Human Pharmacokinetic Parameters of Niraparib
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~3-4 hours |
| Absolute Bioavailability | ~73% |
| Apparent Volume of Distribution (Vd/F) | 1074 - 1220 L |
| Plasma Protein Binding | ~83% |
| Terminal Half-life (t½) | ~28.2 - 95.6 hours |
These studies evaluate the anti-tumor activity of niraparib in vivo.
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MDA-MB-436, BRCA1-mutant) into immunocompromised mice.[8]
-
Treatment Regimen: Once tumors reach a specified size, begin daily oral administration of niraparib (e.g., 25-75 mg/kg) or a vehicle control.[3]
-
Tumor Growth Measurement: Measure tumor volume twice weekly for the duration of the study.[11]
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition (TGI).[3]
Conclusion
This compound is a well-characterized PARP inhibitor with a defined molecular formula and weight. Its mechanism of action, centered on the principle of synthetic lethality, is augmented by its ability to trap PARP on DNA and influence anti-tumor immunity. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of niraparib and other PARP inhibitors. This guide serves as a valuable resource for scientists and researchers dedicated to advancing cancer therapeutics.
References
- 1. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 3. oncotarget.com [oncotarget.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in durability of PARP inhibition by clinically approved PARP inhibitors: implications for combinations and scheduling | bioRxiv [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
- 10. Determination of the absolute oral bioavailability of niraparib by simultaneous administration of a 14C-microtracer and therapeutic dose in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Profile of Niraparib: A Technical Examination of Dopamine and Norepinephrine Transporter Interaction
For Distribution To: Researchers, Scientists, and Drug Development Professionals Subject: In-depth analysis of the off-target pharmacological effects of the PARP inhibitor niraparib on the dopamine transporter (DAT) and norepinephrine transporter (NET).
Abstract
Niraparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, approved for the treatment of various cancers.[1] While its on-target effects are well-characterized, a comprehensive understanding of its off-target profile is critical for anticipating and managing its clinical adverse event profile. In vitro evidence indicates that niraparib interacts with monoamine transporters, specifically inhibiting the dopamine transporter (DAT) and norepinephrine transporter (NET).[1][2][3][4][5] This interaction is the leading pharmacological explanation for cardiovascular adverse events, such as hypertension and tachycardia, observed in patients treated with niraparib.[4] This technical guide provides a summary of the available data, detailed experimental protocols for assessing these interactions, and visualizations of the underlying mechanisms and workflows.
Quantitative Data Summary
While multiple sources confirm the inhibitory activity of niraparib against DAT and NET, specific quantitative binding affinities (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) are not publicly available in the peer-reviewed literature. This data is likely contained within comprehensive pharmacology screening panels conducted during drug development. However, the clinical and preclinical observations strongly support a pharmacologically significant interaction.
The table below summarizes the reported off-target effects and their clinical implications.
| Target | Observed Effect | Potential Clinical Implication | References |
| Dopamine Transporter (DAT) | Inhibition of dopamine reuptake | Contribution to cardiovascular effects (e.g., increased pulse rate, blood pressure fluctuations). Potential for central nervous system side effects. | [2][3][4][5] |
| Norepinephrine Transporter (NET) | Inhibition of norepinephrine reuptake | Direct link to hypertension and tachycardia due to increased synaptic norepinephrine. | [2][3][4][5] |
Detailed Experimental Protocols
To enable researchers to independently investigate and quantify the interaction between niraparib or other compounds and monoamine transporters, the following detailed protocols for radioligand binding and functional uptake assays are provided. These are synthesized from standard methodologies in the field.
Protocol: Competitive Radioligand Binding Assay for DAT/NET
This assay quantifies the ability of a test compound (e.g., niraparib) to displace a known radioligand from its target transporter, allowing for the determination of the binding affinity (Kᵢ).
Objective: To determine the Kᵢ of a test compound for the human dopamine transporter (hDAT) or norepinephrine transporter (hNET).
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing hDAT or hNET.
-
Radioligand for DAT: [³H]-WIN 35,428 or [³H]-Nomifensine.
-
Radioligand for NET: [³H]-Nisoxetine or [³H]-Tomoxetine.
-
Non-specific Binding Ligand for DAT: 10 µM Benztropine.
-
Non-specific Binding Ligand for NET: 10 µM Desipramine.
-
Test Compound: Niraparib, serially diluted (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Buffer: Tris-HCl based buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well Filter Plates (e.g., GF/B or GF/C glass fiber).
-
Cell Harvester & Scintillation Counter.
Procedure:
-
Plate Setup: Design a 96-well plate map with triplicate wells for Total Binding (radioligand only), Non-specific Binding (NSB, radioligand + excess unlabeled ligand), and Competition Binding (radioligand + varying concentrations of test compound).
-
Reagent Addition:
-
To all wells, add 50 µL of assay buffer.
-
To NSB wells, add 50 µL of the appropriate non-specific binding ligand (e.g., 10 µM Benztropine for DAT).
-
To Competition Binding wells, add 50 µL of the serially diluted test compound.
-
To Total Binding wells, add 50 µL of vehicle (assay buffer).
-
-
Radioligand Addition: Add 50 µL of the chosen radioligand (at a final concentration near its Kₔ value) to all wells.
-
Initiate Reaction: Add 50 µL of the cell membrane preparation (containing 5-20 µg of protein) to each well. The final assay volume should be 200 µL.
-
Incubation: Incubate the plate for 60-120 minutes at 4°C or room temperature, depending on the specific transporter and ligand, with gentle agitation.
-
Termination & Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.
-
Detection: Allow the filter mats to dry completely. Add scintillation cocktail to each well and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol: Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the transport of a neurotransmitter substrate into cells expressing the relevant transporter.
Objective: To determine the IC₅₀ of a test compound for inhibiting dopamine or norepinephrine uptake.
Materials:
-
Cell Line: SK-N-BE(2)C cells (endogenously expressing NET) or HEK293 cells stably expressing hDAT or hNET.
-
Radioactive Substrate: [³H]-Dopamine or [³H]-Norepinephrine.
-
Test Compound: Niraparib, serially diluted.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Inhibitor for NSU: Desipramine (for NET) or Benztropine (for DAT) at a high concentration to determine non-specific uptake (NSU).
-
96-well Cell Culture Plates.
-
Scintillation Counter.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 40,000-60,000 cells/well) and allow them to form a confluent monolayer overnight.
-
Pre-incubation: Remove the culture medium and gently wash the cells with 200 µL of KRH buffer.
-
Compound Addition: Add 150 µL of KRH buffer to each well. Add the serially diluted test compound to the appropriate wells. Add the non-specific uptake inhibitor to the NSU wells.
-
Initiate Uptake: Add the radioactive substrate (e.g., [³H]-Norepinephrine at a final concentration near its Kₘ value) to all wells to initiate the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 10-20 minutes).
-
Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.
-
Cell Lysis & Detection: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Data Analysis:
-
Calculate Specific Uptake = Total Uptake (CPM) - Non-specific Uptake (CPM).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the specific uptake in control (vehicle-treated) wells.
-
Plot the percentage of inhibition against the log concentration of the test compound and fit the curve to determine the IC₅₀ value.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for assessing off-target binding and the proposed mechanism of action at the synapse.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Mechanism of off-target transporter inhibition by niraparib.
References
- 1. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | Adverse Event Profiles of PARP Inhibitors: Analysis of Spontaneous Reports Submitted to FAERS [frontiersin.org]
- 4. Safety and management of niraparib monotherapy in ovarian cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Niraparib Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the administration of the PARP inhibitor, niraparib, in mouse xenograft models. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on preclinical data.
Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2, which are critical components of the DNA damage repair pathway.[1][2][3] By inhibiting PARP, niraparib prevents the repair of single-strand DNA breaks, which can lead to the formation of double-strand breaks during DNA replication.[2] In tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to a synthetic lethality and tumor cell death.[2] Niraparib has demonstrated efficacy in both BRCA-mutant and, to some extent, BRCA wild-type tumors.[4][5] Beyond its direct role in PARP inhibition, niraparib has also been shown to inhibit the STAT3 signaling pathway and activate the cGAS/STING pathway, which may contribute to its anti-tumor effects.[6][7]
Summary of Quantitative Data for Niraparib Administration in Mouse Xenograft Models
The following table summarizes key quantitative data from various preclinical studies involving niraparib administration in mouse xenograft models.
| Xenograft Model | BRCA Status | Dosage (mg/kg) | Administration Route | Vehicle | Treatment Schedule | Duration | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-436 (TNBC) | Mutant | 25, 50, 75 | Oral Gavage | Not Specified | Once Daily | 28 days | 60%, 93%, 107% | [4][8] |
| MDA-MB-436 (TNBC) | Mutant | 75 | Oral Gavage | Not Specified | Once Daily | 28 days | Significant tumor regression | [9] |
| MDA-MB-436 (Intracranial) | Mutant | 50 | Oral Gavage | 0.5% Methylcellulose | Once Daily | 2 weeks | Significant survival improvement | [10] |
| OVC134 (Ovarian) | Wild-type | 20, 40, 60/50 | Oral Gavage | Not Specified | Once Daily | 32 days | 4%, 21%, 64% | [4][8] |
| OV5311 (Ovarian PDX) | Mutant | 75 | Oral Gavage | Not Specified | Once Daily | 78 days | Efficacious | [4] |
| Capan-1 (Pancreatic, Intracranial) | Mutant | 45 | Oral Gavage | Not Specified | Once Daily | 35 days | 62% | [4][11] |
| Capan-1 (Pancreatic, Subcutaneous) | Mutant | 15, 30, 45 | Oral Gavage | Not Specified | Once Daily | 5 weeks | 13%, 49%, 54% | [12] |
| PEO1 (Ovarian) | Mutant | 50 | Oral Gavage | PBS | Every Day | 6 days | Significant inhibition | [13] |
| PH077 (Ovarian PDX) | Mutant | 50 | Oral Gavage | 15% Methylcellulose | Once Daily | 20 weeks (maintenance) | Undetectable tumors | [14] |
| A2780 (Ovarian) | Wild-type | 62.5 | Oral Gavage | Not Specified | Once Daily | Not Specified | Efficacious | [9] |
| SUM149 (Intracranial) | Mutant | 50 | Oral Gavage | 0.5% Methylcellulose | Once Daily | Until humane endpoint | No significant survival improvement | [10] |
| MDA-MB-231Br (Intracranial) | Wild-type | 50 | Oral Gavage | 0.5% Methylcellulose | Once Daily | Until humane endpoint | No significant survival improvement | [10] |
Experimental Protocols
Materials
-
Niraparib (powder)
-
Vehicle solution:
-
Sterile water
-
Homogenizer or sonicator
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriate sized oral gavage needles (e.g., 20-22 gauge, flexible tip)
-
Syringes (1 mL)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparation of Niraparib Formulation
-
Calculate the required amount of niraparib and vehicle. The final concentration will depend on the dosing volume and the average weight of the mice. A typical dosing volume for oral gavage in mice is 100 µL to 200 µL (0.1 mL to 0.2 mL).
-
Prepare the vehicle solution.
-
Prepare the niraparib suspension.
-
Weigh the calculated amount of niraparib powder.
-
In a sterile container, add a small amount of the vehicle to the niraparib powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing or vortexing to ensure a uniform suspension.
-
For some formulations, gentle heating or sonication may be necessary to aid dissolution, followed by overnight stirring at room temperature.[10]
-
Note: It is recommended to prepare the formulation fresh daily. If stored, it should be kept at 4°C and protected from light, and resuspended thoroughly before each use.
-
Protocol for Niraparib Administration via Oral Gavage
-
Animal Handling and Restraint:
-
Gently but firmly restrain the mouse, ensuring a secure grip on the scruff of the neck to prevent movement and immobilize the head.
-
The mouse's body should be held in a vertical position.
-
-
Dose Preparation:
-
Thoroughly mix the niraparib suspension to ensure homogeneity.
-
Draw the calculated dose into a 1 mL syringe fitted with an appropriate oral gavage needle.
-
-
Gavage Procedure:
-
Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth towards one side of the pharynx.
-
Allow the mouse to swallow the tip of the needle.
-
Gently advance the needle into the esophagus. There should be no resistance. If resistance is met, withdraw the needle and re-attempt.
-
Once the needle is correctly positioned in the esophagus, slowly administer the niraparib suspension.
-
Withdraw the needle smoothly.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions such as respiratory distress.
-
Monitor the body weight of the mice regularly (e.g., twice weekly) as a general indicator of toxicity. Dose reductions may be necessary if significant body weight loss is observed.[4][9]
-
Tumor volume should be measured at regular intervals (e.g., twice weekly) using calipers.
-
Visualizations
Signaling Pathway of PARP Inhibition by Niraparib
Caption: Mechanism of action of niraparib leading to synthetic lethality in HRR-deficient cells.
Experimental Workflow for a Niraparib Mouse Xenograft Study
Caption: A typical experimental workflow for evaluating niraparib efficacy in a mouse xenograft model.
References
- 1. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibitors on the move in prostate cancer: spotlight on Niraparib & update on PARP inhibitor combination trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Niraparib-induced STAT3 inhibition increases its antitumor effects [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jcancer.org [jcancer.org]
- 14. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Niraparib | MK-4827 | PARP inhibitor | TargetMol [targetmol.com]
Application Notes and Protocols: Niraparib Hydrochloride In Vitro Cytotoxicity in Ovarian Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro cytotoxicity of niraparib hydrochloride in ovarian cancer cell lines. This document includes detailed experimental protocols for key cytotoxicity assays, a summary of quantitative data on niraparib's efficacy, and a visualization of the relevant signaling pathways.
Introduction
Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which play a crucial role in DNA repair.[1] By inhibiting PARP, niraparib leads to an accumulation of DNA damage, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This mechanism, known as synthetic lethality, results in cancer cell death.[2] Niraparib has been approved for the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[1] This document outlines standard in vitro assays to evaluate the cytotoxic effects of niraparib on ovarian cancer cell lines.
Quantitative Data Summary
The cytotoxic effects of this compound have been evaluated across a panel of human ovarian cancer cell lines, revealing varying degrees of sensitivity. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
Table 1: IC50 Values of Niraparib in Ovarian Cancer Cell Lines
| Cell Line | BRCA Status | IC50 (µM) | Reference |
| OVCAR8 | BRCA-proficient | ~20 | [3] |
| PEO1 | BRCA2-mutant | ~28 | [3] |
| UWB1.289 | BRCA1-mutant | 21.34 | [4] |
| UWB1.289 + BRCA1 | BRCA1-wild type | 58.98 | [4] |
Note: IC50 values can vary depending on the specific assay conditions and duration of drug exposure.
Table 2: Niraparib-Induced Apoptosis in Ovarian Cancer Cell Lines
| Cell Line | Niraparib Concentration (µM) | Observation | Reference |
| SKOV3 | 5 | ~10% increase in apoptosis rate compared to control | [5] |
| A2780 | 5 | ~10% increase in apoptosis rate compared to control | [5] |
Experimental Protocols
Detailed methodologies for common in vitro cytotoxicity assays are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Human ovarian cancer cell lines (e.g., OVCAR8, PEO1, SKOV3, A2780)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the ovarian cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A typical concentration range is 0.01 to 100 µM.
-
Remove the medium from the wells and add 100 µL of the niraparib dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve niraparib).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the logarithm of the niraparib concentration and determine the IC50 value using a suitable software.
-
Colony Formation Assay
The colony formation assay is a cell survival assay based on the ability of a single cell to grow into a colony. It is a long-term assay that assesses the ability of cells to proliferate indefinitely.
Materials:
-
This compound
-
Human ovarian cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates containing complete medium.
-
Allow the cells to attach overnight in a 37°C, 5% CO2 incubator.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound for 24 hours.
-
After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
-
Colony Formation:
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Monitor the plates regularly and change the medium every 2-3 days.
-
-
Colony Staining and Counting:
-
When the colonies are of a sufficient size (typically >50 cells), wash the wells with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well for 15 minutes.
-
Remove the methanol and stain the colonies with 1 mL of crystal violet solution for 15-30 minutes.
-
Wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
-
Signaling Pathways and Experimental Workflow
Niraparib's Mechanism of Action
Niraparib's primary mechanism of action involves the inhibition of PARP enzymes, which leads to the accumulation of single-strand DNA breaks.[2] These breaks are converted to more lethal double-strand breaks during DNA replication.[2] In cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death.[2] This process is known as "PARP trapping," where the inhibitor not only blocks PARP's catalytic activity but also traps it on the DNA, further disrupting DNA replication and repair.[2]
Caption: Mechanism of action of Niraparib leading to synthetic lethality in HR-deficient cells.
Inhibition of the STAT3 Signaling Pathway
Recent studies have suggested that niraparib may also exert its anti-tumor effects through off-target mechanisms, including the inhibition of the STAT3 signaling pathway.[3][6] Niraparib has been shown to interfere with SRC tyrosine kinase, leading to reduced phosphorylation and activation of STAT3 (p-STAT3).[3][6] This inhibition of the STAT3 pathway can modulate the expression of downstream genes involved in apoptosis, contributing to niraparib-induced cell death, even in BRCA-proficient ovarian cancer cells.[3]
Caption: Niraparib-mediated inhibition of the SRC/STAT3 signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of niraparib in ovarian cancer cell lines.
Caption: General workflow for in vitro cytotoxicity assessment of Niraparib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
Application Notes: Establishing and Characterizing Niraparib-Resistant Cell Lines
Introduction
Niraparib (Zejula®) is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are critical for DNA repair.[1][2] It is a clinically approved therapy for various cancers, particularly ovarian and breast cancers, that exhibit deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[3][4][5] The mechanism of action involves trapping PARP enzymes on DNA, leading to the accumulation of double-strand breaks that cannot be repaired efficiently in HR-deficient cells, ultimately causing synthetic lethality and cell death.[2][3] However, a significant clinical challenge is the development of acquired resistance to niraparib and other PARP inhibitors (PARPi), which limits the duration of patient response.[6][7]
Establishing niraparib-resistant cell lines is a fundamental step for researchers to investigate the molecular underpinnings of resistance, identify novel biomarkers, and develop strategies to overcome or reverse this phenomenon. These in vitro models are invaluable tools for preclinical drug development and for studying the complex signaling pathways that contribute to therapeutic failure.
Mechanisms of Niraparib Resistance
Acquired resistance to niraparib is multifactorial, with several key mechanisms identified:
-
Restoration of Homologous Recombination (HR): The most common mechanism is the restoration of HR repair functionality. This can occur through secondary or reversion mutations in BRCA1/2 or other HR-related genes like RAD51C/D, which restore the protein's open reading frame and function.[6][7][8]
-
Replication Fork Stabilization: Protection of stalled DNA replication forks from degradation is another key resistance mechanism. Loss of factors that promote fork degradation can confer resistance to PARPi in BRCA-deficient cells.[6][7][9][10]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), can actively pump niraparib out of the cell, reducing its intracellular concentration and efficacy.[5][10][11]
-
Alterations in DNA Repair and Cell Cycle Pathways: Upregulation of alternative DNA repair pathways or alterations in cell cycle checkpoints, such as the ATR/CHK1 pathway, can help cells tolerate the DNA damage induced by niraparib.[8][10]
-
Dysregulated Signaling Pathways: Activation of pro-survival signaling pathways, such as PI3K/AKT and STAT3, has been observed following PARPi use, promoting cell growth and proliferation.[10][11]
Data Presentation: Comparative Drug Sensitivity
The following tables summarize quantitative data on the sensitivity of parental (sensitive) and niraparib-resistant cancer cell lines to niraparib and other PARP inhibitors.
Table 1: Niraparib IC₅₀ Values in Sensitive vs. Resistant Ovarian Cancer Cell Lines
| Cell Line Model | Parental IC₅₀ (µM) | Resistant IC₅₀ (µM) | Resistance Fold | Reference |
| ID8 Brca1-/- (murine) | 0.065 ± 0.012 | 0.284 ± 0.035 | ~4.4 | [12] |
| PEO1 (human) | 7.487 | Not Reported | - | [13] |
| UWB1.289 (human) | 21.34 | Not Reported | - | [13] |
| UWB1.289+BRCA1 (human) | 58.98 | Not Reported | - | [13] |
| OVCAR8 (human) | ~20 | Not Reported | - | [14] |
| PEO1 (human) | ~28 | Not Reported | - | [14] |
Note: IC₅₀ values can vary based on the specific assay conditions and duration of drug exposure.
Table 2: Cross-Resistance Profile of Niraparib-Resistant Cells to Other PARP Inhibitors
| Cell Line Model | PARP Inhibitor | Parental IC₅₀ (µM) | Resistant IC₅₀ (µM) | Resistance Fold | Reference |
| RPETP53-/-BRCA1-/- (NA3 clone) | Olaparib | ~0.01 | ~1.0 | ~100 | [15][16] |
| RPETP53-/-BRCA1-/- (NA3 clone) | Talazoparib | ~0.001 | ~0.1 | ~100 | [15][16] |
| ID8 Brca1-/- | Rucaparib | 0.064 ± 0.015 | 1.03 ± 0.11 | ~16.1 | [12] |
| TYK-nu(R) (cisplatin-resistant) | Niraparib | Not Reported | Not Reported | ~6.0 | [17] |
| A2780/CP (cisplatin-resistant) | Niraparib | Not Reported | Not Reported | ~3.1 | [17] |
Experimental Protocols
Protocol 1: Generation of Niraparib-Resistant Cell Lines
This protocol describes a common method for developing niraparib-resistant cell lines using continuous, long-term exposure to escalating drug concentrations.[15][18]
Materials:
-
Parental cancer cell line of interest (e.g., OVCAR8, PEO1)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Niraparib (Tosylatemono-hydrate powder)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks (T-25, T-75)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Determine Initial IC₅₀: a. Seed parental cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight. b. Prepare a series of niraparib dilutions in complete medium. c. Treat the cells with the niraparib dilutions for 72-144 hours.[19] d. Measure cell viability using an appropriate assay (e.g., MTT or CellTiter-Glo®). e. Calculate the IC₅₀ value, which is the concentration of niraparib that inhibits cell growth by 50%. This will be the starting concentration for resistance induction.
-
Induction of Resistance: a. Seed parental cells in a T-25 flask. b. Once the cells reach 70-80% confluency, replace the medium with fresh medium containing niraparib at the predetermined IC₅₀ concentration. c. Culture the cells until they recover and resume proliferation, replacing the drug-containing medium every 3-4 days. This may take several weeks, and significant cell death is expected initially. d. Once the cells are growing steadily in the initial IC₅₀ concentration, subculture them and gradually increase the niraparib concentration (e.g., by 1.2 to 1.5-fold increments). e. Allow the cells to adapt and grow consistently at each new concentration before increasing it further. f. Repeat this dose-escalation process over several months (e.g., 3-6 months) until the cells can tolerate a significantly higher concentration of niraparib (e.g., 10-fold or higher than the initial IC₅₀).[15]
-
Isolation and Expansion of Resistant Clones: a. Once a resistant population is established, single-cell clones can be isolated using methods like limiting dilution or single-cell sorting. b. Expand each clone in medium containing a maintenance concentration of niraparib to ensure the stability of the resistant phenotype. c. Freeze stocks of the parental cell line and the resistant clones at various passages.
Protocol 2: Characterization of the Resistant Phenotype
Objective: To confirm the degree of niraparib resistance and assess cross-resistance to other agents.
Procedure:
-
IC₅₀ Determination: a. Using the protocol described in Protocol 1, Step 1 , determine the IC₅₀ of niraparib for both the parental and the newly generated resistant cell lines side-by-side. b. Calculate the Resistance Index (RI) or Fold Resistance: RI = IC₅₀ (Resistant Line) / IC₅₀ (Parental Line) c. An RI greater than 2 is typically considered indicative of resistance.
-
Cross-Resistance Profiling: a. Repeat the IC₅₀ determination assay using other PARP inhibitors (e.g., olaparib, talazoparib, rucaparib) and/or platinum-based chemotherapies (e.g., cisplatin, carboplatin).[15][16] b. Compare the fold resistance for each compound to determine the cross-resistance profile.
-
Clonogenic Survival Assay: a. Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to adhere. b. Treat the cells with various concentrations of niraparib for an extended period (e.g., 10-14 days).[15] c. Fix and stain the resulting colonies (e.g., with crystal violet). d. Count the colonies and calculate the surviving fraction relative to untreated controls. This assay provides a measure of long-term cell survival and reproductive integrity.
Protocol 3: Investigating Mechanisms of Resistance
Objective: To explore the potential molecular mechanisms driving niraparib resistance.
1. Western Blot for DNA Repair Proteins:
-
Lysate Preparation: Prepare whole-cell lysates from both parental and resistant cells.
-
SDS-PAGE and Transfer: Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key HR proteins (e.g., BRCA1, RAD51) and PARP1. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. Compare the expression levels between sensitive and resistant cells.
2. Drug Efflux Pump Activity Assay:
-
Reagent: Use a fluorescent substrate for ABC transporters, such as Rhodamine 123 for P-gp (ABCB1).
-
Procedure: Incubate parental and resistant cells with the fluorescent substrate in the presence or absence of a known ABC transporter inhibitor (e.g., verapamil or tariquidar).[10]
-
Analysis: Measure the intracellular fluorescence using flow cytometry. Reduced fluorescence accumulation in the resistant cells, which is reversible by an inhibitor, suggests increased drug efflux activity.
Visualizations: Workflows and Pathways
Caption: Workflow for generating niraparib-resistant cell lines.
Caption: Key signaling pathways involved in niraparib resistance.
References
- 1. Zejula (Niraparib) First PARP Inhibitor Approved for First-Line Maintenance Therapy in All Women with Advanced Ovarian Cancer, Regardless of Biomarker Status - Oncology Practice Management [oncpracticemanagement.com]
- 2. Zejula (Niraparib) First PARP Inhibitor Approved for Maintenance Treatment of Recurrent Ovarian, Fallopian Tube, or Primary Peritoneal Cancer [theoncologynurse.com]
- 3. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New Perspectives for Resistance to PARP Inhibitors in Triple-Negative Breast Cancer [frontiersin.org]
- 5. PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. jcancer.org [jcancer.org]
- 14. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Heterogeneity and clonal evolution of acquired PARP inhibitor resistance in TP53- and BRCA1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Niraparib for Intracranial Tumor Models in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Niraparib is a potent and selective oral inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA damage repair (DDR) pathway.[1][2][3] By inhibiting PARP, niraparib disrupts the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 and BRCA2, the accumulation of unrepaired SSBs leads to double-strand breaks (DSBs) during replication. This overwhelming DNA damage results in synthetic lethality and targeted cancer cell death.[1][3][4] Preclinical studies have demonstrated that niraparib can cross the blood-brain barrier, making it a promising agent for the treatment of intracranial tumors, including glioblastoma and brain metastases.[5][6][7][8] These application notes provide detailed protocols for utilizing niraparib in mouse models of intracranial tumors to evaluate its preclinical efficacy.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Efficacy of Niraparib in Intracranial Tumor Models
Niraparib has demonstrated significant antitumor activity in various preclinical intracranial tumor models. Its ability to penetrate the central nervous system is a key attribute for its efficacy against brain tumors.
Glioblastoma (GBM) Models
In orthotopic glioblastoma models, such as those using the GL261 cell line, niraparib has been shown to enhance the effects of radiation therapy.[2] Studies are ongoing to evaluate its efficacy as a single agent and in combination with other therapies for newly diagnosed and recurrent GBM.[4][9]
Brain Metastasis Models
Niraparib has shown efficacy in models of brain metastases, particularly from breast and ovarian cancers.
-
BRCA-Mutant Models: In intracranial models using BRCA-mutant cell lines like MDA-MB-436 (triple-negative breast cancer) and Capan-1 (pancreatic cancer with BRCA2 mutation), niraparib treatment resulted in a significant reduction in tumor burden and improved survival.[10][11][12][13]
-
BRCA-Wild-Type Models: The efficacy in BRCA-wild-type models can be more variable, though niraparib has demonstrated superior brain and tumor exposure compared to other PARP inhibitors, suggesting potential benefits even in this context.[12]
Quantitative Data Summary
The following tables summarize the quantitative data on niraparib's efficacy and distribution in preclinical intracranial tumor models.
Table 1: Efficacy of Niraparib in Intracranial Mouse Models
| Tumor Model (Cell Line) | Mouse Strain | Niraparib Dose (mg/kg, Route) | Treatment Duration | Key Efficacy Outcome | Reference |
| BRCA2-mutant Pancreatic (Capan-1-luc) | Balb/c nude | 15, 30, 45 (p.o., qd) | 5 weeks | TGI: 55%, 56%, 83% respectively | [5] |
| BRCA2-mutant Pancreatic (Capan-1-luc) | BALB/c nude | 45 (p.o., qd) | 35 days | TGI: 62% | [12][13] |
| BRCA-mutant TNBC (MDA-MB-436) | Nude | 50 (p.o., qd) | Until moribund | Increased median survival, decreased tumor burden | [10][11] |
| BRCA-wild-type TNBC (MDA-MB-231Br) | Nude | 50 (p.o., qd) | Until moribund | No significant increase in survival | [10][11] |
| Glioblastoma (newly diagnosed) | Patient-derived | 300 mg (human equivalent) | Pre-operative | Achieved pharmacologically relevant concentrations | [3] |
TGI: Tumor Growth Inhibition; p.o.: oral gavage; qd: once daily; TNBC: Triple-Negative Breast Cancer.
Table 2: Pharmacokinetic Parameters of Niraparib in Mice with Intracranial Tumors
| Parameter | Mouse Model | Niraparib Dose (mg/kg) | Value | Reference |
| Brain-to-Plasma Ratio | Rat | 10, 30 | 0.85-0.99 (at Tmax) | [5] |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu,brain) | Breast Cancer Metastasis | 35 | 3.0x higher than olaparib (control), 5.6x higher (BM) | [14] |
| Mean Concentration in Brain Tumor (2h post-dose) | Glioblastoma (GL261) | 35 | 24 µM | [7] |
| Mean Concentration in Contralateral Brain (2h post-dose) | Glioblastoma (GL261) | 35 | 2.15 µM | [7] |
BM: Brain Metastases
Experimental Protocols
The following are detailed protocols for establishing intracranial tumor models and assessing the efficacy of niraparib.
Protocol 1: Establishment of an Orthotopic Glioblastoma Mouse Model
This protocol is adapted from methodologies for establishing orthotopic xenografts.[5][6][10][15]
Materials:
-
Luciferase-expressing glioblastoma cells (e.g., GL261-luc, U87-luc)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Immunodeficient mice (e.g., athymic nude, NOD-SCID), 6-8 weeks old
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotactic frame
-
Hamilton syringe with a 26-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Bone wax or surgical glue
-
Sutures or wound clips
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Cell Preparation: a. Culture luciferase-expressing glioblastoma cells to 70-80% confluency. b. Harvest cells using trypsin-EDTA, wash with PBS, and centrifuge. c. Resuspend the cell pellet in sterile, ice-cold PBS at a concentration of 1 x 10^5 cells/5 µL.[10] Keep on ice until injection.
-
Surgical Procedure: a. Anesthetize the mouse and place it in the stereotactic frame. b. Shave the scalp and disinfect with an antiseptic solution. c. Make a midline sagittal incision to expose the skull. d. Identify the bregma and determine the injection coordinates (e.g., 2 mm lateral, 1 mm anterior to bregma, and 3 mm deep). e. Drill a small burr hole at the determined coordinates. f. Slowly lower the Hamilton syringe needle to the desired depth. g. Inject 5 µL of the cell suspension over 2-5 minutes to prevent backflow. h. Leave the needle in place for 5 minutes before slowly retracting it. i. Seal the burr hole with bone wax or surgical glue and close the incision with sutures or wound clips.
-
Post-operative Care: a. Administer analgesics as per institutional guidelines. b. Monitor the mice daily for signs of distress, weight loss, or neurological symptoms. c. Provide soft food and easy access to water.
Protocol 2: Administration of Niraparib via Oral Gavage
Materials:
-
Niraparib tosylate
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Gavage needles (18-20 gauge, flexible with a rounded tip)[9][16]
-
Syringes
Procedure:
-
Preparation of Dosing Solution: a. Prepare a suspension of niraparib in the vehicle at the desired concentration. Ensure it is well-mixed before each administration.
-
Administration: a. Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).[17] b. Restrain the mouse securely, ensuring the head and body are in a straight line. c. Gently insert the gavage needle into the mouth, advancing it along the palate into the esophagus. The needle should pass with minimal resistance.[18][19] d. Slowly administer the niraparib suspension. e. Gently remove the needle. f. Monitor the mouse for a few minutes post-gavage for any signs of respiratory distress.[17]
Protocol 3: Assessment of Tumor Growth by Bioluminescence Imaging (BLI)
Materials:
-
In vivo imaging system (e.g., IVIS)
-
D-luciferin
-
Anesthetic (isoflurane)
Procedure:
-
Begin imaging 7-10 days post-implantation to confirm tumor engraftment.
-
Anesthetize the mice with isoflurane.
-
Administer D-luciferin via intraperitoneal (IP) injection (e.g., 150 mg/kg).[7][12]
-
Wait for 10-15 minutes for substrate distribution.
-
Place the mouse in the imaging chamber and acquire bioluminescent images.
-
Analyze the images using appropriate software to quantify the bioluminescent signal (total flux in photons/second) from the region of interest (ROI) over the head.[12]
-
Repeat imaging at regular intervals (e.g., twice weekly) to monitor tumor growth and response to treatment.
Experimental Workflow and Signaling Pathway Diagrams
Troubleshooting and Safety
-
Surgical Complications: Monitor for post-surgical infection or neurological deficits. Ensure aseptic technique and slow injection of tumor cells to minimize tissue damage and cell reflux.
-
Gavage Complications: Improper technique can lead to esophageal or stomach perforation or aspiration pneumonia.[17] Ensure proper training and use flexible, ball-tipped needles. If resistance is met, do not force the needle.[18]
-
Niraparib-related Toxicity: While generally well-tolerated in preclinical models, monitor for signs of toxicity such as significant body weight loss, lethargy, or changes in behavior. Dose adjustments may be necessary.[20] Common adverse events in humans include hematological toxicities (thrombocytopenia, anemia) and gastrointestinal issues, which may have preclinical correlates.[21][22]
-
BLI Variability: Anesthetic depth and the timing of imaging after luciferin injection can affect signal intensity. Standardize these parameters across all imaging sessions to ensure data consistency.
By following these detailed protocols and considering the provided data, researchers can effectively utilize niraparib in preclinical intracranial tumor models to advance the development of novel therapies for brain cancers.
References
- 1. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]
- 6. Establishment of an orthotopic glioblastoma mouse model for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioluminescent Imaging of Patient-Derived Brain Tumors in Live Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Bioluminescent Approaches for Measuring Tumor Growth in a Mouse Model of Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Development of a Mouse Glioblastoma Orthotopic Model Using the GLi-261 Cell Line | Borzov | Biological Products. Prevention, Diagnosis, Treatment [biopreparations.ru]
- 15. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. research.sdsu.edu [research.sdsu.edu]
- 19. ouv.vt.edu [ouv.vt.edu]
- 20. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A real-world pharmacovigilance study of FDA adverse event reporting system (FAERS) events for niraparib - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Niraparib and Lapatinib Combination Therapy in Preclinical Ovarian Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes summarize the preclinical rationale and findings for the combination therapy of Niraparib and Lapatinib in ovarian cancer models. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the replication and further investigation of this promising therapeutic strategy. The information is based on published preclinical studies demonstrating a synergistic anti-tumor effect of this drug combination.
Application Notes
The combination of the PARP inhibitor Niraparib and the dual tyrosine kinase inhibitor Lapatinib has demonstrated significant synergistic effects in preclinical models of ovarian cancer.[1][2][3] This therapeutic strategy is based on a multi-pronged attack on cancer cell proliferation, survival, and DNA repair mechanisms.
Mechanism of Action:
Niraparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which play a crucial role in the repair of single-strand DNA breaks.[1][2][3] By inhibiting PARP, Niraparib leads to the accumulation of DNA damage, which can be particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination.[1][2][3]
Lapatinib is a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases.[1][2][3] These receptors are often overexpressed in various cancers, including ovarian cancer, and their activation leads to the stimulation of downstream signaling pathways that promote cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[1][2][3]
The synergistic effect of combining Niraparib and Lapatinib is believed to stem from the simultaneous inhibition of two critical cellular processes: DNA repair and pro-survival signaling. Preclinical evidence suggests that this combination leads to a significant reduction in the phosphorylation of EGFR, AKT, and ERK, thereby inhibiting the key signaling cascades that drive tumor growth.[1][2][3]
Preclinical Findings:
In vitro studies on ovarian cancer cell lines have shown that the combination of Niraparib and Lapatinib leads to:[1][2][3]
-
Synergistic suppression of cell proliferation: The combination is more effective at inhibiting cancer cell growth than either drug alone.
-
Inhibition of clonogenic formation: The ability of single cancer cells to form colonies is significantly reduced.
-
Inhibition of metastasis: The migratory and invasive potential of cancer cells is diminished.
-
Induction of apoptosis: The combination treatment triggers programmed cell death in cancer cells.
In vivo experiments using ovarian cancer xenograft models have confirmed the anti-tumor efficacy of the Niraparib and Lapatinib combination, demonstrating significant inhibition of tumor growth.[1][2][3]
Quantitative Data Summary
While the full quantitative data from the primary combination study is not publicly available, the following tables provide illustrative IC50 values for Niraparib and Lapatinib as single agents in various ovarian cancer cell lines, based on other published preclinical studies. These values can serve as a starting point for designing combination experiments.
Table 1: Illustrative IC50 Values for Niraparib in Ovarian Cancer Cell Lines
| Cell Line | BRCA Status | Illustrative IC50 (µM) |
| PEO1 | BRCA2 mutant | ~28 |
| OVCAR8 | BRCA proficient | ~20 |
Table 2: Illustrative IC50 Values for Lapatinib in Cancer Cell Lines
| Cell Line | Cancer Type | Receptor Status | Illustrative IC50 (µM) |
| SKOV3 | Ovarian Cancer | HER2+ | Not specified |
| BT474 | Breast Cancer | HER2+ | 0.036 |
| SKBR3 | Breast Cancer | HER2+ | 0.080 |
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the combination of Niraparib and Lapatinib.
Cell Viability Assay (MTS/CCK-8 Assay)
This protocol is for determining the effect of Niraparib and Lapatinib, alone and in combination, on the proliferation of ovarian cancer cells.
Materials:
-
Ovarian cancer cell lines (e.g., SKOV3, A2780)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Niraparib (stock solution in DMSO)
-
Lapatinib (stock solution in DMSO)
-
96-well plates
-
MTS or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed ovarian cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of Niraparib and Lapatinib in complete medium. Add the drugs to the wells, alone or in combination, at various concentrations. Include a vehicle control (DMSO) group. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTS/CCK-8 Addition: Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and analyze the synergistic effects using software such as CompuSyn.
Clonogenic Assay
This assay assesses the long-term effect of the drug combination on the ability of single cells to form colonies.
Materials:
-
Ovarian cancer cell lines
-
Complete cell culture medium
-
Niraparib and Lapatinib
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with Niraparib, Lapatinib, or the combination at desired concentrations for 24 hours.
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 20 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells).
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by the drug combination using flow cytometry.
Materials:
-
Ovarian cancer cell lines
-
Complete cell culture medium
-
Niraparib and Lapatinib
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Niraparib, Lapatinib, or the combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Western Blot Analysis of Signaling Pathways
This protocol is for detecting changes in the phosphorylation of EGFR, AKT, and ERK.
Materials:
-
Ovarian cancer cell lines
-
Niraparib and Lapatinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the drugs for the desired time, then lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL reagent and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the Niraparib and Lapatinib combination in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Ovarian cancer cell line (e.g., SKOV3)
-
Niraparib and Lapatinib formulations for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject ovarian cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle control, Niraparib alone, Lapatinib alone, Combination).
-
Drug Administration: Administer the drugs daily via oral gavage at predetermined doses.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and compare the tumor growth inhibition between the different treatment groups.
Visualizations
Caption: Mechanism of action for Niraparib and Lapatinib combination therapy.
Caption: General workflow for in vitro experiments.
Caption: General workflow for in vivo xenograft studies.
References
Application Notes and Protocols for Niraparib in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2, which are critical components of the DNA damage repair machinery.[1][2] By impeding the repair of single-strand DNA breaks, niraparib leads to the accumulation of double-strand breaks during DNA replication, ultimately inducing synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][4] These application notes provide detailed protocols for the preparation of niraparib stock solutions for use in cell culture experiments, ensuring accurate and reproducible results for in vitro studies.
Data Presentation
Niraparib Properties
| Property | Value | Reference |
| Molecular Weight | 320.39 g/mol | [5] |
| Formula | C19H20N4O | [5] |
| CAS Number | 1038915-60-4 | [5] |
| Appearance | Yellow solid | [5] |
Solubility of Niraparib
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 65.63 | 204.84 | Sonication is recommended.[5] Use fresh DMSO as moisture can reduce solubility.[6] |
| Ethanol | 60 | 187.27 | Sonication is recommended.[5] |
| Water | < 1 | Insoluble or slightly soluble | [5] |
Recommended Storage Conditions
| Solution Type | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | [5] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [5] Aliquot to avoid repeated freeze-thaw cycles.[6][7] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [6][7] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Niraparib Stock Solution in DMSO
This protocol describes the preparation of a 50 mM niraparib stock solution in dimethyl sulfoxide (DMSO).
Materials:
-
Niraparib powder (molecular weight: 320.39 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)[5]
-
Sterile pipette tips
Procedure:
-
Calculate the required mass of niraparib:
-
To prepare 1 mL of a 50 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L x 0.001 L x 320.39 g/mol = 16.02 mg
-
-
-
Weighing Niraparib:
-
Carefully weigh out 16.02 mg of niraparib powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the niraparib powder.
-
-
Mixing:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the niraparib does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.[5] Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 50 mM niraparib stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[5][6] Avoid repeated freeze-thaw cycles.[6]
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the high-concentration stock solution to prepare working solutions for treating cells in culture. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]
Materials:
-
50 mM Niraparib stock solution in DMSO (from Protocol 1)
-
Sterile, pre-warmed cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 50 mM niraparib stock solution at room temperature.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 50 mM stock:
-
Dilute the 50 mM stock 1:500 (e.g., add 2 µL of 50 mM stock to 998 µL of cell culture medium).
-
-
-
Treatment of Cells:
-
Add the appropriate volume of the working solution to your cell culture plates to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM working solution.
-
Ensure that the final DMSO concentration in the culture medium is below cytotoxic levels (e.g., for a final niraparib concentration of 10 µM prepared from a 50 mM stock, the final DMSO concentration would be 0.02%).
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (diluted in cell culture medium to match the highest concentration of niraparib treatment) to control wells. This accounts for any effects of the solvent on the cells.
-
Typical Working Concentrations:
The effective concentration of niraparib can vary significantly depending on the cell line and the experimental endpoint. IC50 values have been reported to range from the nanomolar to the micromolar range. For example, in some cancer cells with BRCA mutations, the CC50 is in the 10-100 nM range.[6] In other cell lines, such as MIA-PaCa-2 and PANC-1, IC50 values were reported to be 26 µM and 50 µM, respectively.[5][8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Visualization
Niraparib's Mechanism of Action
Caption: Mechanism of action of Niraparib.
Experimental Workflow for Niraparib Stock Solution Preparation
Caption: Workflow for preparing Niraparib stock solutions.
References
- 1. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating Niraparib Efficacy in Homologous Recombination Deficient (HRD) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niraparib is a potent, orally active inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2, which are critical components of the DNA repair machinery.[1][2][3] The therapeutic strategy for niraparib is centered on the concept of synthetic lethality.[4][5][6] In cancer cells with a deficient homologous recombination (HR) pathway, such as those with mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated base excision repair (BER) leads to an accumulation of DNA double-strand breaks that cannot be repaired, resulting in cell cycle arrest and apoptosis.[3][5][7] Homologous Recombination Deficiency (HRD) status, therefore, serves as a crucial biomarker for predicting response to PARP inhibitors like niraparib.[8] This document provides an overview of niraparib's efficacy in various HRD models and detailed protocols for key experimental assessments.
Mechanism of Action: Synthetic Lethality in HRD Tumors
In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the Base Excision Repair (BER) pathway, in which PARP enzymes play a key role.[1][3] If these SSBs are not repaired, they can convert to more lethal double-strand breaks (DSBs) during DNA replication.[3][5] DSBs are typically repaired by the high-fidelity Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[5][6]
In cancer cells with HRD, the HR pathway is compromised. These cells become heavily dependent on the PARP-mediated BER pathway for survival.[5] When niraparib inhibits PARP, SSBs accumulate and are converted to DSBs.[3] Without a functional HR pathway to repair these DSBs, the cell undergoes gross genomic instability and eventual cell death.[6][7] This selective killing of HR-deficient tumor cells while sparing healthy, HR-proficient cells is the principle of synthetic lethality.[4][5][6] Furthermore, niraparib is known to "trap" the PARP enzyme on the DNA at the site of damage, forming a cytotoxic PARP-DNA complex that further contributes to cell death.[3][6]
Part 1: Preclinical Efficacy of Niraparib in HRD Models
In Vitro Models
Niraparib has demonstrated potent and selective inhibition of proliferation in cancer cell lines with deficiencies in BRCA1 and BRCA2.[1] The efficacy is typically measured by the half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | HRD Status | Niraparib IC50 (µM) | Reference |
| PEO1 | Ovarian | BRCA2 mutant | 7.487 | [9] |
| UWB1.289 | Ovarian | BRCA1 mutant | 21.34 | [9] |
| UWB1.289+BRCA1 | Ovarian | BRCA1 wild-type (revertant) | 58.98 | [9] |
| MDA-MB-436 | Breast | BRCA1 mutant | 0.018 (CC50) | [7] |
| MX-1 | Breast | BRCA1 deficient | 0.015 | [10] |
| Capan-1 | Pancreatic | BRCA2 deficient | 0.003 | [10] |
In Vivo Models
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunocompromised mice, are crucial for evaluating drug efficacy in a system that better recapitulates human tumor biology.[11] Niraparib has shown significant anti-tumor activity in PDX models with HRD, including those with and without BRCA mutations.[2][12]
| PDX Model Type | Cancer Type | HRD Status | Niraparib Efficacy | Reference(s) |
| HGSOC PDX | High-Grade Serous Ovarian | BRCA2 mutant | Tumor regression | [13][14][15][16] |
| HGSOC PDX | High-Grade Serous Ovarian | RAD51C promoter methylation | Tumor regression | [13][14][16] |
| TNBC PDX | Triple-Negative Breast | High HRD Score | Robust response to single-agent niraparib | [17][18] |
| TNBC PDX | Triple-Negative Breast | BRCA mutant or high HRD score | Variable responses, but responders had BRCA mutations or high HRD scores | [19] |
Part 2: Clinical Efficacy of Niraparib in HRD-Positive Cancers
Clinical trials have confirmed the efficacy of niraparib as a maintenance therapy for patients with advanced ovarian cancer who have responded to platinum-based chemotherapy. The benefit is most pronounced in patients with HRD-positive tumors.[20]
PRIMA Trial (First-Line Maintenance)
The Phase 3 PRIMA trial evaluated niraparib in patients with newly diagnosed advanced ovarian cancer. In the HRD-positive population, niraparib demonstrated a significant improvement in progression-free survival (PFS).[20][21]
| Patient Population (PRIMA Trial) | Median PFS (Niraparib) | Median PFS (Placebo) | Hazard Ratio (HR) | p-value |
| HRD-Positive | 21.9 months | 10.4 months | 0.43 | <0.0001 |
| gBRCA mutant | 22.1 months | 10.9 months | 0.40 | - |
| HRD-Positive, BRCA wild-type | 19.6 months | 8.2 months | 0.50 | - |
Data from the PRIMA clinical study.[21]
QUADRA Trial (Late-Line Treatment)
The Phase 2 QUADRA trial assessed niraparib in heavily pretreated patients with recurrent ovarian cancer. The study demonstrated clinically meaningful activity, particularly in the HRD-positive subgroup.[12][22]
| Patient Population (QUADRA Trial) | Objective Response Rate (ORR) | Key Finding |
| HRD-Positive (Overall) | 28% | Significant response in a heavily pretreated population.[22] |
| HRD-Positive (Platinum-Sensitive) | 39% | Efficacy observed regardless of platinum sensitivity. |
| HRD-Positive (BRCA wild-type, Platinum-Sensitive) | 20% | Niraparib approved for late-line treatment in HRD-positive patients.[12] |
Data from the QUADRA clinical study.[12][22]
Part 3: Experimental Protocols
Protocol 1: HRD Status Determination
Determining a tumor's HRD status is the first step in identifying appropriate models or patients. This is often done using next-generation sequencing (NGS) to detect BRCA1/2 mutations and to calculate a genomic instability score (GIS).[17][23][24] The MyChoice® CDx test is an FDA-approved companion diagnostic that defines HRD status by detecting deleterious BRCA1/2 mutations or by a GIS of ≥42.[12][21][23]
Protocol 2: In Vitro Cell Viability Assay (MTS/MTT)
This protocol determines the concentration of niraparib that inhibits cell growth by 50% (IC50).[25]
-
Cell Seeding: Plate HRD-positive and HR-proficient cancer cells in 96-well plates at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare a serial dilution of niraparib (e.g., from 0.001 µM to 100 µM). Remove the old media from the cells and add 100 µL of media containing the different concentrations of niraparib. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Reagent: Add 20 µL of MTS or MTT reagent to each well. Incubate for 1-4 hours until a color change is visible.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[25]
-
Analysis: Normalize the absorbance readings to the vehicle control wells. Plot the percentage of cell viability against the log of the niraparib concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.[25]
Protocol 3: DNA Damage and Repair Assay (γH2AX Foci Formation)
This immunofluorescence assay visualizes DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX), a marker for DSBs.[25]
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with the desired concentration of niraparib for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde (PFA) for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour to prevent non-specific antibody binding.
-
Immunofluorescence Staining: Incubate with a primary antibody against γH2AX overnight at 4°C.[25] Wash three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of distinct γH2AX foci per nucleus. An increase in foci indicates an accumulation of DNA double-strand breaks.[25][26]
Protocol 4: In Vivo Xenograft Studies
This protocol provides a general framework for assessing niraparib's anti-tumor activity in PDX models.
-
Model Selection: Select well-characterized HRD-positive and HR-proficient PDX models.
-
Tumor Implantation: Implant tumor fragments subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer niraparib orally once daily at a predetermined dose (e.g., 50 mg/kg).[7] The control group receives the vehicle.
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. The study endpoint may be a specific tumor volume, a set number of days, or signs of toxicity.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI) or tumor regression. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the treatment effect.
Conclusion
Niraparib demonstrates significant efficacy in preclinical and clinical models of HRD cancers, validating the principle of synthetic lethality.[1][22] The use of HRD status, defined by BRCA mutations or a genomic instability score, is a successful biomarker strategy for patient selection.[12][23] The protocols outlined in this document provide a framework for researchers to investigate the activity of niraparib and other PARP inhibitors, facilitating further drug development and a deeper understanding of their mechanism of action in HRD models.
References
- 1. Niraparib in ovarian cancer: results to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 4. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. the-gist.org [the-gist.org]
- 6. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. amp.org [amp.org]
- 9. jcancer.org [jcancer.org]
- 10. mdpi.com [mdpi.com]
- 11. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Niraparib for Homologous Recombination Deficiency–Positive Advanced Ovarian Cancer - The ASCO Post [ascopost.com]
- 13. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Abstract P5-06-04: The PARP inhibitor niraparib demonstrated activity in patient-derived triple-negative breast cancer xenograft models with high homologous recombination deficiency (HRD) score [sfera.unife.it]
- 19. researchgate.net [researchgate.net]
- 20. onclive.com [onclive.com]
- 21. zejulahcp.com [zejulahcp.com]
- 22. targetedonc.com [targetedonc.com]
- 23. | BioWorld [bioworld.com]
- 24. flabslis.com [flabslis.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Niraparib's Effect on Triple-Negative Breast Cancer (TNBC) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to investigate the efficacy and mechanism of action of the PARP inhibitor, niraparib, in the context of triple-negative breast cancer (TNBC). This document is intended to serve as a practical guide for designing and executing preclinical studies to evaluate niraparib as a monotherapy or in combination with other agents.
Introduction to Niraparib and TNBC
Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This absence of well-defined molecular targets limits therapeutic options, making chemotherapy the current standard of care.
Niraparib is a potent, orally available small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which play a critical role in DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibition of PARP leads to synthetic lethality, resulting in cancer cell death. Given that a subset of TNBCs exhibit defects in DNA repair, including BRCA mutations and homologous recombination deficiency (HRD), niraparib represents a promising targeted therapy for this challenging disease.
Animal models are indispensable tools for the preclinical evaluation of novel cancer therapeutics. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are widely used to study the in vivo efficacy, pharmacokinetics, and pharmacodynamics of drugs like niraparib.
Animal Models for Niraparib Studies in TNBC
Cell Line-Derived Xenograft (CDX) Models
CDX models are established by implanting human cancer cell lines into immunodeficient mice. Several TNBC cell lines with varying genetic backgrounds are commonly used.
-
MDA-MB-436: A human TNBC cell line with a BRCA1 mutation, making it a suitable model for studying PARP inhibitor sensitivity in a BRCA-deficient context.[1]
-
SUM149PT: Another BRCA1-mutant TNBC cell line.
-
MDA-MB-231: A BRCA-wildtype TNBC cell line, often used as a control or to study PARP inhibitor effects in a homologous recombination-proficient setting.
Patient-Derived Xenograft (PDX) Models
PDX models are generated by directly implanting fresh tumor tissue from a patient into immunodeficient mice.[2] These models are considered to better recapitulate the heterogeneity and tumor microenvironment of the original patient tumor. The generation of a multi-ethnic cohort of TNBC PDXs allows for modeling disease disparities.[3] PDX models are particularly valuable for assessing therapeutic responses in a more clinically relevant setting.[2][4][5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating niraparib in TNBC animal models.
Table 1: Efficacy of Single-Agent Niraparib in Intracranial TNBC CDX Models
| Cell Line | BRCA Status | Treatment | Median Survival (days) | Tumor Burden Reduction | Reference |
| MDA-MB-436 | Mutant | Vehicle | 50 | - | [7] |
| Niraparib (50 mg/kg, daily) | >70 (undefined at day 80) | >90% suppression | [7] | ||
| SUM149 | Mutant | Vehicle | 33 | - | [7] |
| Niraparib (50 mg/kg, daily) | 34 | No significant reduction | [7] | ||
| MDA-MB-231Br | Wild-type | Vehicle | 23 | - | [7] |
| Niraparib (50 mg/kg, daily) | 22 | No significant reduction | [7] |
Table 2: Dose-Dependent Efficacy of Niraparib in MDA-MB-436 Subcutaneous Xenograft Model
| Niraparib Dose (once daily) | Tumor Growth Inhibition (TGI) | Reference |
| 25 mg/kg | 60% | [8] |
| 50 mg/kg | 93% | [8] |
| 75 mg/kg | 107% (regression) | [8] |
Table 3: Pharmacokinetic Parameters of Niraparib in MDA-MB-436 Xenograft Model
| Tissue | Cmax (ng/g or ng/mL) | AUC (ngh/g or ngh/mL) | Reference |
| Plasma | 10,500 | 127,000 | [8] |
| Tumor | 35,000 | 420,000 | [8] |
| Brain | 2,500 | 38,000 | [8] |
Experimental Protocols
Protocol for Establishing MDA-MB-436 Cell Line-Derived Xenografts
Materials:
-
MDA-MB-436 cells (ATCC HTB-130)
-
Leibovitz's L-15 Medium (ATCC 30-2008)
-
Fetal Bovine Serum (FBS)
-
Insulin, Glutathione[9]
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Matrigel (Corning)
-
Female immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture MDA-MB-436 cells in Leibovitz's L-15 medium supplemented with 10% FBS, 10 µg/ml insulin, and 16 µg/ml glutathione. Maintain cells in a 37°C incubator with 5% CO2.[9]
-
Cell Harvest: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cells, and resuspend the pellet in serum-free medium or PBS.
-
Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Count the viable cells using a hemocytometer.
-
Cell Suspension Preparation: Resuspend the cells in a 1:1 mixture of serum-free medium/PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Subcutaneous Injection: Anesthetize the mouse. Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Measure tumor volume 2-3 times per week using calipers (Volume = (length x width^2)/2).
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol for Establishing Patient-Derived Xenografts (PDX)
Materials:
-
Freshly resected human TNBC tumor tissue
-
Transport medium (e.g., DMEM with antibiotics) on ice
-
Sterile surgical instruments
-
Female immunodeficient mice (e.g., NSG mice)
-
Anesthetics
Procedure:
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from surgical resection under sterile conditions. Place the tissue immediately in cold transport medium.
-
Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold PBS containing antibiotics. Remove any non-tumor tissue.
-
Tumor Fragmentation: Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
Implantation: Anesthetize the mouse. Make a small incision in the skin over the mammary fat pad or flank. Create a small subcutaneous pocket and insert a single tumor fragment.
-
Suturing: Close the incision with surgical sutures or clips.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Palpate the implantation site regularly.
-
Passaging: Once the initial tumor (P0) reaches a sufficient size (e.g., >500 mm³), euthanize the mouse, aseptically resect the tumor, and repeat steps 3-5 to passage the tumor to new mice (P1). It is recommended to use low passage numbers for experiments to maintain the characteristics of the original tumor.[6]
Protocol for Niraparib Formulation and Administration
Materials:
-
Niraparib powder
-
0.5% Methylcellulose (viscosity 400 cP)[7]
-
Sterile water
-
Stir plate and stir bar
-
Oral gavage needles
Procedure:
-
Methylcellulose Vehicle Preparation: Heat sterile water to near boiling (98°C). Add the appropriate amount of methylcellulose powder to achieve a 0.5% solution. Stir at room temperature for 45 minutes until fully dissolved.[7]
-
Niraparib Suspension: Weigh the required amount of niraparib powder for the desired concentration (e.g., 10 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 100 µL).[7]
-
Formulation: Add a small amount of the 0.5% methylcellulose vehicle to the niraparib powder and mix to form a paste. Gradually add the remaining vehicle while stirring continuously. Stir the final suspension overnight at room temperature to ensure homogeneity.[7]
-
Oral Administration: Administer the niraparib suspension to the mice daily via oral gavage using an appropriate gauge gavage needle. The typical dose used in studies is 50 mg/kg.[7] The vehicle (0.5% methylcellulose) should be administered to the control group.
Protocol for In Vivo PARP Activity Assay (ELISA)
Materials:
-
HT PARP in vivo Pharmacodynamic ELISA Kit II (e.g., R&D Systems, #4520-096-K)[10][11][12]
-
Tumor tissue samples
-
Liquid nitrogen
-
Homogenizer or sonicator
-
BCA Protein Assay Kit
-
Microplate reader
Procedure:
-
Sample Collection and Preparation: At the desired time point after the last niraparib dose, euthanize the mice and resect the tumors. Immediately flash-freeze the tumor tissue in liquid nitrogen.[10]
-
Tissue Lysis: Homogenize or sonicate the frozen tumor tissue in the provided Cell Lysis Buffer on ice.
-
Lysate Clarification: Add 20% SDS to a final concentration of 1%, vortex, and incubate at 100°C for 5 minutes. Centrifuge at 10,000 x g to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
ELISA Procedure: Follow the manufacturer's instructions for the HT PARP in vivo Pharmacodynamic ELISA Kit II. This typically involves:
-
Adding diluted samples and standards to the PAR-coated microplate.
-
Incubating with a biotinylated anti-PAR antibody.
-
Adding streptavidin-HRP.
-
Adding a chemiluminescent substrate.
-
Reading the plate on a microplate reader.
-
-
Data Analysis: Calculate the concentration of PAR in the samples based on the standard curve. Normalize the PAR levels to the total protein concentration for each sample.
Protocol for RAD51 Immunohistochemistry (IHC)
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against RAD51
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen system
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections by incubating in xylene, followed by rehydration through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.[13][14]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in 10 mM Sodium Citrate buffer (pH 6.0) and heating in a microwave or water bath.[14][15]
-
Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.[16]
-
Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., 10% normal goat serum) for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the sections with the primary anti-RAD51 antibody at the optimal dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides and incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Wash the slides and incubate with streptavidin-HRP conjugate.
-
Detection: Apply the DAB substrate-chromogen solution and monitor for color development.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope to assess RAD51 expression and localization.
Visualizations
Signaling Pathway: Niraparib's Mechanism of Action
Caption: Mechanism of action of niraparib in homologous recombination-deficient TNBC.
Experimental Workflow: CDX Model Study
Caption: Experimental workflow for a cell line-derived xenograft (CDX) study.
Logical Relationship: Rationale for Combination Therapy
Caption: Rationale for combining niraparib with immune checkpoint blockade in TNBC.
References
- 1. MDA-MB-436 Cells [cytion.com]
- 2. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. aparicio.molonc.ca [aparicio.molonc.ca]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.elabscience.com [file.elabscience.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. bio-techne.com [bio-techne.com]
- 12. rndsystems.com [rndsystems.com]
- 13. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 14. cdn.origene.com [cdn.origene.com]
- 15. protocols.io [protocols.io]
- 16. protocols.io [protocols.io]
Application Notes and Protocols: Niraparib and Pembrolizumab Combination Therapy in Platinum-Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical studies investigating the combination of the PARP inhibitor niraparib and the anti-PD-1 antibody pembrolizumab, with a focus on platinum-resistant cancer models. Detailed experimental protocols are provided to facilitate the replication and further exploration of these findings in a research setting.
Introduction
The combination of poly (ADP-ribose) polymerase (PARP) inhibitors and immune checkpoint blockade has emerged as a promising strategy, particularly for cancers that have developed resistance to standard platinum-based chemotherapy. Preclinical and clinical studies have demonstrated that niraparib, a potent PARP1/2 inhibitor, can potentiate the antitumor effects of the anti-PD-1 antibody pembrolizumab. This synergy is attributed to niraparib's ability to induce an immunogenic tumor microenvironment, thereby rendering tumors more susceptible to immune-mediated killing.
Recent preclinical studies have elucidated the underlying mechanism, showing that PARP inhibitors can lead to the accumulation of cytosolic DNA fragments from unresolved DNA lesions. This, in turn, activates the cGAS-STING pathway, stimulating the production of type I interferons and inducing an antitumor immune response, independent of the tumor's BRCA status[1]. This immunomodulatory effect of niraparib is thought to enhance the efficacy of immune checkpoint inhibitors like pembrolizumab[1].
Clinical evidence from the TOPACIO/KEYNOTE-162 trial has shown durable responses with the niraparib and pembrolizumab combination in patients with platinum-resistant or refractory ovarian cancer[2]. The combination has demonstrated promising antitumor activity, with responses observed in patients with and without BRCA mutations[3][4].
Preclinical Data in Platinum-Resistant Models
Preclinical investigations have been instrumental in establishing the scientific rationale for combining niraparib and pembrolizumab. These studies have utilized various in vitro and in vivo models to dissect the mechanism of action and quantify the synergistic antitumor effects.
In Vitro Synergy
Table 1: In Vitro Upregulation of PD-L1 by Niraparib in Ovarian Cancer Cell Lines
| Cell Line | Treatment | PD-L1 Expression Fold Change (vs. Control) | Method |
| ID8 | Niraparib (10 µM) | ~2.5 | Western Blot |
| HEYA8 | Niraparib (10 µM) | ~2.0 | Western Blot |
Data adapted from Meng et al., 2021.
In Vivo Efficacy
Table 2: In Vivo Antitumor Efficacy of Niraparib and Anti-PD-L1 Combination in a Syngeneic Ovarian Cancer Model (ID8)
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |
| Control | ~1800 | - |
| Niraparib (25 mg/kg) | ~1200 | 33.3 |
| Anti-PD-L1 (10 mg/kg) | ~1400 | 22.2 |
| Niraparib + Anti-PD-L1 | ~400 | 77.8 |
Data adapted from Meng et al., 2021.
Clinical Data in Platinum-Resistant Ovarian Cancer (TOPACIO/KEYNOTE-162 Trial)
The TOPACIO/KEYNOTE-162 trial was a phase I/II study that evaluated the safety and efficacy of niraparib in combination with pembrolizumab in patients with recurrent platinum-resistant ovarian cancer[2][3].
Table 3: Efficacy of Niraparib and Pembrolizumab Combination in Platinum-Resistant/Refractory Ovarian Cancer
| Patient Cohort | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Overall (n=60) | 25% | 68% |
| Platinum-Resistant (n=29) | 24% | 72% |
| Platinum-Refractory (n=17) | 24% | 59% |
Data adapted from Targeted Oncology, 2018.[2]
Table 4: Objective Response Rates by Biomarker Status in Platinum-Resistant/Refractory Ovarian Cancer
| Biomarker Status | Number of Patients with Objective Response / Total Patients | Objective Response Rate (ORR) |
| BRCA-mutated | 2 / 7 | 28.6% |
| Homologous Recombination Deficient (HRD) Positive | 4 / 15 | 26.7% |
| BRCA wild-type | 9 / 34 | 26.5% |
| HRD Negative | 7 / 24 | 29.2% |
Data adapted from Targeted Oncology, 2018.[2]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action
The synergistic effect of combining niraparib and pembrolizumab is believed to be driven by niraparib's ability to modulate the tumor immune microenvironment. Niraparib-induced DNA damage leads to the activation of the cGAS-STING pathway, resulting in the production of type I interferons. This, in turn, promotes the recruitment and activation of T cells, making the tumor more susceptible to PD-1 blockade by pembrolizumab.
Experimental Workflow for In Vivo Studies
A typical workflow for evaluating the combination therapy in a preclinical setting involves tumor cell implantation, treatment administration, and subsequent analysis of tumor growth and the tumor microenvironment.
Experimental Protocols
In Vitro PD-L1 Upregulation Assay
Objective: To determine if niraparib treatment upregulates the expression of PD-L1 on platinum-resistant ovarian cancer cells.
Materials:
-
Platinum-resistant ovarian cancer cell lines (e.g., ID8, HEYA8)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Niraparib (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PD-L1, anti-β-actin
-
HRP-conjugated secondary antibody
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Chemiluminescent substrate
Protocol:
-
Seed ovarian cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with niraparib at a desired concentration (e.g., 10 µM) or vehicle control (DMSO) for 48 hours.
-
Wash the cells with PBS and lyse them using lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PD-L1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
In Vivo Syngeneic Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of niraparib and pembrolizumab (or anti-PD-L1) combination therapy in a platinum-resistant ovarian cancer model.
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
ID8 murine ovarian cancer cells
-
Niraparib (formulated for oral gavage)
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Anti-mouse PD-L1 or PD-1 antibody (e.g., clone 10F.9G2 or RMP1-14)
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Vehicle control for niraparib
-
Isotype control antibody
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1 x 10^6 ID8 cells into the flank of each C57BL/6 mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 100 mm³.
-
Randomize the mice into four treatment groups (n=5-10 per group):
-
Measure tumor volume and body weight every 3 days. Tumor volume can be calculated using the formula: V = (length × width²)/2.
-
Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a humane endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).
Immune Cell Profiling by Flow Cytometry
Objective: To analyze the composition of immune cells within the tumor microenvironment following treatment.
Materials:
-
Excised tumors
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RPMI medium
-
Collagenase D and DNase I
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Fetal bovine serum (FBS)
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
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Fc block (anti-CD16/32)
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Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, Gr-1)
-
Fixable viability dye
-
Flow cytometer
Protocol:
-
Mince the excised tumors and digest them in RPMI containing collagenase D and DNase I for 30-60 minutes at 37°C.
-
Prepare a single-cell suspension by passing the digested tissue through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Stain the cells with a fixable viability dye to exclude dead cells.
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Block Fc receptors with Fc block to prevent non-specific antibody binding.
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Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the cell populations using appropriate software.
Conclusion
The combination of niraparib and pembrolizumab represents a promising therapeutic strategy for platinum-resistant cancers, particularly ovarian cancer. The preclinical data provide a strong mechanistic rationale for this combination, highlighting the immunomodulatory effects of niraparib that can sensitize tumors to immune checkpoint blockade. The detailed protocols provided herein are intended to serve as a guide for researchers to further investigate this combination therapy and explore its potential in other cancer types.
References
- 1. Synergistic clinical efficacy of niraparib in combination with pembrolizumab in patients with recurrent platinum-resistant ovarian carcinoma - Tymon-Rosario - Annals of Translational Medicine [atm.amegroups.org]
- 2. targetedonc.com [targetedonc.com]
- 3. Single-Arm Phases 1 and 2 Trial of Niraparib in Combination With Pembrolizumab in Patients With Recurrent Platinum-Resistant Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Niraparib exhibits a synergistic anti-tumor effect with PD-L1 blockade by inducing an immune response in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Acquired Resistance to Niraparib in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to the PARP inhibitor, niraparib.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to niraparib?
A1: Acquired resistance to niraparib is multifactorial, with several key mechanisms observed in cancer cells:
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Restoration of Homologous Recombination (HR) Repair: This is a predominant mechanism where cancer cells regain the ability to repair DNA double-strand breaks efficiently. This can occur through secondary or reversion mutations in genes like BRCA1, BRCA2, PALB2, and RAD51C/D, which restore the open reading frame and protein function.[1] Epigenetic changes, such as the reversal of BRCA1 promoter hypermethylation, can also lead to the re-expression of functional HR proteins.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1) encoded by the ABCB1 gene, can actively pump niraparib out of the cell, reducing its intracellular concentration and efficacy.
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Alterations in PARP1: Resistance can arise from mutations in the PARP1 gene that reduce the trapping of the PARP1 enzyme on DNA, a key cytotoxic mechanism of PARP inhibitors.[2] Additionally, decreased PARP1 expression or the loss of PAR glycohydrolase (PARG), which leads to hyper-PARylation, can also contribute to resistance.[3][4]
-
Replication Fork Protection: Cancer cells can develop mechanisms to stabilize and protect stalled DNA replication forks from degradation, even in the absence of proficient HR. This involves the modulation of proteins such as EZH2, MRE11, and SLFN11.[5]
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Cell Cycle Checkpoint Dysregulation: Upregulation of cell cycle checkpoint kinases, including ATR, CHK1, and WEE1, can allow cancer cells to tolerate the DNA damage induced by niraparib, leading to cell survival and resistance.
-
Increased NAD+ Metabolism: As PARP1 utilizes NAD+ as a substrate, cancer cells with elevated NAD+ biosynthesis can exhibit resistance to PARP inhibitors like niraparib.
Q2: How can I generate a niraparib-resistant cancer cell line in the lab?
A2: A common method for generating niraparib-resistant cell lines is through continuous, long-term exposure to escalating concentrations of the drug. This process involves:
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of niraparib for your parental cell line.
-
Dose Escalation: Culture the cells in the presence of niraparib at a concentration below the IC50.
-
Gradual Increase: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of niraparib in the culture medium.
-
Selection of Resistant Clones: Over time, this selection pressure will favor the growth of cells that have developed resistance mechanisms.
-
Characterization: Once a resistant population is established (e.g., showing a significant fold-increase in IC50 compared to the parental line), it should be characterized to identify the underlying resistance mechanisms.
Niraparib-resistant ovarian cancer cell lines, A2780/NRP and OVCAR3/NRP, have been established by gradually increasing niraparib concentrations, resulting in resistance indices of 8.95 and 4.42, respectively.[6]
Q3: My niraparib-resistant cell line shows cross-resistance to other PARP inhibitors. Is this expected?
A3: Yes, cross-resistance to other PARP inhibitors is often observed. Many of the resistance mechanisms, such as restoration of HR function or increased drug efflux, are not specific to niraparib and can confer resistance to other PARP inhibitors like olaparib, rucaparib, and talazoparib. For example, cisplatin-resistant ovarian cancer cells have been shown to be cross-resistant to both olaparib and niraparib.[7]
Q4: What are some potential strategies to overcome niraparib resistance in my experiments?
A4: Several strategies can be explored to overcome niraparib resistance in vitro:
-
Combination Therapy: Combining niraparib with inhibitors of other cellular pathways can be effective. For example, co-treatment with inhibitors of ATR, CHK1, or WEE1 can re-sensitize resistant cells to PARP inhibition.
-
Targeting Drug Efflux: If resistance is mediated by P-gp, co-administration with a P-gp inhibitor can restore intracellular niraparib levels and sensitivity.
-
Epigenetic Modulation: In cases of resistance due to epigenetic silencing of HR genes, inhibitors of DNA methyltransferases (DNMTs) or histone deacetylases (HDACs) may restore sensitivity.
-
Targeting Alternative DNA Repair Pathways: In HR-restored resistant cells, targeting alternative DNA repair pathways, such as non-homologous end joining (NHEJ), may be a viable strategy.
Troubleshooting Guides
Problem: Inconsistent IC50 values for niraparib in cell viability assays.
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment. Over- or under-confluent cells can exhibit altered drug sensitivity. |
| Drug Potency | Prepare fresh dilutions of niraparib from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Duration | Ensure a consistent incubation time with the drug. For PARP inhibitors, longer incubation times (e.g., 72-120 hours) are often required to observe maximal effects. |
| Cell Line Stability | If working with a newly generated resistant line, ensure the resistance phenotype is stable over several passages in the absence of the drug. |
| Reagent Variability | Use the same batch of reagents (e.g., media, serum, viability assay kits) within a set of experiments to minimize variability. |
Problem: No or weak signal for PARP1 cleavage or γH2AX in Western Blots.
| Possible Cause | Recommended Solution |
| Insufficient Drug Treatment | Ensure that the concentration and duration of niraparib treatment are sufficient to induce DNA damage and apoptosis. Include a positive control (e.g., a known DNA damaging agent). |
| Low Protein Load | Load an adequate amount of protein (typically 20-50 µg) per lane. Confirm equal loading with a loading control like GAPDH or β-actin. |
| Antibody Issues | Use a validated antibody for cleaved PARP1 and phospho-H2AX (Ser139). Optimize the antibody dilution and incubation time. |
| Poor Protein Transfer | Verify efficient protein transfer from the gel to the membrane using a reversible stain like Ponceau S. |
| Sample Degradation | Prepare cell lysates with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. |
Problem: High background or no specific foci in RAD51 immunofluorescence.
| Possible Cause | Recommended Solution |
| Suboptimal Fixation/Permeabilization | Optimize the fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.2-0.5% Triton X-100) steps. Over-fixation can mask epitopes. |
| Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Inadequate Blocking | Block non-specific antibody binding with an appropriate blocking solution (e.g., normal goat serum or BSA) for a sufficient duration. |
| Insufficient DNA Damage | Ensure that the cells have been treated with a DNA damaging agent (e.g., ionizing radiation or a topoisomerase inhibitor) to induce RAD51 foci formation. |
| Autofluorescence | Use an appropriate mounting medium with an anti-fade reagent. If autofluorescence is high, consider using fluorophores with longer emission wavelengths. |
Quantitative Data Summary
The following tables summarize quantitative data on acquired resistance to niraparib in different cancer cell lines.
Table 1: Acquired Niraparib Resistance in Ovarian Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold-Change in Resistance | Reference |
| A2780 | Not specified | Not specified | 8.95 | [6] |
| OVCAR3 | Not specified | Not specified | 4.42 | [6] |
| TYK-nu | 3.3 ± 2.0 | 19.5 ± 4.5 | ~6.0 | [7] |
| A2780/CP | 8.7 ± 5.1 | 29.7 ± 5.6 | ~3.4 | [7] |
Table 2: Acquired Resistance to Various PARP Inhibitors in Ovarian Cancer Cell Lines
| Cell Line | PARP Inhibitor | Fold-Change in Resistance | Reference |
| UWB1.289 | Olaparib | 9.8 | |
| UWB1.289+BRCA1 | Olaparib | 7.4 | |
| Various | Niraparib | 54.5 - 2288 | [8] |
| Various | Talazoparib | 54.5 - 2288 | [8] |
Table 3: Sensitivity of Breast Cancer Cell Lines to Niraparib
| Cell Line | BRCA Status | IC50 (µM) | Reference |
| MDA-MB-436 | BRCA1 mutant | 3.2 | [9] |
| HCC1937 | BRCA1 mutant | Not responsive | [9] |
| MDA-MB-231 | BRCA wild-type | ≤20 | [9] |
| MDA-MB-468 | BRCA wild-type | <10 | [9] |
Experimental Protocols
Cell Viability Assay (e.g., CCK-8 or MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of niraparib. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Reagent Addition: Add the cell viability reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Subtract the background reading, normalize the data to the vehicle control, and plot the results to determine the IC50 value.
Western Blot for PARP1 and γH2AX
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PARP1, cleaved PARP1, and γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence for RAD51 Foci
-
Cell Culture: Grow cells on coverslips in a multi-well plate.
-
Drug Treatment and DNA Damage Induction: Treat the cells with niraparib and a DNA damaging agent (e.g., 10 Gy of ionizing radiation).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Blocking: Block with 5% normal goat serum and 1% BSA in PBST.
-
Primary Antibody Incubation: Incubate with a primary antibody against RAD51 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
Chromatin Immunoprecipitation (ChIP) for PARP1 Trapping
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against PARP1 overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR or next-generation sequencing to identify the genomic regions where PARP1 is bound.
LC-MS/MS for Intracellular Niraparib Quantification
-
Cell Harvesting and Lysis: After niraparib treatment, harvest a known number of cells and lyse them.
-
Protein Precipitation: Precipitate the proteins from the cell lysate, typically with a solvent like acetonitrile.
-
Supernatant Collection: Centrifuge the sample and collect the supernatant containing the drug.
-
LC-MS/MS Analysis: Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for separation and quantification of niraparib.
-
Data Analysis: Use a standard curve to determine the concentration of niraparib in the samples and normalize it to the cell number to obtain the intracellular concentration. A validated range for niraparib in human plasma is 30-3000 ng/mL.[2]
Signaling Pathways and Experimental Workflows
Caption: Overview of the primary mechanisms of acquired resistance to niraparib.
Caption: The homologous recombination pathway and its restoration in niraparib resistance.
Caption: Experimental workflow for generating and characterizing niraparib-resistant cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | New Perspectives for Resistance to PARP Inhibitors in Triple-Negative Breast Cancer [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Exposure to escalating olaparib does not induce acquired resistance to PARPi and to other chemotherapeutic compounds in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Optimizing niraparib dosage to minimize hematologic toxicity in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing niraparib in pre-clinical animal studies. The focus is on optimizing dosage to achieve therapeutic efficacy while minimizing hematologic toxicity.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for niraparib in mouse xenograft models?
A1: Published studies have utilized a range of niraparib dosages in mouse xenograft models, typically administered once daily via oral gavage. Doses can vary from 25 mg/kg to 75 mg/kg.[1] For example, in mice with BRCA-mutant MDA-MB-436 tumors, doses of 25, 50, and 75 mg/kg have been used.[1] In an ovarian cancer model, doses of 20, 40, and 60 mg/kg were administered.[1] The selection of a starting dose should be based on the specific tumor model, the animal strain, and the expected sensitivity to PARP inhibitors.
Q2: What are the common signs of niraparib-induced toxicity in animal models?
A2: The most commonly observed signs of toxicity in animal studies are body weight loss and, at higher doses, mortality.[1] While specific hematologic data from preclinical studies is not extensively published, clinical data in humans show that the primary dose-limiting toxicities are hematologic, including thrombocytopenia (low platelet count), anemia (low red blood cell count), and neutropenia (low neutrophil count).[2] It is crucial to monitor animal well-being, including body weight, activity levels, and physical appearance, throughout the study.
Q3: How can I monitor for hematologic toxicity during my experiment?
A3: Regular monitoring of complete blood counts (CBCs) is essential. A recommended schedule, based on clinical protocols which can be adapted for preclinical studies, is to perform CBCs weekly for the first month of treatment, and then periodically thereafter.[3] This allows for the early detection of changes in platelet, red blood cell, and neutrophil counts.
Q4: What dose reduction strategies can be implemented if hematologic toxicity is observed?
A4: If significant hematologic toxicity is observed, dose interruption followed by a dose reduction is a standard strategy. In clinical settings, niraparib doses are typically reduced in 100 mg increments.[3] A similar tiered dose reduction approach can be applied in animal studies. For instance, if toxicity is observed at 75 mg/kg, the dose could be reduced to 50 mg/kg. In some studies, dose reductions were necessitated by body weight loss.[1][4]
Q5: What is the underlying mechanism of niraparib-induced hematologic toxicity?
A5: Niraparib-induced hematologic toxicity is thought to be a class effect of PARP inhibitors. The primary mechanism is believed to be "PARP trapping," where the inhibitor locks PARP enzymes onto DNA at sites of single-strand breaks. This prevents the completion of DNA repair, leading to the accumulation of DNA damage and subsequent cell death, particularly in rapidly dividing cells like hematopoietic stem and progenitor cells in the bone marrow.[5] Niraparib has been shown to distribute to the bone marrow, which likely contributes to its hematologic side effects.[6] Some evidence also suggests that inhibition of PARP-2 may play a role in erythropoiesis (red blood cell production).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>15-20%) | Drug toxicity | - Immediately interrupt niraparib administration.- Monitor the animal's recovery.- Once body weight has stabilized, consider restarting niraparib at a reduced dose (e.g., 50-75% of the original dose).- Ensure adequate hydration and nutrition. |
| Severe Thrombocytopenia | Niraparib's effect on megakaryocytes in the bone marrow. | - Withhold niraparib treatment.- Perform weekly platelet counts to monitor recovery.- Consider a dose reduction upon re-initiation of treatment. |
| Severe Neutropenia | Suppression of neutrophil precursors in the bone marrow. | - Suspend niraparib administration.- Monitor neutrophil counts regularly.- Be vigilant for signs of infection.- Reintroduce niraparib at a lower dose once neutrophil counts have recovered to a safe level. |
| Anemia | Inhibition of erythropoiesis. | - Monitor hemoglobin and hematocrit levels.- For significant anemia, a dose interruption may be necessary.- Upon recovery, consider resuming treatment at a reduced dose. |
| Lack of Tumor Response at a Well-Tolerated Dose | Intrinsic or acquired resistance to PARP inhibition. | - Confirm target engagement (e.g., by measuring PAR levels in tumor tissue).- Consider combination therapies. Preclinical studies have explored combining niraparib with anti-PD-1 antibodies.[7] |
Quantitative Data from Animal Studies
While detailed quantitative hematologic data from preclinical niraparib studies is limited in publicly available literature, the following table summarizes dosages used in various mouse models and observed general toxicity.
| Animal Model | Tumor Type | Niraparib Dose (mg/kg/day, p.o.) | Duration | Observed Toxicity/Remarks | Reference |
| Mouse Xenograft | BRCA1-mutant Triple-Negative Breast Cancer (MDA-MB-436) | 25, 50, 75 | 28 days | Dose-dependent tumor growth inhibition. | [1] |
| Mouse Xenograft | BRCA-wildtype Ovarian Cancer (OVC134) | 20, 40, 60 | 32 days | 60 mg/kg dose was reduced to 50 mg/kg due to body weight loss; 3 mice in the 60 mg/kg group died. | [1] |
| Mouse Xenograft | BRCA-mutant Pancreatic Cancer | 45 | 35 days | Well-tolerated. | [1] |
| Patient-Derived Xenograft (PDX) | High-Grade Serous Ovarian Cancer | 100 (monotherapy), 50 (with chemotherapy) | 28 days | 50 mg/kg was shown to be efficacious as maintenance therapy. | [8] |
| Mouse Syngeneic | Ovarian Cancer | 50 | 6 days | Used in combination with an angiogenic inhibitor. | [9] |
| Mouse Syngeneic | Ovarian Cancer | 30, 50 | 21 days | Used in combination with an anti-PD-1 antibody. | [7] |
Experimental Protocols
General Protocol for Niraparib Administration in a Mouse Xenograft Model
-
Animal Model: Female BALB/c nu/nu mice (5 weeks old) are commonly used.[9]
-
Tumor Cell Inoculation: Tumor cells (e.g., 5 x 10^6 PEO1 cells) are subcutaneously inoculated into the flank of the mice.[9]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a specified volume (e.g., 80-100 mm³) before the initiation of treatment.[9] Tumor volume is typically measured twice weekly using calipers and calculated with the formula: (Length x Width²)/2.[9]
-
Niraparib Formulation and Administration: Niraparib is typically formulated in a vehicle such as 15% methylcellulose for oral administration.[8] It is administered daily by oral gavage at the desired dose.[8]
-
Toxicity Monitoring:
-
Body Weight: Monitor and record the body weight of each animal at least twice weekly.
-
Clinical Observations: Observe animals daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Hematology: Collect blood samples (e.g., via retro-orbital or tail vein sampling) for complete blood count (CBC) analysis. A suggested schedule is weekly for the first 4 weeks and then bi-weekly or monthly for the remainder of the study.
-
-
Efficacy Endpoint: The primary efficacy endpoint is often tumor growth inhibition, calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Survival can also be a key endpoint.
Visualizations
Caption: Mechanism of Niraparib-Induced Hematologic Toxicity.
Caption: Workflow for a Niraparib Animal Efficacy and Toxicity Study.
References
- 1. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niraparib - A promising drug with hematological toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Niraparib activates interferon signaling and potentiates anti-PD-1 antibody efficacy in tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcancer.org [jcancer.org]
Niraparib Solubility and Solution Preparation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of niraparib.
Frequently Asked Questions (FAQs)
Q1: What is niraparib and what is its primary formulation?
A1: Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are critical for DNA repair. It is primarily available as niraparib tosylate monohydrate, a white to off-white, non-hygroscopic crystalline solid.[1]
Q2: What is the aqueous solubility of niraparib?
A2: Niraparib is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. Its aqueous free base solubility is reported to be between 0.7 mg/mL and 1.1 mg/mL across the physiological pH range.[1] The solubility of niraparib tosylate monohydrate is generally independent of pH below its pKa of 9.95.[1]
Q3: In which organic solvents is niraparib soluble?
A3: Niraparib is soluble in dimethyl sulfoxide (DMSO) and ethanol.[2] This property is often utilized for preparing concentrated stock solutions for in vitro and in vivo studies.
Troubleshooting Poor Solubility in Aqueous Buffers
Q4: I am observing precipitation when I dilute my niraparib DMSO stock solution into an aqueous buffer for my experiment. What could be the cause and how can I resolve it?
A4: This is a common issue known as "crashing out," which occurs when a compound dissolved in a high-solubility organic solvent is introduced into a low-solubility aqueous environment. Here are the primary causes and troubleshooting steps:
-
High Final Concentration: The intended final concentration of niraparib in the aqueous buffer may exceed its solubility limit.
-
Solution: Determine the maximum soluble concentration of niraparib in your specific aqueous buffer by performing a solubility test. You may need to lower the final concentration used in your experiment.
-
-
Rapid Dilution: Adding a concentrated DMSO stock directly and quickly into the aqueous buffer can create localized areas of high concentration, leading to immediate precipitation.
-
Solution: Employ a stepwise dilution method. First, create an intermediate dilution of your DMSO stock in the aqueous buffer. Then, add this intermediate solution to the final volume of the buffer. Always add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform mixing.[3]
-
-
Low Temperature: The temperature of the aqueous buffer can affect niraparib's solubility.
-
Solution: Gently warm your aqueous buffer to 37°C before adding the niraparib stock solution. However, be mindful of the temperature stability of other components in your buffer.[3]
-
-
pH of the Buffer: While niraparib's solubility is relatively pH-independent below its pKa, extreme pH values can influence its solubility.
-
Solution: Ensure your buffer is properly prepared and the pH is stable. If your experimental design allows, you could test the solubility in a few different buffered systems to find the optimal one.
-
A general workflow for troubleshooting solubility issues is presented below:
References
Technical Support Center: Niraparib Individualized Dosing & Adverse Event Management
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of individualized starting doses of niraparib on adverse events. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind an individualized starting dose (ISD) for niraparib?
A1: The individualized starting dose for niraparib was developed to improve the safety profile of the drug, particularly to reduce the incidence of hematologic (blood-related) adverse events.[1][2] Early clinical trials with a fixed starting dose (FSD) of 300 mg once daily showed significant rates of grade ≥3 treatment-emergent adverse events (TEAEs) such as thrombocytopenia (low platelet count), anemia (low red blood cell count), and neutropenia (low neutrophil count).[1][2] Retrospective analyses of these trials, like the ENGOT-OV16/NOVA study, revealed that patients with a lower baseline body weight (<77 kg) or a lower baseline platelet count (<150,000/µL) were at a higher risk of developing severe hematologic toxicities.[3][4] This led to the hypothesis that a lower starting dose in this "at-risk" population could mitigate these adverse events without compromising the drug's efficacy. The subsequent PRIMA trial incorporated a protocol amendment to test this hypothesis, confirming that an ISD approach reduces hematologic TEAEs while maintaining the progression-free survival benefit.[1]
Q2: How is the individualized starting dose of niraparib determined in clinical research?
A2: The individualized starting dose is determined based on two key patient parameters at baseline (before starting treatment): body weight and platelet count.[1][5] The established protocol, as implemented in the PRIMA trial, is as follows:
-
200 mg once daily: for patients with a baseline body weight of less than 77 kg OR a baseline platelet count of less than 150,000/µL.[1][5]
-
300 mg once daily: for patients with a baseline body weight of 77 kg or greater AND a baseline platelet count of 150,000/µL or greater.[1][5]
Q3: What is the impact of the individualized starting dose on the incidence of common adverse events?
A3: The implementation of an individualized starting dose has been shown to significantly reduce the incidence of high-grade hematologic adverse events.[1][6] For example, in the PRIMA trial, the rate of grade ≥3 thrombocytopenia was more than halved in the cohort receiving an individualized starting dose compared to a fixed starting dose.[6] Reductions in the rates of anemia and neutropenia were also observed.[6] While non-hematologic adverse events like nausea, fatigue, and constipation still occur, their management is often more feasible when hematologic toxicity is better controlled from the outset.[7]
Troubleshooting Guides
Issue: A patient in our study on an individualized starting dose of 200 mg niraparib has developed Grade 3 thrombocytopenia. How should this be managed?
Solution:
Management of Grade 3 or 4 hematologic adverse events, even with an individualized starting dose, requires prompt intervention through dose modification. The general approach is as follows:
-
Interrupt Treatment: Withhold niraparib treatment temporarily. This allows the patient's platelet count to recover.
-
Monitor Blood Counts: Monitor the patient's complete blood count (CBC) weekly until the platelet count returns to an acceptable level (e.g., ≥100,000/µL).[8]
-
Resume at a Reduced Dose: Once the platelet count has recovered, resume niraparib at a reduced dose. If the patient was on a 200 mg starting dose, the next dose reduction would typically be to 100 mg once daily.[8]
-
Discontinuation Criteria: If the platelet count does not recover within a specified timeframe (e.g., 28 days of dose interruption) or if the patient has already been dose-reduced to the lowest dose (100 mg), discontinuation of the therapy should be considered.[8]
Issue: How can we proactively monitor for and manage potential hematologic toxicities in our niraparib experiments?
Solution:
Proactive monitoring is crucial for the safe administration of niraparib. A robust monitoring plan should include:
-
Baseline Assessment: Before initiating niraparib, obtain a complete blood count to determine the patient's baseline hematologic status. This is essential for dose individualization.
-
Frequent Early Monitoring: For the first month of treatment, it is recommended to monitor the CBC weekly.[8][9] This is because hematologic toxicities, particularly thrombocytopenia, tend to occur early in the course of treatment.[7]
-
Ongoing Monitoring: After the first month, monitoring can be extended to monthly for the next 11 months, and periodically thereafter.[8]
-
Dose Adjustments: Be prepared to implement dose interruptions and reductions as per the established guidelines for managing hematologic adverse events.
Data Presentation
Table 1: Incidence of Grade ≥3 Hematologic Adverse Events with Fixed vs. Individualized Starting Dose
| Adverse Event | Fixed Starting Dose (FSD) - 300 mg | Individualized Starting Dose (ISD) |
| Thrombocytopenia | 48.3% | 21.3%[6] |
| Anemia | Not specified in source | Not specified in source |
| Neutropenia | Not specified in source | Not specified in source |
| Any Grade ≥3 TEAE | 75.9% | 60.4%[6] |
Table 2: Estimated Management Cost per Patient for Grade ≥3 Hematologic Adverse Events (US Payer Perspective)
| Adverse Event | Fixed Starting Dose (FSD) | Individualized Starting Dose (ISD) |
| Thrombocytopenia | $4,701.87 | $1,921.89[1][2][10][11] |
| Anemia | $2,784.00 | $1,760.59[1][2][10][11] |
| Platelet Count Decreased | $2,103.47 | $922.51[1][2][10][11] |
| Neutropenia | $2,112.50 | $1,369.56[1][2][10][11] |
| Neutrophil Count Decreased | $1,285.87 | $770.38[1][2][10][11] |
| Total Mean Cost | $12,987.71 | $6,744.93 [1][11] |
Experimental Protocols
Protocol: Individualized Starting Dose Determination in the PRIMA Trial
The PRIMA/ENGOT-OV26/GOG-3012 trial (NCT02655016) was a randomized, double-blind, placebo-controlled phase 3 study.[1][7] A protocol amendment was introduced to incorporate an individualized starting dose of niraparib.
-
Patient Population: Patients with newly diagnosed advanced ovarian cancer who had a complete or partial response to first-line platinum-based chemotherapy.[1][7]
-
Baseline Assessment: Prior to the first dose, each patient's body weight and platelet count were recorded.
-
Dose Assignment:
-
Patients with a baseline body weight of less than 77 kg OR a baseline platelet count of less than 150,000/µL were assigned a starting dose of 200 mg niraparib (or matching placebo) orally once daily.[1]
-
Patients with a baseline body weight of 77 kg or greater AND a baseline platelet count of 150,000/µL or greater were assigned a starting dose of 300 mg niraparib (or matching placebo) orally once daily.[1]
-
-
Monitoring: Complete blood counts were monitored weekly for the first month of treatment to assess for hematologic toxicities.
Visualizations
Caption: Mechanism of action of niraparib as a PARP inhibitor.
Caption: Workflow for individualized niraparib dosing and adverse event management.
References
- 1. Use of individualized starting dose and niraparib hematologic adverse event management costs in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. becarispublishing.com [becarispublishing.com]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. ajmc.com [ajmc.com]
- 6. Individualized Starting Dose of Niraparib Is Recommended in First-Line Maintenance Setting in Recurrent Ovarian Cancer [jhoponline.com]
- 7. Tolerability of the niraparib individualized starting dose in the PRIMA/ENGOT-OV26/GOG-3012 trial of niraparib first-line maintenance therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. targetedonc.com [targetedonc.com]
- 10. JNCCN 360 - Ovarian - Use of Niraparib in Ovarian Cancer: Benefits of an Individualized Starting Dose [jnccn360.org]
- 11. Use of individualized starting dose and niraparib hematologic adverse event management costs in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Niraparib's Off-Target Cardiovascular Effects In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target cardiovascular effects of niraparib in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target cardiovascular effects of niraparib observed in in vivo studies?
A1: In vivo studies and clinical trials have reported several off-target cardiovascular effects associated with niraparib administration. The most frequently observed events are hypertension (an increase in blood pressure), tachycardia (an increased heart rate), and palpitations.[1][2][3][4] The onset of these effects, particularly hypertension, can occur within the first month of treatment.[5][6][7]
Q2: What is the proposed mechanism for niraparib-induced cardiovascular effects?
A2: The leading hypothesis for niraparib's cardiovascular side effects is its off-target inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2][3] Inhibition of these transporters can lead to an accumulation of their respective neurotransmitters (dopamine, norepinephrine, and serotonin) in the synaptic cleft, which can subsequently stimulate the cardiovascular system and lead to increased heart rate and blood pressure.[8]
Q3: We are observing significant hypertension in our rodent model treated with niraparib. How can we confirm this is a drug-related effect?
A3: To confirm that the observed hypertension is a direct effect of niraparib, it is crucial to include a vehicle-treated control group in your study design. Continuous blood pressure monitoring using telemetry is the gold standard for accurate assessment in conscious, freely moving animals, as it minimizes stress-induced blood pressure fluctuations.[8][9][10][11][12] A statistically significant increase in blood pressure in the niraparib-treated group compared to the vehicle control group would strongly suggest a drug-induced effect.
Q4: Our research team is planning an in vivo study with niraparib. What cardiovascular parameters should we monitor?
A4: For a comprehensive assessment of niraparib's cardiovascular effects, we recommend monitoring the following parameters:
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Blood Pressure: Continuously monitor systolic, diastolic, and mean arterial pressure.
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Heart Rate: Continuously monitor heart rate.
-
Cardiac Function: Periodically assess left ventricular ejection fraction (LVEF) and fractional shortening (FS) using echocardiography.[3][13][14][15]
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Cardiac Histopathology: At the end of the study, perform histological analysis of heart tissue to examine for any structural changes, such as cardiomyocyte hypertrophy or fibrosis.[16][17][18][19]
Troubleshooting Guides
Issue 1: Inconsistent or High Variability in Blood Pressure Readings
-
Potential Cause: Stress from handling and measurement procedures can significantly impact blood pressure.
-
Troubleshooting Steps:
-
Acclimatization: Ensure animals are properly acclimatized to the housing and experimental conditions before starting any measurements.
-
Telemetry Monitoring: If not already in use, implement radiotelemetry for continuous, remote monitoring of blood pressure in unrestrained animals to eliminate handling stress.[8][9][10][11][12]
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Baseline Measurement: Establish a stable baseline blood pressure for each animal over several days before initiating niraparib treatment.
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Quiet Environment: Conduct all monitoring in a quiet and controlled environment to minimize external stimuli.
-
Issue 2: No Significant Change in Cardiac Function Despite Hypertension
-
Potential Cause: Changes in cardiac function may be more subtle or develop over a longer duration of treatment compared to the rapid onset of hypertension.
-
Troubleshooting Steps:
-
Extended Study Duration: Consider extending the treatment period to allow for potential cardiac remodeling to occur.
-
Sensitive Echocardiography: Utilize advanced echocardiographic techniques like tissue Doppler imaging (TDI) and speckle-tracking echocardiography (STE) for a more sensitive assessment of myocardial function.[13][14][15]
-
Biomarker Analysis: Measure cardiac biomarkers such as troponins or natriuretic peptides in plasma, which may indicate early signs of cardiac stress or injury.
-
Histopathological Examination: Perform detailed histological analysis of the heart tissue at the end of the study to identify any cellular or structural abnormalities that may not be apparent in functional assessments.[16][17][18][19]
-
Issue 3: Difficulty in Directly Measuring Monoamine Transporter Inhibition In Vivo
-
Potential Cause: Direct in vivo measurement of transporter occupancy can be technically challenging and may require specialized equipment.
-
Troubleshooting Steps:
-
Ex Vivo Synaptosome Uptake Assay: As an alternative, you can perform an ex vivo uptake assay using synaptosomes prepared from the brains of niraparib-treated and control animals. This allows for the measurement of dopamine, norepinephrine, and serotonin uptake capacity, providing an indirect measure of transporter inhibition.[20][21][22]
-
Microdialysis: In vivo microdialysis can be used to measure extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions, which would be expected to increase with transporter inhibition.[21][23]
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Correlational Analysis: Correlate the observed cardiovascular effects (e.g., degree of hypertension) with the dose of niraparib administered to establish a dose-response relationship, which can support the proposed mechanism of action.
-
Quantitative Data Summary
Table 1: Incidence of Cardiovascular Adverse Events with Niraparib in Clinical Trials
| Adverse Event | Any Grade Incidence (%) | Grade 3-4 Incidence (%) |
| Hypertension | 12 - 55 | 4 - 18 |
| Tachycardia/Palpitations | Data not consistently reported | Data not consistently reported |
Data compiled from multiple clinical trials. Incidence rates can vary based on the patient population and study design.[24][25][26][27] A meta-analysis of randomized controlled trials showed that niraparib significantly increases the risk of hypertension.[6][27][28]
Experimental Protocols
In Vivo Blood Pressure Monitoring Using Radiotelemetry
Objective: To continuously and accurately measure blood pressure and heart rate in conscious, freely moving rodents treated with niraparib.
Methodology:
-
Animal Model: Use appropriate rodent models such as Sprague-Dawley rats or C57BL/6 mice.
-
Telemetry Implantation:
-
Anesthetize the animal using an appropriate anesthetic regimen (e.g., isoflurane).
-
Surgically implant a telemetry transmitter (e.g., from DSI) into the peritoneal cavity.
-
Insert the pressure-sensing catheter into the abdominal aorta or carotid artery and secure it.[8][11][12]
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Close the incisions and allow the animal to recover for at least 7-10 days.
-
-
Data Acquisition:
-
House the animals individually in cages placed on receiver platforms.
-
Record baseline blood pressure and heart rate for at least 48-72 hours before the first dose of niraparib.
-
Administer niraparib or vehicle control via the desired route (e.g., oral gavage).
-
Continuously record cardiovascular parameters for the duration of the study.
-
-
Data Analysis:
-
Analyze the data to determine changes in systolic, diastolic, and mean arterial pressure, as well as heart rate, over time.
-
Compare the changes in the niraparib-treated group to the vehicle-treated control group using appropriate statistical methods.
-
Echocardiographic Assessment of Cardiac Function
Objective: To non-invasively assess cardiac structure and function in rodents treated with niraparib.
Methodology:
-
Animal Preparation:
-
Lightly anesthetize the animal (e.g., with a low concentration of isoflurane) to minimize movement artifacts while maintaining near-physiological heart rate.
-
Shave the chest area to ensure good transducer contact.
-
-
Echocardiography Procedure:
-
Use a high-frequency ultrasound system designed for small animals.
-
Acquire two-dimensional (2D) images in both parasternal long-axis and short-axis views.
-
From the short-axis view at the mid-papillary muscle level, acquire M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
-
Data Analysis:
-
Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using the following formulas:
-
FS (%) = [(LVIDd - LVIDs) / LVIDd] * 100
-
LVEF can be calculated using standard formulas from the 2D images.
-
-
Compare these parameters between niraparib-treated and vehicle-treated groups at different time points.[13][14][15][29]
-
Histopathological Analysis of Cardiac Tissue
Objective: To examine for structural changes in the heart tissue following chronic niraparib treatment.
Methodology:
-
Tissue Collection:
-
At the end of the study, euthanize the animals and excise the hearts.
-
Wash the hearts with phosphate-buffered saline (PBS) to remove excess blood.
-
-
Tissue Fixation and Processing:
-
Fix the hearts in 10% neutral buffered formalin for at least 24 hours.[17]
-
Process the fixed tissues and embed them in paraffin.
-
Cut 4-5 µm thick sections.
-
-
Staining:
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Use Masson's Trichrome stain to assess for fibrosis.[19]
-
-
Microscopic Examination:
Visualizations
Caption: Proposed mechanism of niraparib-induced cardiovascular effects.
References
- 1. Beneficial effects of a novel ultrapotent poly(ADP-ribose) polymerase inhibitor in murine models of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gov.uk [gov.uk]
- 6. Arterial hypertension associated with PARPi: A meta-analysis of 41 placebo randomized controlled trials combined with a World Health Organization's pharmacovigilance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A real-world pharmacovigilance study of FDA adverse event reporting system (FAERS) events for niraparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Telemetric monitoring of blood pressure in freely moving mice: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Why is the rat telemetry assay a useful tool | Vivonics [vivonics-preclinical.com]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Histopathological and epigenetic changes in myocardium associated with cancer therapy‐related cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histopathological Evaluation of Heart Toxicity of a Novel Selective PPAR-γ Agonists CKD-501 in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Histopathological Analysis of Myocardial Remodeling Following Heart Failure: A Cadaveric Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Uptake and Release of Norepinephrine by Serotonergic Terminals in Norepinephrine Transporter Knock-Out Mice: Implications for the Action of Selective Serotonin Reuptake Inhibitors | Journal of Neuroscience [jneurosci.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cardioprotective Effects of PARP Inhibitors: A Re-Analysis of a Meta-Analysis and a Real-Word Data Analysis Using the FAERS Database - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Major adverse cardiac events and cardiovascular toxicity with PARP inhibitors-based therapy for solid tumors: a systematic review and safety meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Incidence and risk of hypertension associated with PARP inhibitors in cancer patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Hypertension associated with niraparib in cancer patients: A pharmacovigilance analysis based on the FAERS database and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]
Technical Support Center: Mitigation of Niraparib-Induced Myelosuppression in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating and managing myelosuppression associated with the long-term use of niraparib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind niraparib-induced myelosuppression?
A1: Niraparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are crucial for DNA single-strand break repair.[1][2] By inhibiting PARP, niraparib leads to an accumulation of DNA damage, which is particularly cytotoxic to cancer cells with deficiencies in other DNA repair pathways like homologous recombination.[3] However, this mechanism also affects rapidly dividing healthy cells, such as hematopoietic stem and progenitor cells in the bone marrow, leading to myelosuppression.[4] This can manifest as thrombocytopenia, anemia, and neutropenia.[2] The phenomenon of "PARP trapping," where the inhibitor prevents PARP from dissociating from DNA, can further enhance cytotoxicity and contribute to myelosuppression.[4][5]
Q2: What are the most common hematological toxicities observed with long-term niraparib treatment?
A2: The most frequently reported hematological toxicities are thrombocytopenia (a decrease in platelet count), anemia (a decrease in red blood cells or hemoglobin), and neutropenia (a decrease in neutrophils).[2][6] Grade 3 or 4 hematological events, particularly thrombocytopenia, have been observed, especially within the first three cycles of treatment.[7]
Q3: How can the risk of niraparib-induced myelosuppression be minimized from the outset of a long-term study?
A3: The most effective prophylactic strategy is the implementation of an individualized starting dose (ISD) based on the patient's baseline body weight and platelet count.[6][8] This approach has been shown to significantly reduce the incidence of severe hematological toxicities while maintaining efficacy.[6][8] Patients with a baseline body weight of less than 77 kg or a platelet count below 150,000/μL are recommended to start at a lower dose.[8][9]
Troubleshooting Guides
Managing Thrombocytopenia
Q: A subject in our long-term study on niraparib has developed Grade 3 thrombocytopenia. What is the recommended course of action?
A: For Grade 3 or higher thrombocytopenia (platelet count < 100,000/mcL), the following steps are recommended:
-
Interrupt Niraparib Treatment: Immediately withhold niraparib administration.[10][11]
-
Intensive Monitoring: Monitor complete blood counts (CBC) weekly until the platelet count recovers to ≥100,000/mcL.[10][11]
-
Dose Resumption and Modification:
-
First Occurrence: Once the platelet count has recovered, niraparib can be resumed. If the platelet count dropped to less than 75,000/mcL, resume at a reduced dose.[11] For other first occurrences, resuming at the same dose may be considered based on clinical judgment.[12]
-
Second Occurrence: Upon recovery from a second occurrence of severe thrombocytopenia, niraparib should be resumed at a reduced dose.[10][11]
-
-
Discontinuation Criteria: If the platelet count does not recover to an acceptable level within 28 days of dose interruption, or if a further dose reduction below 100 mg/day is required, discontinuation of niraparib should be considered.[11]
-
Supportive Care: For platelet counts ≤10,000/mcL, a platelet transfusion should be considered.[1] In cases of refractory thrombocytopenia, the use of thrombopoietin receptor agonists like avatrombopag has been explored in case studies to enable continued niraparib treatment, though this is not yet standard practice.[13]
Managing Neutropenia
Q: A researcher is observing a significant drop in absolute neutrophil count (ANC) in a patient receiving niraparib. What are the management guidelines?
A: For neutropenia (ANC < 1000/mcL), the following management strategy is advised:
-
Treatment Interruption: Withhold niraparib treatment for a maximum of 28 days.[6][11]
-
Weekly Monitoring: Monitor blood counts weekly until the ANC returns to ≥1500/mcL.[11]
-
Dose Reduction upon Resumption: Once the ANC has recovered, resume niraparib at a reduced dose.[11]
-
Discontinuation: If neutrophil counts do not recover to acceptable levels within 28 days, or if the patient is already on the lowest dose (100 mg/day), discontinuation of the treatment should be considered.[11]
-
Use of Granulocyte Colony-Stimulating Factor (G-CSF): While G-CSF is commonly used for chemotherapy-induced neutropenia, its routine use for niraparib-induced neutropenia is not standard.[14] Its use should be considered based on clinical judgment, especially in cases of febrile neutropenia or severe, prolonged neutropenia, in line with established guidelines for managing neutropenia.[15]
Managing Anemia
Q: How should anemia be managed in subjects participating in long-term niraparib studies?
A: For anemia (hemoglobin < 8 g/dL), the recommended approach is as follows:
-
Interrupt Niraparib: Withhold niraparib for a maximum of 28 days.[11]
-
Monitor Hemoglobin Levels: Monitor CBC weekly until hemoglobin returns to ≥9 g/dL.[11]
-
Resume at a Reduced Dose: Once hemoglobin levels have recovered, niraparib can be restarted at a reduced dose.[11]
-
Discontinuation Criteria: If hemoglobin does not recover within 28 days, or if the patient is already at the 100 mg/day dose level, discontinuation should be considered.[11]
-
Supportive Measures:
-
Blood Transfusions: Red blood cell transfusions may be required for symptomatic anemia.
-
Iron Supplementation: A case report has suggested that oral ferric citrate hydrate may be effective in managing niraparib-related anemia, particularly when standard iron supplements (like sodium ferrous citrate) are ineffective.[16][17]
-
Erythropoiesis-Stimulating Agents (ESAs): The use of ESAs can be considered for managing chemotherapy-induced anemia and may be an option for niraparib-induced anemia based on clinical assessment.[18]
-
Investigate for Other Causes: In cases of refractory anemia, further investigation, such as for pure red cell aplasia (a rare side effect), may be warranted.[19][20]
-
Data Presentation
Table 1: Incidence of Grade ≥3 Hematological Toxicities with Fixed vs. Individualized Starting Dose of Niraparib
| Hematological Adverse Event | Fixed Starting Dose (300 mg) | Individualized Starting Dose (200 mg or 300 mg) |
| Thrombocytopenia | 48.3%[8] | 21.3%[8] |
| Anemia | 36%[6] | 22%[6] |
| Neutropenia | 24%[6] | 15%[6] |
| Any Grade ≥3 Hematological AE | 75.9%[8] | 60.4%[8] |
Table 2: Recommended Dose Modifications for Niraparib
| Starting Dose | First Dose Reduction | Second Dose Reduction |
| 300 mg/day | 200 mg/day[11] | 100 mg/day[11] |
| 200 mg/day | 100 mg/day[11] | Discontinue if further reduction is needed[11] |
Experimental Protocols
Protocol for Monitoring Niraparib-Induced Myelosuppression
-
Baseline Assessment: Prior to initiating niraparib, perform a complete blood count (CBC) to establish baseline values for platelets, hemoglobin, and absolute neutrophil count (ANC).[1] Ensure the patient has recovered from any hematological toxicities from prior chemotherapy (to Grade ≤1).[1]
-
Initial Monitoring Phase (First Month):
-
Continued Monitoring (Months 2-12):
-
After the first month, continue to monitor CBC monthly for the next 11 months.[10]
-
-
Long-Term Monitoring (After 12 Months):
-
After the first year of treatment, perform CBC periodically as clinically indicated.[10]
-
-
Monitoring During Dose Interruption:
Mandatory Visualizations
Caption: Mechanism of PARP inhibition by niraparib leading to myelosuppression.
Caption: Experimental workflow for monitoring niraparib-induced myelosuppression.
Caption: Logical relationship for niraparib dose modification.
References
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Risk of severe hematologic toxicities in cancer patients treated with PARP inhibitors: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. mdpi.com [mdpi.com]
- 6. Safety and management of niraparib monotherapy in ovarian cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Individualized Starting Dose of Niraparib Is Recommended in First-Line Maintenance Setting in Recurrent Ovarian Cancer [jhoponline.com]
- 9. ncoda.org [ncoda.org]
- 10. drugs.com [drugs.com]
- 11. reference.medscape.com [reference.medscape.com]
- 12. uhs.nhs.uk [uhs.nhs.uk]
- 13. Avatrombopag Optimizes Response to Niraparib by Managing Thrombocytopenia Associated with Poly-ADP Ribose Polymerase (PARP) Inhibition in Ovarian Cancer and Breast Cancer: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neutropenia management and granulocyte colony-stimulating factor use in patients with solid tumours receiving myelotoxic chemotherapy—findings from clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of oral ferric citrate hydrate treatment for anemia caused by niraparib: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of oral ferric citrate hydrate treatment for anemia caused by niraparib: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Erithropoiesis stimulating agents in the treatment of chemotherapy induced anemia: what do guidelines say? - Tartarone - AME Medical Journal [amj.amegroups.org]
- 19. Niraparib-induced pure red cell aplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Niraparib's Blood-Brain Barrier Penetration
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the penetration of niraparib across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of niraparib relevant to its blood-brain barrier permeability?
A1: Niraparib possesses physicochemical properties that are generally favorable for crossing the blood-brain barrier. Key properties include a molecular weight of 320.4 g/mol and an estimated logP value of 2.46.[1][2][3] Its absolute bioavailability is approximately 73%.[1][3] While these characteristics contribute to its ability to penetrate the BBB, its efficacy can be limited by active efflux transporters.
Q2: Is niraparib a substrate for efflux transporters at the blood-brain barrier?
A2: Yes, preclinical studies have identified niraparib as a substrate for P-glycoprotein (P-gp, also known as ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2).[4][5] These efflux transporters are present on the luminal side of the brain endothelial cells and actively pump substrates, including niraparib, out of the brain and back into the bloodstream, thereby limiting its accumulation in the central nervous system.[4][5]
Q3: How does the brain penetration of niraparib compare to other PARP inhibitors?
A3: Preclinical studies have consistently shown that niraparib has superior brain penetration compared to other PARP inhibitors like olaparib.[6][7][8][9] This is attributed to its favorable physicochemical properties and potentially a lower susceptibility to efflux by P-gp and BCRP compared to olaparib.[5]
Troubleshooting Guides
Issue 1: Low in vivo brain-to-plasma concentration ratio (Kp) of niraparib in animal models.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High activity of efflux transporters (P-gp, BCRP) | Co-administer niraparib with a potent P-gp/BCRP inhibitor (e.g., elacridar, tariquidar). | An increase in the brain-to-plasma ratio of niraparib, confirming that efflux is a limiting factor. |
| Incorrect dosing or formulation | Verify the dose calculation and ensure the formulation allows for adequate oral absorption. The bioavailability of niraparib is ~73%.[3] | Consistent and predictable plasma concentrations of niraparib. |
| Issues with sample collection and processing | Review protocols for brain and plasma sample collection. Ensure rapid harvesting and proper storage to prevent drug degradation. | Accurate and reproducible quantification of niraparib concentrations. |
| Analytical method sensitivity | Validate the LC-MS/MS method to ensure it has the required sensitivity and accuracy for detecting niraparib in brain tissue. | Reliable measurement of low niraparib concentrations in the brain. |
Issue 2: High variability in niraparib permeability in in vitro BBB models (e.g., Transwell assays).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent barrier integrity of the cell monolayer | Regularly measure the transendothelial electrical resistance (TEER) to ensure a tight barrier. Co-culture with astrocytes or pericytes can enhance barrier tightness.[10][11] | Consistent TEER values across experiments, indicating a stable and reliable in vitro BBB model. |
| Efflux transporter expression levels | Characterize the expression and activity of P-gp and BCRP in your chosen cell line. Use cell lines with known transporter expression levels. | Predictable and consistent efflux of niraparib, allowing for more accurate assessment of passive permeability. |
| Non-specific binding to plasticware | Use low-binding plates and tubes for all experiments involving niraparib. | Minimized loss of niraparib due to adsorption, leading to more accurate permeability measurements. |
| Metabolism of niraparib by brain endothelial cells | Assess the metabolic stability of niraparib in your in vitro model. | Determine if metabolism is a confounding factor in your permeability measurements. |
Quantitative Data Summary
Table 1: Preclinical Brain Penetration of Niraparib
| Parameter | Value | Model System | Reference |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu,brain) | ~12-fold higher than olaparib | Healthy Non-Human Primates | [6] |
| Mean Kp,uu,brain | 0.313 (Niraparib) vs. 0.026 (Olaparib) | Healthy Non-Human Primates | [6] |
| Brain Tumor Concentration (2h post-dose) | 7704 ng/g (Niraparib) vs. ~309 ng/g (Olaparib) | Orthotopic Glioblastoma Mouse Model | [6] |
| Contralateral Normal Brain Concentration (2h post-dose) | 688 ng/g (Niraparib) | Orthotopic Glioblastoma Mouse Model | [6] |
| Unbound Fraction in Human Brain | 0.05 | Human Brain Homogenate | [12] |
| Unbound Fraction in Human Plasma | 0.16 | Human Plasma | [12] |
Experimental Protocols
1. In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
This protocol provides a general framework for assessing the permeability of niraparib across a brain endothelial cell monolayer.
-
Cell Culture:
-
Barrier Integrity Assessment:
-
Monitor the formation of a tight monolayer by measuring the transendothelial electrical resistance (TEER) using a voltmeter.
-
Confirm barrier integrity by measuring the permeability of a paracellular marker (e.g., Lucifer yellow or radiolabeled mannitol).
-
-
Permeability Assay:
-
Prepare a stock solution of niraparib in a suitable solvent (e.g., DMSO) and dilute it to the final concentration in the assay medium.
-
Add the niraparib solution to the apical (luminal) chamber of the Transwell insert.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (abluminal) chamber.
-
To assess efflux, perform the experiment in the reverse direction (basolateral to apical).
-
-
Sample Analysis:
-
Quantify the concentration of niraparib in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of niraparib transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
2. Quantification of Niraparib in Brain Tissue and Plasma by LC-MS/MS
This protocol outlines the key steps for quantifying niraparib concentrations in biological samples.
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., isotopically labeled niraparib) to the plasma sample.[13][14] Centrifuge to pellet the precipitated proteins.
-
Brain Tissue: Homogenize the brain tissue in a suitable buffer. Perform protein precipitation as described for plasma.
-
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for niraparib and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of niraparib into the corresponding matrix (plasma or brain homogenate).
-
Calculate the concentration of niraparib in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Niraparib - Wikipedia [en.wikipedia.org]
- 4. Transporter‑mediated drug‑drug interactions involving poly (ADP‑ribose) polymerase inhibitors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of brain penetration and tumor accumulation of niraparib and olaparib: insights from multimodal imaging in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of brain penetration and tumor accumulation of niraparib and olaparib: insights from multimodal imaging in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of Human in vitro Brain-blood Barrier Model from Induced Pluripotent Stem Cell-derived Endothelial Cells to Predict the in vivo Permeability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A validated LC-MS/MS method for determination of neuro-pharmacokinetic behavior of niraparib in brain tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of Niraparib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Preventing niraparib degradation in long-term storage and experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and handling of niraparib to prevent its degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid niraparib powder?
A1: Solid niraparib should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[1] It is crucial to keep it in a dry location, protected from direct light and moisture.[1]
Q2: How should I prepare and store niraparib stock solutions?
A2: Niraparib is soluble in DMSO for stock solution preparation.[2] For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][4]
Q3: What is the stability of niraparib in stock solutions?
A3: The stability of niraparib in stock solutions is dependent on the solvent and storage temperature. Studies have shown that it is stable for extended periods when stored correctly. For specific stability data, please refer to the tables below.
Q4: What are the known degradation pathways for niraparib?
A4: Niraparib is a chemically stable compound.[5][6][7][8][9][10] Forced degradation studies have shown it to be stable under various stress conditions, including acidic, basic, neutral, and oxidative environments.[5][6][7][8][9][10] However, it is listed as incompatible with strong oxidizing agents and bases. One study noted less than 10% degradation under stress conditions like base hydrolysis and UV light exposure.[11][12]
Q5: How does niraparib work? What signaling pathway is it targeting?
A5: Niraparib is a potent and highly selective inhibitor of Poly (ADP-ribose) Polymerase enzymes, PARP-1 and PARP-2.[13][14][15] These enzymes are critical for repairing single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[14][16] By inhibiting PARP, niraparib prevents the repair of SSBs. When the cell replicates its DNA, these unrepaired SSBs lead to the formation of double-strand breaks (DSBs).[13] In cancer cells with defects in other DNA repair pathways like Homologous Recombination (HR), such as those with BRCA1/2 mutations, these DSBs cannot be repaired, leading to genomic instability and cell death.[16][17] This concept is known as synthetic lethality.[13]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of niraparib in in vitro assays.
-
Possible Cause 1: Improper Storage. Long-term storage at inappropriate temperatures or exposure to light could lead to gradual degradation.
-
Possible Cause 2: Multiple Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can compromise its stability.
-
Solution: Aliquot stock solutions into single-use volumes before freezing to minimize freeze-thaw cycles.[4]
-
-
Possible Cause 3: Contamination of Stock Solution. Introduction of water or other contaminants can affect solubility and stability.
-
Solution: Use anhydrous grade DMSO and sterile techniques when preparing solutions.
-
Issue 2: Variability between experimental replicates.
-
Possible Cause 1: Incomplete Solubilization. Niraparib may not have been fully dissolved when preparing the stock or working solutions.
-
Solution: Ensure complete dissolution by sonicating the solution after adding the solvent.[18]
-
-
Possible Cause 2: Instability in Assay Media. Niraparib might be unstable in the specific cell culture media or buffer over the course of a long experiment.
-
Solution: While niraparib is generally stable, it is good practice to prepare fresh working solutions from a frozen stock for each experiment. For long-duration experiments, consider replenishing the niraparib-containing media at appropriate intervals.
-
Data Summary Tables
Table 1: Recommended Storage Conditions for Niraparib
| Form | Solvent | Temperature | Duration | Notes |
| Solid Powder | N/A | 20°C to 25°C (68°F to 77°F) | Long-term | Store in a dry, dark place.[1] |
| Stock Solution | DMSO | -20°C | 6 months | Sealed storage, away from moisture.[3][4] |
| Stock Solution | DMSO | -80°C | 1 year | Sealed storage, away from moisture.[3][4] |
| Stock Solution | Methanol | 2°C to 8°C | At least 26 days | [19] |
| Working Solution | Various | Room Temperature | See Table 2 | Stability is matrix-dependent. |
Table 2: Niraparib Stability in Experimental Conditions
| Matrix | Storage Condition | Duration | Stability/Recovery | Reference |
| Human Plasma | Room Temperature | 72 hours | 98.3% Accuracy | [19] |
| Human Plasma (in autosampler) | -30°C | 55.5 hours | Stable | [19] |
| Human Brain Homogenate | Room Temperature | At least 6 hours | Stable | [20] |
| Human Brain Homogenate | -20°C | 32 days | Stable | [20] |
| Stock/Working Solutions | Room Temperature | 21 hours | Stable | [20] |
| Stock/Working Solutions | 4°C | 278 days | Stable | [20] |
Experimental Protocols
Protocol 1: Preparation of Niraparib Stock Solution (10 mM in DMSO)
-
Materials: Niraparib powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of niraparib free base is 320.4 g/mol . To prepare a 10 mM solution, weigh out 3.204 mg of niraparib.
-
Procedure: a. Accurately weigh the required amount of niraparib powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM (e.g., add 1 mL DMSO to 3.204 mg of niraparib). c. Vortex and sonicate briefly to ensure complete dissolution. d. Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile, light-protected tubes. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials: Niraparib stock solution (10 mM in DMSO), sterile cell culture medium.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM niraparib stock solution at room temperature. b. Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. c. Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control group is treated with the same final concentration of DMSO. d. Use the freshly prepared working solutions immediately. Do not store diluted aqueous solutions for long periods.
Visualizations
Caption: Mechanism of action of niraparib via synthetic lethality.
Caption: Recommended workflow for handling and storage of niraparib.
Caption: Niraparib's interaction with related signaling pathways.
References
- 1. ncoda.org [ncoda.org]
- 2. medkoo.com [medkoo.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib – Mass Analytica [mass-analytica.com]
- 10. researchgate.net [researchgate.net]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. researchgate.net [researchgate.net]
- 13. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 17. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. impactfactor.org [impactfactor.org]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. A validated LC-MS/MS method for determination of neuro-pharmacokinetic behavior of niraparib in brain tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: Niraparib Demonstrates Favorable Efficacy over Olaparib in BRCA-Wildtype Tumor Models
A comprehensive review of preclinical data indicates that niraparib exhibits more potent antitumor activity than olaparib in BRCA-wildtype (BRCAwt) tumor models. This difference in efficacy appears to be driven by superior pharmacokinetic properties, leading to higher tumor drug exposure, and potentially greater PARP trapping efficiency.
For researchers and drug development professionals navigating the landscape of PARP inhibitors, understanding the nuances of their preclinical performance is critical. This guide provides a detailed comparison of niraparib and olaparib in BRCAwt settings, supported by experimental data, to inform future research and clinical development strategies.
Superior Tumor Growth Inhibition with Niraparib in BRCAwt Xenograft Models
In vivo studies consistently demonstrate niraparib's enhanced ability to inhibit tumor growth in BRCAwt cancer models compared to olaparib. A key study directly comparing the two agents in an A2780 ovarian cancer xenograft model found that niraparib treatment resulted in a significant tumor growth inhibition (TGI) of 56.4%, whereas olaparib's effect was minimal and nonsignificant with a TGI of 15.6%[1]. This difference in in vivo efficacy was observed even though the in vitro cytotoxicities of the two drugs in A2780 cells were not statistically different[1][2].
Further evidence of niraparib's superior in vivo performance comes from a Capan-1 pancreatic cancer model, where niraparib achieved a 53% TGI compared to 27% for olaparib after 44 days of treatment[2]. These findings underscore the importance of pharmacokinetic and pharmacodynamic factors in determining the ultimate antitumor activity of PARP inhibitors in a physiological setting.
| Tumor Model | Drug | Dose | Tumor Growth Inhibition (TGI) | P-value (vs. Olaparib) | Source |
| A2780 Ovarian Cancer (BRCAwt) | Niraparib | 62.5 mg/kg daily | 56.4% | P = 0.005 | [1][2] |
| Olaparib | 100 mg/kg daily | 15.6% (NS) | [1] | ||
| Capan-1 Pancreatic Cancer (BRCAwt) | Niraparib | 45 mg/kg daily | 53% | Not Reported | [2] |
| Olaparib | 75 mg/kg daily | 27% | [2] | ||
| Intracranial Capan-1 Model | Niraparib | 45 mg/kg daily | 62% | Not Reported | [2] |
| Olaparib | 75 mg/kg daily | -19% | [2] |
In Vitro Cytotoxicity: Niraparib Shows Greater Potency in BRCA-Proficient Pancreatic Cancer Cells
While in vivo data points to a clear advantage for niraparib, in vitro studies also suggest a higher potency in certain BRCAwt cancer cell lines. In BRCA1/2-proficient human pancreatic cancer cell lines, niraparib demonstrated significantly lower IC50 values compared to olaparib, indicating greater cytotoxicity. For instance, in the MIA PaCa-2 cell line, the IC50 for niraparib was 26 µM, whereas for olaparib it was 200 µM[3]. A similar trend was observed in the PANC-1 cell line[3].
| Cell Line | BRCA Status | Drug | IC50 | Source |
| MIA PaCa-2 (Pancreatic) | Proficient | Niraparib | 26 µM | [3] |
| Olaparib | 200 µM | [3] | ||
| PANC-1 (Pancreatic) | Proficient | Niraparib | 50 µM | [3] |
| Olaparib | 200 µM | [3] | ||
| Capan-1 (Pancreatic) | Deficient (BRCA2) | Niraparib | ~15 µM | [3] |
| Olaparib | >200 µM | [3] |
The Pharmacokinetic Advantage: Higher Tumor Exposure with Niraparib
The disparity in in vivo efficacy can be largely attributed to the distinct pharmacokinetic profiles of the two drugs. Preclinical studies have revealed that niraparib achieves significantly higher and more sustained concentrations within the tumor compared to olaparib[2]. At steady state, tumor exposure to niraparib is reported to be 3.3 times greater than its plasma exposure in xenograft mouse models[2][4]. In contrast, olaparib's tumor exposure is less than that observed in the plasma[2][4]. This is consistent with niraparib's higher cell membrane permeability and volume of distribution[2][4].
Furthermore, niraparib demonstrates the ability to effectively cross the blood-brain barrier, leading to sustained brain exposure, a property not observed with olaparib in the same models[2][4]. This was reflected in an intracranial tumor model where niraparib achieved potent tumor growth inhibition, while olaparib did not[2].
Mechanism of Action: PARP Trapping and Beyond
Both niraparib and olaparib are potent inhibitors of the PARP-1 and PARP-2 enzymes, which are crucial for DNA single-strand break repair[5][6]. The antitumor effect of PARP inhibitors is attributed to both their enzymatic inhibition and their ability to "trap" PARP enzymes on DNA, leading to the formation of cytotoxic double-strand breaks[2]. In cultured cancer cells, niraparib has been shown to be approximately twice as potent as olaparib in trapping PARP onto DNA[2]. This enhanced PARP trapping, combined with higher intratumoral concentrations, likely contributes to niraparib's superior efficacy in preclinical models.
Interestingly, some studies suggest that niraparib may have additional mechanisms of action beyond PARP inhibition. For example, one study found that niraparib, but not olaparib, inhibits STAT3 activity in ovarian and pancreatic cancer cell lines, which may contribute to its antitumor effects regardless of BRCA mutational status[3].
Caption: Mechanism of PARP Inhibition by Niraparib and Olaparib.
Experimental Protocols
In Vivo Xenograft Studies
Animal Models: Female athymic nude mice were used for the subcutaneous implantation of cancer cells. For intracranial models, cells were implanted in the brains of the mice.
Tumor Cell Implantation:
-
Subcutaneous: A2780 (ovarian) or Capan-1 (pancreatic) cancer cells were suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
Intracranial: Capan-1 cells were stereotactically injected into the brains of anesthetized mice.
Drug Administration:
-
Niraparib and olaparib were formulated for oral gavage.
-
Dosing was initiated once tumors reached a predetermined size.
-
Niraparib was administered daily at doses ranging from 45 to 62.5 mg/kg.
-
Olaparib was administered daily at doses ranging from 75 to 100 mg/kg.
-
A vehicle control group received the formulation without the active drug.
Efficacy Endpoints:
-
Tumor volumes were measured regularly (e.g., twice weekly) using calipers.
-
Animal body weights were monitored as an indicator of toxicity.
-
Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Caption: In Vivo Xenograft Experimental Workflow.
In Vitro Cytotoxicity Assays
Cell Lines: Human cancer cell lines (e.g., MIA PaCa-2, PANC-1) were cultured in appropriate media supplemented with fetal bovine serum.
Drug Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. They were then treated with a range of concentrations of niraparib or olaparib.
Viability Assessment: After a specified incubation period (e.g., 72 hours), cell viability was assessed using a colorimetric assay such as MTS or MTT.
Data Analysis: The absorbance was measured, and the data was used to calculate the half-maximal inhibitory concentration (IC50) for each drug.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models | Semantic Scholar [semanticscholar.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review [mdpi.com]
Comparative Analysis of Niraparib and Rucaparib on PARP Trapping: A Guide for Researchers
This guide provides a detailed comparative analysis of two prominent poly(ADP-ribose) polymerase (PARP) inhibitors, niraparib and rucaparib, with a specific focus on their ability to trap PARP enzymes on DNA. PARP trapping, the stabilization of the PARP-DNA complex, is a critical mechanism of action for PARP inhibitors, contributing significantly to their cytotoxicity in cancer cells, particularly those with deficiencies in homologous recombination repair.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of the distinct trapping efficiencies of these two inhibitors.
Quantitative Comparison of PARP Trapping Potency
The potency of PARP inhibitors is not solely defined by their catalytic inhibition but also by their ability to induce PARP-DNA complexes.[1] Different PARP inhibitors exhibit markedly different trapping potencies, a factor that does not always correlate with their catalytic inhibitory properties.[1][3] Several studies have established a rank order of trapping potency among various clinical PARP inhibitors.
Below is a summary of the comparative PARP trapping potency of niraparib and rucaparib based on available data. It is important to note that direct head-to-head comparisons in the same experimental setting provide the most reliable data.
| Inhibitor | Relative PARP Trapping Potency | Reference Cell Lines/Assay | Key Findings |
| Niraparib | High | DT40, DU145, SF295 cells (Cellular trapping assay) | Niraparib is a potent PARP trapper, significantly more so than veliparib and comparable to or slightly more potent than olaparib.[5][6] |
| Rucaparib | Moderate to High | HeyA8, DLD1 cells (Cellular trapping assay) | Rucaparib demonstrates trapping potency that is generally considered to be in the same range as olaparib.[7] Some studies suggest niraparib has a higher trapping potential than rucaparib.[8][9] |
| Comparative Ranking | Talazoparib >> Niraparib ≥ Olaparib ≈ Rucaparib > Veliparib | Multiple studies | Across various studies, this general rank order of PARP trapping potency has been observed.[9][10] |
Note: The relative potency can vary depending on the specific assay and cell line used.
Experimental Protocols
The assessment of PARP trapping is conducted through various biochemical and cellular assays. Below are detailed methodologies for two commonly employed techniques.
Protocol 1: Biochemical PARP Trapping Assay using Fluorescence Polarization (FP)
This assay quantitatively measures the ability of an inhibitor to stabilize the complex of PARP1 with a fluorescently labeled DNA oligonucleotide in a purified system.[11][12][13][14]
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled DNA oligonucleotide containing a single-strand break (e.g., 5'-FAM labeled)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.1% (w/v) BSA)
-
NAD+ solution
-
Niraparib and Rucaparib (dissolved in DMSO)
-
384-well, low-volume, black, flat-bottom plates
-
Fluorescence polarization plate reader
Methodology:
-
Reagent Preparation: Prepare serial dilutions of niraparib and rucaparib in DMSO, followed by a further dilution in the PARP assay buffer.
-
Assay Plate Setup:
-
Blank wells: Contain assay buffer only.
-
Low FP control (No Trapping): Contains PARP1, DNA probe, NAD+, and DMSO vehicle. This represents the dissociation of PARP1 from the DNA upon auto-PARylation.[12][13]
-
High FP control (Maximal Trapping): Contains PARP1, DNA probe, and DMSO vehicle (no NAD+). This represents the stable PARP1-DNA complex.[12][13]
-
Test wells: Contain PARP1, DNA probe, NAD+, and serial dilutions of the inhibitors.
-
-
Assay Procedure: a. Add assay buffer to all wells. b. Add the diluted inhibitors or DMSO to the appropriate wells. c. Add the diluted PARP1 enzyme to all wells except the blank. d. Add the fluorescent DNA probe to all wells. e. Incubate the plate at room temperature for 30 minutes, protected from light, to allow the formation of the PARP1-DNA-inhibitor complex.[12] f. Initiate the PARylation reaction by adding NAD+ solution to all wells except the "High FP control" wells. g. Incubate for an additional 60 minutes at room temperature, protected from light.[12]
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader. The increase in FP signal is directly proportional to the PARP trapping activity of the inhibitor.[11]
Protocol 2: Cellular PARP Trapping Assay by Chromatin Fractionation and Immunoblotting
This cell-based assay measures the amount of PARP1 that is "trapped" on the chromatin in response to a PARP inhibitor, often in the presence of a DNA-damaging agent to enhance the signal.[3][15]
Materials:
-
Human cancer cell lines (e.g., HeLa, DU145)
-
Cell culture medium and supplements
-
Niraparib and Rucaparib
-
DNA-damaging agent (e.g., methyl methanesulfonate - MMS)
-
Phosphate-buffered saline (PBS)
-
Subcellular protein fractionation kit or buffers for chromatin fractionation (e.g., containing hypotonic buffer, nuclear lysis buffer)[16]
-
Protease and phosphatase inhibitors
-
Primary antibodies: anti-PARP1, anti-histone H3 (as a loading control for the chromatin fraction)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Western blotting equipment
Methodology:
-
Cell Treatment: a. Seed cells and allow them to adhere overnight. b. Treat the cells with varying concentrations of niraparib or rucaparib for a defined period (e.g., 1-4 hours). Include a DMSO vehicle control. c. To induce DNA damage and PARP recruitment, co-treat with a low dose of MMS for the last 30-60 minutes of the inhibitor treatment.[7]
-
Chromatin Fractionation: a. Harvest the cells and wash with ice-cold PBS. b. Perform subcellular fractionation to separate the cytoplasmic, soluble nuclear, and chromatin-bound protein fractions.[15][16] It is crucial to include the inhibitors throughout the fractionation process to prevent the dissociation of the trapped PARP.[15]
-
Protein Quantification and Immunoblotting: a. Measure the protein concentration of the chromatin-bound fractions. b. Normalize the protein amounts and separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Probe the membrane with primary antibodies against PARP1 and histone H3. e. Incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities for PARP1 and normalize to the histone H3 loading control. An increase in the amount of chromatin-bound PARP1 in the inhibitor-treated samples compared to the control indicates PARP trapping.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to PARP trapping.
Signaling Pathway of PARP Trapping
Caption: Mechanism of PARP trapping by inhibitors leading to synthetic lethality.
Experimental Workflow for Fluorescence Polarization Assay
Caption: Workflow for the fluorescence polarization-based PARP trapping assay.
Logical Relationship of PARP Trapping and Cytotoxicity
Caption: Relationship between PARP trapping potency and cell fate.
References
- 1. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rucaparib in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Collection - Data from Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors - Cancer Research - Figshare [aacr.figshare.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. PARP1 genomics: chromatin immunoprecipitation approach using anti-PARP1 antibody (ChIP and ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Niraparib and Olaparib: An In Vivo Toxicity Profile
This guide provides a detailed comparison of the in vivo toxicity profiles of two prominent poly (ADP-ribose) polymerase (PARP) inhibitors, niraparib and olaparib. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data from preclinical and clinical studies.
Mechanism of Action and Toxicity
Niraparib and olaparib are inhibitors of the PARP enzymes, particularly PARP-1 and PARP-2, which play a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair pathway.[1] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability to repair these DSBs due to the underlying HR deficiency results in genomic instability and, ultimately, cancer cell death—a concept known as synthetic lethality.[2]
Beyond enzymatic inhibition, the cytotoxicity of these drugs is also attributed to "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at the site of damage.[3][4] This PARP-DNA complex is itself a toxic lesion that obstructs DNA replication and transcription, contributing significantly to cell death.[3] The potency of PARP trapping differs among inhibitors and is correlated with their cytotoxic effects.[4][5] Some studies suggest that niraparib has a more potent PARP trapping ability than olaparib, which may contribute to differences in their efficacy and toxicity profiles.[4]
Comparative Toxicity Profile: Clinical Data
Both niraparib and olaparib share common adverse drug reactions (ADRs), including gastrointestinal and hematological toxicities.[6][7] However, real-world data from pharmacovigilance databases like EudraVigilance and analyses of clinical trials reveal significant differences in their safety profiles.[6][8]
Hematological Toxicities
Hematological adverse events are among the most common toxicities for both drugs, with niraparib generally associated with higher rates of grade ≥3 thrombocytopenia and neutropenia compared to olaparib.[9][10] Anemia is the most frequent hematological toxicity for all PARP inhibitors.[10]
Table 1: Comparison of Grade ≥3 Hematological Toxicities from Clinical Trials
| Adverse Event | Niraparib (from ENGOT-OV16/NOVA & PRIMA trials) | Olaparib (from SOLO-2 & OlympiA trials) | Key Observations |
|---|---|---|---|
| Thrombocytopenia | 28.3% - 45.8%[6][11] | ~1% - 5%[10] | Niraparib shows a markedly higher incidence of severe thrombocytopenia.[10][12] |
| Anemia | 24.2% - 33.3%[6][11] | 16.3% - 19%[10][13] | Incidence of severe anemia is notably higher with niraparib.[10] |
| Neutropenia | 11.2% - 21.1%[6][11] | ~5%[10] | Niraparib is associated with a higher risk of severe neutropenia.[14] |
Note: Percentages are aggregated from different clinical trials and may vary based on patient population (e.g., baseline weight and platelet count) and dosing strategy (fixed vs. individualized).[11][15]
Non-Hematological Toxicities
While both drugs cause nausea and fatigue, their profiles for other non-hematological events differ.[16][17] Olaparib is linked to a higher risk of rare but serious toxicities like MDS and AML, whereas niraparib is more frequently associated with hypertension and a greater overall incidence of serious ADRs.[6][8]
Table 2: Comparison of Key Non-Hematological Toxicities
| Adverse Event | Niraparib | Olaparib | Key Observations |
|---|---|---|---|
| Nausea (any grade) | 53.1% - 58%[6] | ~55% - 65%[16] | Both drugs have a high incidence of nausea. |
| Fatigue (any grade) | ~41%[6] | ~65%[16] | Fatigue is a common side effect for both inhibitors. |
| Hypertension | 8.2% (Grade ≥3)[6] | Less frequently reported | Hypertension is a notable toxicity associated with niraparib.[15] |
| Gastrointestinal Events | Higher incidence reported[6][7] | Commonly reported[16] | Niraparib is associated with a higher incidence of GI events in real-world data.[6] |
| MDS/AML | 0.9% risk[15] | Higher risk reported[6][7] | Olaparib is associated with a higher risk of MDS and AML.[6] |
| Interstitial Lung Disease | Less frequently reported | Higher risk reported[6][7] | A higher risk of interstitial lung disease has been associated with olaparib.[6] |
| Serious ADRs | Higher percentage (49.84%)[6] | Lower percentage[6] | Real-world data suggests niraparib is associated with more serious ADRs and hospitalizations.[6][8] |
Note: Data is derived from a mix of clinical trials and real-world pharmacovigilance databases.[6][7][15][16]
Experimental Methodologies
The characterization of in vivo toxicity profiles for niraparib and olaparib relies on a combination of preclinical animal studies and comprehensive human clinical trials, followed by post-marketing surveillance.
Preclinical In Vivo Models
Preclinical evaluation often involves xenograft models where human tumor cells are implanted in immunocompromised mice. These studies are crucial for determining maximum tolerated doses (MTD) and assessing early signs of toxicity.
-
Protocol: Xenograft Tumor Model for Comparative Toxicity
-
Cell Line Implantation: Human cancer cells (e.g., A2780 ovarian cancer) are subcutaneously implanted into immunodeficient mice.[18]
-
Treatment Initiation: Once tumors reach a specified volume, mice are randomized into vehicle control, niraparib, and olaparib treatment groups.
-
Dosing: Drugs are administered orally, once daily, at their respective MTDs (e.g., niraparib at 62.5 mg/kg and olaparib at 100 mg/kg).[18]
-
Toxicity Monitoring: Animal body weight is monitored daily as a general indicator of health. Other signs of toxicity (e.g., changes in behavior, posture, or grooming) are also observed.[18]
-
Endpoint Analysis: At the end of the study, organ tissues may be harvested for histopathological analysis to identify any drug-induced damage.
-
Preclinical studies have shown that at MTD, neither drug caused severe body weight loss in an A2780 ovarian cancer model.[18] Such studies also help investigate tissue distribution; for instance, niraparib was found to distribute to the bone marrow, which is relevant to its observed hematological toxicity.[18]
Clinical Trials and Real-World Data Analysis
Human toxicity data is primarily gathered from Phase I (dose-escalation), Phase II, and large-scale Phase III randomized controlled trials (RCTs).[13][17]
-
Protocol: Phase III Randomized Controlled Trial (General Schema)
-
Patient Population: Patients meeting specific criteria (e.g., recurrent ovarian cancer with response to platinum-based chemotherapy) are enrolled.[6][19]
-
Randomization: Patients are randomly assigned to receive either the PARP inhibitor (e.g., niraparib 300 mg daily) or a placebo.[17]
-
Adverse Event Monitoring: Patients are monitored regularly through clinical visits, laboratory tests (complete blood counts, chemistry panels), and self-reporting.
-
Grading: Adverse events are graded according to standardized criteria, such as the Common Terminology Criteria for Adverse Events (CTCAE).
-
Data Analysis: The incidence, severity, and frequency of AEs are compared between the drug and placebo arms.
-
Post-marketing safety is assessed by analyzing large pharmacovigilance databases like the FDA Adverse Event Reporting System (FAERS) and the European EudraVigilance database.[6][9] These retrospective analyses of individual case safety reports help identify and compare real-world safety signals that may not have been fully characterized in the controlled setting of clinical trials.[7][8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hematological Toxicities with PARP Inhibitors in Prostate Cancer: A Systematic Review and Meta-Analysis of Phase II/III Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison Study of the Safety Profile of Olaparib Versus Niraparib: Analysis of Real-World Data from EudraVigilance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison Study of the Safety Profile of Olaparib Versus Niraparib: Analysis of Real-World Data from EudraVigilance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hematological toxicities in PARP inhibitors: A real‐world study using FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of niraparib in patients aged 65 years and older with advanced ovarian cancer: Results from the PRIMA/ENGOT-OV26/GOG-3012 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Specific Toxicity of Maintenance Olaparib Versus Placebo in Advanced Malignancies: A Systematic Review and Meta-analysis | Anticancer Research [ar.iiarjournals.org]
- 14. ajmc.com [ajmc.com]
- 15. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Safety Profile of Niraparib as Maintenance Therapy for Ovarian Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PARP Inhibitors Have Acceptable Toxicity Profiles and Have Shown Efficacy in Treatment of Ovarian Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
Validating Niraparib's Anti-Tumor Efficacy in Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of niraparib's anti-tumor activity in patient-derived xenograft (PDX) models, supported by experimental data from preclinical studies. We will delve into its performance against other PARP inhibitors and standard chemotherapies, offering detailed experimental protocols and visual representations of key biological pathways and workflows.
Niraparib's Superior Tumor Exposure Correlates with Potent Anti-Tumor Activity
Niraparib, a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP)-1 and PARP-2, has demonstrated significant anti-tumor efficacy in various preclinical models.[1][2] A key differentiator for niraparib is its pharmacokinetic profile, which exhibits higher tumor exposure compared to other PARP inhibitors like olaparib.[1][3] Studies in both BRCA-mutant and BRCA-wildtype (BRCAwt) PDX models show that niraparib achieves greater concentration in tumor tissue relative to plasma, a feature not consistently observed with olaparib.[1][4] This enhanced tumor penetration is associated with more potent and sustained tumor growth inhibition, particularly in BRCAwt models.[1][4]
Comparative Efficacy in Ovarian and Breast Cancer PDX Models
In head-to-head comparisons within ovarian and breast cancer PDX models, niraparib has shown favorable outcomes. One study directly comparing niraparib and olaparib in a BRCAwt ovarian cancer PDX model (OVC134) revealed that dose-normalized exposure to niraparib was significantly higher in plasma, tumor, and brain tissue.[1][5] This pharmacokinetic advantage translated to more potent tumor growth inhibition by niraparib in several BRCAwt xenograft models.[1] Similarly, in triple-negative breast cancer (TNBC) PDX models, niraparib demonstrated robust anti-tumor activity, with responses correlating with high homologous recombination deficiency (HRD) scores, irrespective of BRCA mutation status.[6][7]
While niraparib shows strong single-agent activity, its efficacy can be further enhanced in combination with other agents. Preclinical studies have explored combinations with cytotoxic chemotherapy, showing that a sequential administration of cyclophosphamide followed by niraparib can prevent tumor relapse in sensitive TNBC PDX models.[6]
Quantitative Comparison of PARP Inhibitors in PDX Models
The following tables summarize key quantitative data from comparative studies of niraparib and olaparib in PDX models.
| Table 1: Comparative Pharmacokinetics of Niraparib and Olaparib in an Ovarian Cancer PDX Model (OVC134) | |||
| Parameter | Niraparib | Olaparib | Fold Difference (Niraparib/Olaparib) |
| Dose-Normalized Plasma Exposure (AUC) | Higher | Lower | 3-fold |
| Dose-Normalized Tumor Exposure (AUC) | Higher | Lower | 16-fold[1][5] |
| Dose-Normalized Brain Exposure (AUC) | Higher | Lower | 34-fold[1][5] |
| Tumor-to-Plasma Ratio | ~3.3 | <1 | - |
Data compiled from studies by Sun et al.[1][5]
| Table 2: Comparative Anti-Tumor Efficacy in BRCAwt PDX Models | ||
| PDX Model | Treatment Group | Tumor Growth Inhibition (TGI) (%) |
| Ovarian Cancer (A2780 CDX) | Niraparib | Significantly higher TGI vs. Olaparib (P=0.005)[1] |
| Olaparib | Lower TGI | |
| Pancreatic Cancer (Intracranial Capan-1) | Niraparib (45 mg/kg) | 62%[1] |
| Olaparib (75 mg/kg) | -19% (tumor growth)[1] | |
| Pancreatic Cancer (Subcutaneous Capan-1) | Niraparib (45 mg/kg) | 53%[1] |
| Olaparib (75 mg/kg) | 27%[1] |
CDX: Cell line-derived xenograft. Data from Sun et al.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summarized protocols for key experiments.
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection.[8]
-
Implantation: Tumor fragments (typically 2-3 mm³) are subcutaneously implanted into the flanks of immunocompromised mice (e.g., NOD/SCID or NSG mice).[8][9]
-
Tumor Growth and Passaging: Once tumors reach a specified volume (e.g., 100-200 mm³), they are excised, fragmented, and re-implanted into new cohorts of mice for expansion.[10] Models are typically used at early passages to maintain the histopathological and genetic characteristics of the original patient tumor.[8]
Drug Administration and Efficacy Assessment
-
Animal Grouping: Once PDX tumors reach a palpable size (e.g., 150-200 mm³), mice are randomized into treatment and control (vehicle) groups.[1]
-
Drug Formulation and Dosing: Niraparib and comparator agents are typically formulated for oral gavage. Doses are often determined based on maximum tolerated dose (MTD) studies. For example, niraparib might be administered at 50-75 mg/kg once daily, and olaparib at 100 mg/kg once daily.[1][5]
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.[1]
-
Efficacy Endpoints: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other endpoints can include objective response rate (ORR) and progression-free survival (PFS).[1][11]
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
Sample Collection: At specified time points after drug administration (at steady state), blood, tumor, and brain tissues are collected from satellite groups of mice.[1][3]
-
Drug Concentration Analysis: Drug concentrations in plasma and tissue homogenates are determined using methods like liquid chromatography-mass spectrometry (LC-MS/MS).
-
PARP Inhibition Assay: To assess pharmacodynamic effects, the level of poly(ADP-ribose) (PAR) in tumor lysates is measured by ELISA or Western blot to quantify the extent of PARP inhibition.[3]
Visualizing the Experimental Workflow and Biological Pathways
To better illustrate the processes involved in validating niraparib's efficacy, the following diagrams are provided.
Caption: Experimental workflow for validating niraparib in PDX models.
Caption: Niraparib's mechanism via synthetic lethality.
The Role of the cGAS-STING Pathway
Recent research has also highlighted the immunomodulatory effects of PARP inhibitors. By inducing DNA damage, niraparib can lead to the accumulation of cytosolic DNA fragments.[2] This cytosolic DNA is sensed by cyclic GMP-AMP synthase (cGAS), which activates the stimulator of interferon genes (STING) pathway.[2] Activation of the cGAS-STING pathway results in the production of type I interferons, which can enhance anti-tumor immune responses by promoting the infiltration and activation of immune cells within the tumor microenvironment.[2] This provides a rationale for combining niraparib with immune checkpoint inhibitors, a strategy currently being explored in clinical trials.
Conclusion
The data from patient-derived xenograft models strongly support the potent anti-tumor activity of niraparib. Its favorable pharmacokinetic profile, leading to high tumor exposure, translates into superior efficacy, particularly in BRCA-wildtype settings when compared to other PARP inhibitors. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to conduct similar preclinical evaluations. Future research will likely focus on further elucidating the role of niraparib in modulating the tumor microenvironment and its synergistic potential with immunotherapy.
References
- 1. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Experimental design of preclinical experiments: number of PDX lines vs subsampling within PDX lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Niraparib and Other PARP Inhibitors in Non-gBRCAmut Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of niraparib against other prominent poly (ADP-ribose) polymerase (PARP) inhibitors—olaparib, rucaparib, and talazoparib—with a specific focus on their performance in cancer models without germline BRCA1/2 mutations (non-gBRCAmut). This resource is intended to support informed decision-making in preclinical and clinical research by presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Executive Summary
PARP inhibitors have revolutionized the treatment landscape for cancers with deficiencies in homologous recombination (HR) repair, particularly those with BRCA1/2 mutations. However, the clinical benefit of these agents extends to a broader patient population, including those without germline BRCA mutations. Niraparib was the first PARP inhibitor to be approved for the maintenance treatment of recurrent ovarian cancer regardless of BRCA mutation status.[1][2] This guide delves into the comparative efficacy and mechanisms of niraparib and other PARP inhibitors in non-gBRCAmut settings, highlighting the nuances in their preclinical and clinical activity.
Comparative Efficacy in Non-gBRCAmut Ovarian Cancer: Clinical Trial Data
The following tables summarize the progression-free survival (PFS) data from pivotal phase III clinical trials for niraparib, olaparib, and rucaparib in the maintenance treatment of platinum-sensitive recurrent ovarian cancer in patients without germline BRCA mutations.
Table 1: Niraparib - ENGOT-OV16/NOVA Trial [3][4]
| Patient Cohort (non-gBRCAmut) | Niraparib Median PFS (months) | Placebo Median PFS (months) | Hazard Ratio (HR) [95% CI] |
| Overall non-gBRCAmut | 9.3 | 3.9 | 0.45 [0.34–0.61] |
| HRD-positive | 12.9 | 3.8 | 0.38 [0.24–0.59] |
| HR-proficient (HRD-negative) | 6.9 | 3.8 | 0.58 [0.36–0.92] |
Table 2: Olaparib - Study 19
| Patient Cohort (BRCAwt) | Olaparib Median PFS (months) | Placebo Median PFS (months) | Hazard Ratio (HR) [95% CI] |
| Overall BRCAwt | 7.4 | 5.5 | 0.54 [0.34-0.85] |
Note: Study 19 was a phase II trial and the patient population was based on BRCA wild-type status.
Table 3: Rucaparib - ARIEL3 Trial [5]
| Patient Cohort (non-gBRCAmut) | Rucaparib Median PFS (months) | Placebo Median PFS (months) | Hazard Ratio (HR) [95% CI] |
| HRD-positive (LOH high) | 10.8 | 5.4 | 0.32 [0.24-0.42] |
| HR-proficient (LOH low) | 6.7 | 5.4 | 0.58 [0.40-0.85] |
Table 4: Niraparib - PRIMA/ENGOT-OV26/GOG-3012 Trial (First-Line Maintenance) [6]
| Patient Cohort | Niraparib Median PFS (months) | Placebo Median PFS (months) | Hazard Ratio (HR) [95% CI] |
| Overall Population | 13.8 | 8.2 | 0.62 [0.50–0.76] |
| HRD-positive | 21.9 | 10.4 | 0.43 [0.31–0.59] |
| HR-proficient | 8.1 | 5.4 | 0.68 [0.49–0.94] |
Preclinical Performance in Non-gBRCAmut Models
The in vitro potency of PARP inhibitors is a critical determinant of their anti-cancer activity. A key mechanism distinguishing these inhibitors is their ability to "trap" PARP enzymes on DNA, which is considered more cytotoxic than catalytic inhibition alone.
Table 5: Comparative PARP Trapping Potency [7][8]
| PARP Inhibitor | Relative PARP Trapping Potency |
| Talazoparib | ++++ (Most Potent) |
| Niraparib | +++ |
| Olaparib | ++ |
| Rucaparib | ++ |
Table 6: In Vitro Cytotoxicity (IC50) in HR-Proficient Cancer Cell Lines
| Cell Line (Cancer Type) | Niraparib IC50 (µM) | Olaparib IC50 (µM) | Rucaparib IC50 (µM) | Talazoparib IC50 (µM) |
| UWB1.289+BRCA1 (Ovarian) | 58.98[9] | - | - | - |
| ES-2 (Ovarian) | - | 25[10] | - | - |
| T47D (Breast) | - | - | - | 0.140[2] |
| HCT116 (Colorectal) | - | 2.799[11] | - | - |
| HCT15 (Colorectal) | - | 4.745[11] | - | - |
| SW480 (Colorectal) | - | 12.42[11] | - | - |
Note: Direct head-to-head IC50 comparisons in the same HR-proficient cell lines are limited in the literature. The data presented is compiled from various studies and serves as an indicator of relative potency.
Signaling Pathways and Mechanisms of Action
The efficacy of PARP inhibitors in HR-proficient tumors is not fully understood but is thought to involve mechanisms beyond the classic synthetic lethality observed in HR-deficient cells. These may include the induction of a "BRCAness" phenotype, targeting of alternative DNA repair pathways, and the potent PARP trapping effect leading to replication fork collapse.
Caption: DNA damage repair pathways and the mechanism of PARP inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate PARP inhibitors.
Cell Viability Assay (MTS/CellTiter-Glo)
Objective: To determine the half-maximal inhibitory concentration (IC50) of PARP inhibitors in cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the PARP inhibitors (niraparib, olaparib, rucaparib, talazoparib) in complete growth medium. Remove the existing medium from the cell plates and add the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 to 120 hours).
-
Viability Assessment:
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence using a microplate reader.
-
-
Data Analysis: Normalize the absorbance or luminescence values to the vehicle control. Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of PARP inhibitors in a preclinical in vivo setting.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the PARP inhibitor formulation in an appropriate vehicle. Administer the drug to the treatment groups via the specified route (e.g., oral gavage) and schedule (e.g., daily). The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Caption: A typical workflow for an in vivo xenograft study.
PARP Trapping Assay (Chromatin Fractionation and Immunoblotting)
Objective: To quantify the amount of PARP1 trapped on chromatin following treatment with PARP inhibitors.
Protocol:
-
Cell Treatment: Treat cultured cancer cells with the desired concentrations of PARP inhibitors for a specified time.
-
Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic proteins.
-
Protein Quantification: Determine the protein concentration of the chromatin fractions.
-
Immunoblotting:
-
Separate equal amounts of protein from the chromatin fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PARP1.
-
Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.
-
Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the PARP1 signal to the histone loading control. An increase in the normalized PARP1 signal in the treated samples compared to the control indicates PARP trapping.
Conclusion
Niraparib has demonstrated significant clinical efficacy as a maintenance therapy in patients with recurrent ovarian cancer, irrespective of their gBRCA mutation status.[4] Its activity in HR-proficient tumors highlights a key area of investigation in the field of PARP inhibition. Preclinical data suggests that differences in PARP trapping potency may contribute to the varying efficacy profiles of different PARP inhibitors. Talazoparib exhibits the most potent PARP trapping, followed by niraparib, with olaparib and rucaparib showing comparatively less trapping activity.[7] The choice of a PARP inhibitor in a non-gBRCAmut setting may depend on a variety of factors, including the specific tumor type, the molecular context of HR proficiency, and the safety profile of the drug. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy of these agents in diverse non-gBRCAmut cancer models and to identify predictive biomarkers for patient selection.
References
- 1. benchchem.com [benchchem.com]
- 2. symposium.foragerone.com [symposium.foragerone.com]
- 3. The Poly (ADP-ribose) polymerase inhibitor Olaparib and pan-ErbB inhibitor Neratinib are highly synergistic in HER2 overexpressing Epithelial Ovarian Carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rucaparib and Niraparib in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Niraparib: A Review in First-Line Maintenance Therapy in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcancer.org [jcancer.org]
- 10. Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Preclinical Comparison of Niraparib and Rucaparib in Platinum-Sensitive Ovarian Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two prominent PARP inhibitors, niraparib and rucaparib, in the context of platinum-sensitive ovarian cancer. The data presented herein is collated from various independent studies to offer a comprehensive overview for research and drug development purposes.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Both niraparib and rucaparib are potent inhibitors of the poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1][2] These enzymes are critical components of the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[3] In cancer cells with deficiencies in the homologous recombination (HR) pathway for double-strand break (DSB) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[3] During DNA replication, these SSBs are converted into toxic DSBs, which cannot be repaired in HR-deficient cells, ultimately leading to cell death through a mechanism known as synthetic lethality.[4][5]
A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of damage. This PARP-DNA complex is itself a cytotoxic lesion that can interfere with DNA replication and transcription, contributing significantly to the inhibitor's anti-tumor activity.[5]
In Vitro Efficacy: Cytotoxicity in Platinum-Sensitive Ovarian Cancer Cell Lines
The cytotoxic effects of niraparib and rucaparib have been evaluated in various platinum-sensitive ovarian cancer cell lines, with differing sensitivities observed based on their BRCA mutation status.
| Cell Line | BRCA1 Status | BRCA2 Status | Niraparib IC50/LC50 (µM) | Rucaparib IC50/LC50 (µM) | Reference |
| PEO1 | Wild-Type | Mutant | 7.487 (IC50) | ~10 (used concentration) | [6][7] |
| UWB1.289 | Mutant | Wild-Type | 21.34 (IC50) | Not explicitly stated in direct comparison | [6] |
| UWB1.289 + BRCA1 (Wild-Type) | Wild-Type | Wild-Type | 58.98 (IC50) | Not explicitly stated in direct comparison | [6] |
| KURAMOCHI | Not Specified | Not Specified | Not explicitly stated in direct comparison | <5 (IC50) | [8] |
| COLO704 | Not Specified | Not Specified | Not explicitly stated in direct comparison | 2.5 (IC50) | [9] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. LC50 (Lethal Concentration 50%) is the concentration of a drug that is required to kill 50% of a cell population. The provided data is a compilation from multiple sources and direct comparisons should be made with caution due to potential variations in experimental protocols.
Studies have indicated that niraparib may exhibit a greater differential in cytotoxicity between BRCA-mutant and BRCA-wild-type cell lines compared to rucaparib.[6]
PARP Trapping Potency
The efficiency of PARP trapping is a critical determinant of a PARP inhibitor's efficacy. While both niraparib and rucaparib are effective PARP trappers, available data suggests a hierarchy in their potency. Multiple sources indicate that niraparib has a higher PARP trapping potency compared to rucaparib, which is more comparable to olaparib in this regard. The generally accepted ranking of PARP trapping potency for several clinical PARP inhibitors is: Talazoparib >> Niraparib ≈ Olaparib ≈ Rucaparib > Veliparib.
In Vivo Efficacy in Ovarian Cancer Xenograft Models
Preclinical in vivo studies using xenograft models provide valuable insights into the anti-tumor activity of PARP inhibitors. While direct head-to-head in vivo comparisons of niraparib and rucaparib in platinum-sensitive ovarian cancer models are not extensively reported in the public domain, individual studies have demonstrated the efficacy of each agent.
Niraparib: Studies utilizing patient-derived xenograft (PDX) models of high-grade serous ovarian cancer have shown that niraparib can induce tumor regressions, particularly in models with deleterious BRCA2 mutations.[10][11] In a xenograft model using the platinum-sensitive PEO1 (BRCA2-mutant) cell line, niraparib demonstrated significant anti-tumor activity.[6]
Rucaparib: Rucaparib has also demonstrated single-agent anti-tumor activity in preclinical models. For instance, in a study using the BRCA1-mutant UWB1.289 xenograft model, rucaparib showed significant tumor growth inhibition.
The absence of direct comparative in vivo studies highlights a knowledge gap and underscores the need for future preclinical research to directly compare the efficacy of these two important drugs in well-characterized platinum-sensitive ovarian cancer models.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of PARP inhibitors on ovarian cancer cell lines.
-
Cell Seeding: Plate ovarian cancer cells in 96-well plates at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of niraparib or rucaparib (e.g., 0.01 to 100 µM) for 72 to 120 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
PARP Trapping Assay (Chromatin Fractionation and Western Blot)
This method is used to quantify the amount of PARP1 trapped on chromatin following drug treatment.
-
Cell Treatment: Treat ovarian cancer cells with the desired concentrations of niraparib or rucaparib for a specified time (e.g., 4 hours). A DNA-damaging agent like methyl methanesulfonate (MMS) can be used to enhance PARP recruitment to DNA.
-
Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic, soluble nuclear, and chromatin-bound protein fractions using a commercial kit or an established laboratory protocol.
-
Protein Quantification: Determine the protein concentration of the chromatin-bound fraction using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from the chromatin-bound fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against PARP1. A primary antibody against a histone protein (e.g., Histone H3) should be used as a loading control for the chromatin fraction.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities for PARP1 and the loading control. The amount of trapped PARP1 is determined by the increased intensity of the PARP1 band in the chromatin fraction of treated cells compared to untreated controls.
Signaling Pathways and Experimental Workflows
Synthetic Lethality Signaling Pathway
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.
Experimental Workflow for In Vitro Comparison
References
- 1. researchgate.net [researchgate.net]
- 2. Rucaparib and Niraparib in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. the-gist.org [the-gist.org]
- 4. researchgate.net [researchgate.net]
- 5. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcancer.org [jcancer.org]
- 7. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. graphviz.org [graphviz.org]
- 9. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Validating the Synergistic Effect of Niraparib with Anti-Angiogenic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of poly (ADP-ribose) polymerase (PARP) inhibitors with anti-angiogenic agents is a promising strategy in oncology, particularly for ovarian cancer. This guide provides a comparative analysis of the synergistic effects of the PARP inhibitor niraparib with various anti-angiogenic agents. We present preclinical and clinical data, detailed experimental protocols, and visualizations of the underlying mechanisms to support further research and development in this area.
Preclinical Evidence of Synergy
Preclinical studies have been instrumental in establishing the synergistic relationship between niraparib and anti-angiogenic agents. These studies, primarily in ovarian cancer cell lines and xenograft models, have demonstrated that the combination therapy is more effective at inhibiting tumor growth than either agent alone.
Cell Viability Assays
The anti-proliferative effects of niraparib in combination with the anti-angiogenic agent brivanib have been evaluated using MTS assays. The results indicate that the combination treatment enhances the sensitivity of BRCA-mutated ovarian cancer cells to niraparib.
| Cell Line | BRCA Mutation Status | Agent | IC50 (µM) |
| PEO1 | BRCA2 mutation | Niraparib | 7.487[1] |
| Brivanib | 41.54[1] | ||
| UWB1.289 | BRCA1 mutation | Niraparib | 21.34[1] |
| Brivanib | 170.2[1] | ||
| UWB1.289+BRCA1 | Wild-type | Niraparib | 58.98[1] |
| Brivanib | 118.1[1] |
Table 1: IC50 values of niraparib and brivanib in ovarian cancer cell lines.[1]
Apoptosis Assays
Flow cytometry analysis using Annexin V-FITC/PI staining has shown that the combination of niraparib and brivanib significantly increases the apoptotic and necroptotic rates in BRCA-mutated ovarian cancer cells compared to treatment with either drug alone.[1] This suggests that the synergistic effect is, at least in part, due to the induction of programmed cell death.
In Vivo Xenograft Studies
In vivo studies using tumor xenograft models have further validated the synergistic anti-tumor effects. In a study with PEO1 (BRCA2-mutated) ovarian cancer cell xenografts in nude mice, the combination of niraparib (50mg/kg) and brivanib (100mg/kg) administered daily resulted in a significant inhibition of tumor growth compared to the vehicle control and single-agent treatment groups.[1]
Clinical Evidence of Synergy
The promising preclinical findings have led to several clinical trials evaluating the combination of niraparib with various anti-angiogenic agents in patients with ovarian cancer.
| Trial Name / Combination | Patient Population | Key Efficacy Endpoints |
| AVANOVA2 (Niraparib + Bevacizumab) | Platinum-sensitive recurrent ovarian cancer | Median PFS: 12.5 months (combination) vs. 5.5 months (niraparib alone)[2] Objective Response Rate: Not Reported |
| ANNIE (Niraparib + Anlotinib) | Platinum-resistant recurrent ovarian cancer | Objective Response Rate: 50.0%[3][4] Median PFS: 9.2 months[3][4] Median OS: 15.3 months[3][4] |
| OVARIO (Niraparib + Bevacizumab) | Newly diagnosed advanced ovarian cancer (maintenance therapy) | 18-month PFS Rate: 62% (overall population)[5] Median PFS: 19.6 months (overall population)[5] |
| Niraparib + Brivanib (Phase 1/2) | Recurrent ovarian cancer | Primary endpoints are safety and MTD. Efficacy data not yet mature. |
| Cediranib + Olaparib (as a comparator for PARPi + anti-angiogenic strategy) | Recurrent platinum-sensitive ovarian cancer | Median PFS: 10.4 months (combination) vs. 8.2 months (olaparib alone)[6] |
Table 2: Summary of key clinical trial data for niraparib in combination with anti-angiogenic agents.
Experimental Protocols
MTS Cell Viability Assay
This protocol is for determining the anti-proliferative effect of therapeutic agents on cancer cells.
Annexin V-FITC/PI Apoptosis Assay
This protocol is for quantifying apoptosis in cells treated with niraparib and an anti-angiogenic agent.
In Vivo Tumor Xenograft Study
This protocol outlines the procedure for evaluating the in vivo efficacy of the combination therapy.
Mechanism of Synergy: Hypoxia-Induced Homologous Recombination Deficiency
The synergistic effect between niraparib and anti-angiogenic agents is primarily attributed to the induction of a "BRCAness" phenotype in tumor cells that may not have inherent homologous recombination repair (HRR) defects.
Anti-angiogenic agents inhibit the Vascular Endothelial Growth Factor (VEGF) pathway, leading to a reduction in tumor vascularization and subsequent hypoxia (a low-oxygen environment) within the tumor.[7][8] This hypoxic state transcriptionally downregulates key genes involved in the HRR pathway, such as BRCA1, BRCA2, and RAD51.[7][9] This induced HRD makes the cancer cells highly dependent on other DNA repair pathways, such as base excision repair, which is mediated by PARP.
The administration of niraparib inhibits PARP, leading to an accumulation of single-strand DNA breaks. When these breaks are encountered during DNA replication, they are converted into more lethal double-strand breaks. In HRD cells (either inherent or induced), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, cell death through a process known as synthetic lethality.[7][9]
References
- 1. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer [jcancer.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. A novel combination of niraparib and anlotinib in platinum-resistant ovarian cancer: Efficacy and safety results from the phase II, multi-center ANNIE study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. OVARIO phase II trial of combination niraparib plus bevacizumab maintenance therapy in advanced ovarian cancer following first-line platinum-based chemotherapy with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Harnessing the Effects of Hypoxia-like Inhibition on Homology-directed DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular Endothelial growth factor signaling in hypoxia and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Niraparib vs. Olaparib: A Comparative Guide on Cost-Effectiveness in Research Settings
For researchers and drug development professionals navigating the landscape of PARP inhibitors, understanding the comparative cost-effectiveness of niraparib and olaparib is crucial for informing research directions and clinical trial design. This guide provides an objective comparison of the two drugs, supported by experimental data from pivotal clinical trials and economic analyses.
Executive Summary
Data Presentation: Efficacy and Cost-Effectiveness
The following tables summarize key quantitative data from comparative studies.
Table 1: Comparative Efficacy in Pivotal Clinical Trials
| Clinical Trial | Drug | Patient Population | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) vs. Placebo |
| ENGOT-OV16/NOVA | Niraparib | Platinum-Sensitive Recurrent Ovarian Cancer (gBRCAmut cohort) | 21.0 months | 0.27 |
| Platinum-Sensitive Recurrent Ovarian Cancer (non-gBRCAmut cohort) | 9.3 months | 0.45 | ||
| SOLO2/ENHOT-Ov21 | Olaparib | Platinum-Sensitive Relapsed Ovarian Cancer (gBRCAmut) | 19.1 months | 0.30 |
| Study 19 | Olaparib | Platinum-Sensitive Relapsed Serous Ovarian Cancer (BRCAmut subgroup) | 11.2 months | 0.18 |
Table 2: Comparative Cost-Effectiveness Analyses
| Study (Economic Model) | Comparison | Patient Population | Incremental Cost-Effectiveness Ratio (ICER) | Conclusion |
| Chhina et al. (Decision Tree Model) | Niraparib vs. Placebo | Platinum-Sensitive Recurrent Ovarian Cancer | $235,000 per PFS life-year | Niraparib was the more effective treatment option with slightly higher PFS.[1] |
| Olaparib vs. Placebo | $287,000 per PFS life-year | Olaparib was extended-dominated by niraparib.[1] | ||
| Niraparib vs. Olaparib | $117,000 per quality-adjusted PFS life-year | Niraparib was associated with higher net benefits compared with placebo only when willingness-to-pay values were above $210K per PFS life-year thresholds.[1] | ||
| Leung et al. (Decision Analysis Model) | Olaparib vs. Placebo | Recurrent Platinum-Sensitive Ovarian Cancer | NT$1,804,785 per PFS-LY | Olaparib was more cost-effective.[2][3] |
| Niraparib vs. Placebo | NT$2,340,265 per PFS-LY | Olaparib was estimated to be less costly and more effective compared to niraparib.[2][3] | ||
| Guy et al. (Decision-Analytic Model) | Niraparib vs. Routine Surveillance | Recurrent Ovarian Cancer (gBRCAmut) | US$68,287/QALY | Niraparib was estimated to be less costly and more effective compared to olaparib.[4] |
| Niraparib vs. Routine Surveillance | Recurrent Ovarian Cancer (non-gBRCAmut) | US$108,287/QALY | [4] | |
| Niraparib vs. Olaparib | Recurrent Ovarian Cancer (gBRCAmut) | Cost saving of US$8,799 | [4] | |
| Niraparib vs. Olaparib | Recurrent Ovarian Cancer (non-gBRCAmut) | Cost saving of US$22,236 | [4] |
Table 3: Comparative Safety Profile (Grade 3/4 Adverse Events)
| Adverse Event | Niraparib (ENGOT-OV16/NOVA) | Olaparib (SOLO2) |
| Thrombocytopenia | 34% | 1% |
| Anemia | 25% | 19% |
| Neutropenia | 20% | 5% |
| Hypertension | 8.2% | Not Reported in SOLO2 top-line data |
| Fatigue | 5.7% | Not Reported in SOLO2 top-line data |
Experimental Protocols
ENGOT-OV16/NOVA Trial (Niraparib)
-
Study Design: This was a randomized, double-blind, placebo-controlled phase 3 trial.[1]
-
Patient Population: Patients with platinum-sensitive recurrent ovarian cancer were enrolled and assigned to one of two cohorts based on the presence or absence of a germline BRCA mutation (gBRCAmut and non-gBRCAmut).[1]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either niraparib (300 mg once daily) or a placebo.[1]
-
Primary Endpoint: The primary endpoint was progression-free survival (PFS).[1]
SOLO2/ENHOT-Ov21 Trial (Olaparib)
-
Study Design: This was a randomized, double-blind, placebo-controlled, phase 3 trial.[2][3]
-
Patient Population: The trial enrolled patients with platinum-sensitive, relapsed ovarian cancer with a germline BRCA1/2 mutation.[2][3]
-
Intervention: Patients were randomized to receive either olaparib tablets (300 mg twice daily) or a placebo.
-
Primary Endpoint: The primary endpoint was progression-free survival.[2][3]
Study 19 (Olaparib)
-
Study Design: This was a randomized, double-blind, placebo-controlled phase 2 trial.
-
Patient Population: The study included patients with platinum-sensitive, relapsed, high-grade serous ovarian cancer. A retrospective analysis was performed on a subgroup of patients with BRCA mutations.
-
Intervention: Patients received either olaparib capsules (400 mg twice daily) or a placebo.
-
Primary Endpoint: The primary endpoint was progression-free survival.
Signaling Pathways and Experimental Workflows
Mechanism of Action of PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination repair pathway for double-strand breaks is deficient. Inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which during DNA replication, result in double-strand breaks. In BRCA-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.
Caption: Mechanism of action of PARP inhibitors in BRCA-deficient cancer cells.
Cost-Effectiveness Model Workflow
Cost-effectiveness analyses of niraparib and olaparib typically employ decision-analytic models, such as decision trees or Markov models. These models simulate the disease progression of a hypothetical cohort of patients and compare the costs and health outcomes associated with different treatment strategies.
Caption: General workflow of a cost-effectiveness analysis for PARP inhibitors.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Niraparib Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like niraparib hydrochloride are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, adhering to best practices for cytotoxic and hazardous waste management.
Immediate Safety and Handling Precautions
This compound is a hazardous substance and should be handled with care.[1][2] All materials that come into contact with it, including unused or expired drugs, contaminated personal protective equipment (PPE), labware, and cleaning materials, must be treated as hazardous waste.[3]
Personal Protective Equipment (PPE):
When handling this compound or its waste, the following PPE is mandatory:
-
Gown: A protective gown is necessary to prevent skin contact.[6][7]
-
Eye Protection: Tightly fitting safety goggles are required.[2][4]
-
Respiratory Protection: Use a suitable respirator, especially in areas with poor ventilation or when there is a risk of aerosol formation.[2][5]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water and seek medical attention.[4][5]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes and consult a physician.[4][5]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen and seek medical help.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][7]
Step-by-Step Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound and associated waste is high-temperature incineration through a licensed chemical destruction facility.[4][5][8] Discharging this compound or its waste into sewer systems is strictly prohibited.[4]
1. Waste Segregation at the Source:
-
Immediately segregate all this compound-contaminated waste from non-hazardous laboratory trash. This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., vials, pipettes, flasks).
-
Contaminated PPE (gloves, gowns, etc.).
-
Cleaning materials used for spills.
-
2. Containerization of Waste:
-
Solid Waste: Place solid waste, such as contaminated wipes and PPE, into designated, clearly labeled, leak-proof plastic bags, often color-coded purple or yellow with a purple lid for cytotoxic waste.[1][6][8] These bags should then be placed in a rigid, sealed container.
-
Liquid Waste: Collect liquid waste in a dedicated, sealed, and shatter-resistant container that is properly labeled as "Hazardous Waste" and includes the chemical name.
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated, puncture-resistant sharps container with a purple lid.[1]
-
Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" or "Hazardous Waste" and include the name "this compound."[6]
3. Storage of Hazardous Waste:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[4]
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
4. Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all required documentation, such as a hazardous waste consignment note, is completed accurately.[1]
Spill Management Protocol
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure the Area: Immediately alert others and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full required PPE.
-
Contain the Spill: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully scoop the material to avoid creating dust.
-
Clean the Area: Decontaminate the spill area according to your laboratory's standard operating procedures for hazardous substances.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
Data Presentation: Safety and Handling Summary
| Parameter | Guideline | References |
| Chemical State | Solid | [4] |
| Primary Disposal Route | High-Temperature Incineration | [4][5][8] |
| Sewer Disposal | Prohibited | [4] |
| PPE Requirement | Gloves, Gown, Eye Protection, Respiratory Protection | [2][4][5][6][7] |
| Waste Container Type | Labeled, Sealed, Leak-Proof (Purple or Yellow for Cytotoxic) | [1][6][8] |
| Spill Cleanup | Use Absorbent Material, Decontaminate Area, Dispose as Hazardous Waste | [7] |
Experimental Workflow: this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for this compound Disposal.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. capotchem.com [capotchem.com]
- 6. danielshealth.ca [danielshealth.ca]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Essential Safety and Operational Guide for Handling Niraparib Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Niraparib hydrochloride. The following procedures for handling, personal protective equipment, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Exposure Controls
While specific occupational exposure limits for this compound have not been established, it is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] The hydrochloride salt has also shown positive results in an in vitro chromosomal aberration assay. Therefore, stringent adherence to the following PPE and engineering controls is mandatory.
| Control Parameter | Specification | Source |
| Occupational Exposure Limit (OEL) | No official limit established | [1][2][3] |
| Engineering Controls | Use in a well-ventilated area. A chemical fume hood is recommended. | [2][3] |
| Provide an accessible safety shower and eye wash station. | [1][2] | |
| Eye Protection | Safety goggles with side-shields. | [1][2] |
| Hand Protection | Protective gloves. Nitrile or other impervious gloves are recommended. | [2] |
| Skin and Body Protection | Impervious clothing, such as a lab coat. | [1][2] |
| Respiratory Protection | A suitable respirator should be used when handling the powder outside of a ventilated enclosure.[1][2] If there is a risk of uncontrolled release or unknown exposure levels, a positive-pressure air-supplied respirator is recommended. |
Standard Operating Procedure for Handling this compound
This protocol outlines the step-by-step process for safely handling this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container tightly sealed in a cool, dry, and well-ventilated area.[2][3]
-
Recommended storage temperature is 4°C for the solid form.[2]
-
Keep away from direct sunlight and sources of ignition.[2]
Preparation and Use
-
Pre-Handling:
-
Ensure the work area (e.g., chemical fume hood) is clean and uncluttered.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all surfaces and equipment used.
-
Spill Management
In the event of a spill, follow the emergency workflow outlined below.
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Contaminated Materials:
-
Collect all contaminated disposable items (e.g., gloves, wipes, pipette tips) in a dedicated, sealed hazardous waste container.
-
-
Bulk Compound/Unused Solutions:
-
Do not dispose of down the drain.[2]
-
For at-home disposal of unused medication, it is recommended to mix the drug with an undesirable substance like coffee grounds or cat litter, place it in a sealed bag, and then in the household trash.[4] For laboratory settings, follow institutional and local regulations.
-
-
Final Disposal:
-
Dispose of all waste in accordance with local, state, and federal environmental regulations.[2] Professional waste disposal services should be used.
-
Emergency First Aid Procedures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with plenty of water.[2][5] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[2][5] Seek immediate medical attention.
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[2][5] Seek immediate medical attention.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
